Product packaging for Cinnamic Acid(Cat. No.:CAS No. 18819-63-1)

Cinnamic Acid

Cat. No.: B10753923
CAS No.: 18819-63-1
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamic Acid is a key organic compound serving as a versatile building block and a subject of intensive research. Its primary value lies in its role as a precursor in the biosynthesis of numerous plant-derived compounds, including flavonoids, lignans, and tannins, making it essential for phytochemical and metabolic studies. Researchers utilize this compound and its derivatives to investigate a range of biological activities, such as antimicrobial, antioxidant, and anti-inflammatory effects. Its mechanism of action is often attributed to its ability to interact with cellular membranes and modulate enzyme activity, including the inhibition of tyrosinase, which is relevant for studies in dermatology and food preservation. Furthermore, its phenylpropanoid structure makes it a fundamental starting material in synthetic chemistry for producing pharmaceuticals, fine chemicals, and polymers. This high-purity compound is an indispensable tool for advancing research in biochemistry, natural products chemistry, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B10753923 Cinnamic Acid CAS No. 18819-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Record name cinnamic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cinnamic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13034
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Cinnamic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

140-10-3, 621-82-9
Record name trans-Cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CINNAMIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name E-Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 °C
Record name trans-Cinnamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000930
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Cornerstone of Phenylpropanoid Synthesis: A Technical Guide to Cinnamic Acid Biosynthesis from Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid is a pivotal intermediate in the biosynthesis of a vast array of natural products, including lignans, flavonoids, stilbenes, and coumarins.[1][2] These compounds are integral to plant development, defense mechanisms, and possess significant pharmacological properties. The primary route for this compound biosynthesis is through the deamination of the aromatic amino acid L-phenylalanine. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL), which marks the entry point into the phenylpropanoid pathway.[1] Understanding the intricacies of this biosynthetic pathway, the kinetics of its core enzyme, and the methodologies to study it are fundamental for researchers in natural product chemistry, plant biology, and drug discovery. This technical guide provides an in-depth overview of the biosynthesis of this compound from phenylalanine, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways.

The Core Biosynthetic Pathway: Phenylalanine to this compound

The conversion of L-phenylalanine to trans-cinnamic acid is a non-oxidative deamination reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24).[3] This enzyme is a key regulatory point in the phenylpropanoid pathway and is found in a wide range of plants, fungi, and some bacteria.[3] The reaction involves the elimination of an amino group from L-phenylalanine to form a double bond, yielding trans-cinnamic acid and ammonia.

Catalytic Mechanism of Phenylalanine Ammonia-Lyase (PAL)

The catalytic mechanism of PAL is complex and involves a unique prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site. The reaction proceeds through an electrophilic attack of the MIO group on the aromatic ring of L-phenylalanine, facilitating the elimination of the amino group.

Quantitative Analysis of Phenylalanine Ammonia-Lyase (PAL)

The kinetic properties of PAL can vary significantly depending on the source organism and the specific isoenzyme. Understanding these parameters is crucial for applications in metabolic engineering and biocatalysis.

OrganismIsoenzymeSubstrateK_m (mM)V_max (µmol/h/mg)Optimal pHOptimal Temperature (°C)
Trichosporon cutaneum-L-Phenylalanine5.0 ± 1.1-8.0-8.532
Musa cavendishii (Banana)-L-Phenylalanine1.450.158.830
Musa cavendishii (Banana)-L-Tyrosine0.6180.1018.830
Cyathobasis fruticulosa-L-Phenylalanine-64.9 ± 0.1 (U/mg)8.837
Picea asperataPaPALL-Phenylalanine--8.660
Lactobacillus paracaseiLpAALL-Phenylalanine4.4-8.040
Lactobacillus paracaseiLpAALL-Tyrosine1.2-8.040

Note: Enzyme activity units (U) can vary in their definition between studies. The data presented here is for comparative purposes.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to control the flux of carbon into the phenylpropanoid pathway in response to developmental and environmental cues.

Transcriptional Regulation

The expression of PAL genes is regulated by a complex network of transcription factors. Families of transcription factors such as MYB, AP2/ERF, NAC, and TCP have been implicated in the control of PAL gene expression. These transcription factors bind to specific cis-acting regulatory elements in the promoter regions of PAL genes, thereby activating or repressing their transcription in response to signals like light, wounding, and pathogen attack.

Post-Translational Modification

Post-translational modifications of the PAL enzyme itself can also modulate its activity. One of the most critical post-translational modifications is the autocatalytic formation of the MIO prosthetic group from a conserved tripeptide motif. This modification is essential for the enzyme's catalytic function.

Feedback Inhibition

The activity of PAL is subject to feedback inhibition by its product, trans-cinnamic acid, and other downstream products of the phenylpropanoid pathway. This mechanism allows the cell to fine-tune the rate of this compound synthesis based on the accumulation of its products. This compound and its derivatives can act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site and reducing its catalytic efficiency.

cluster_regulation Regulation of PAL Activity Environmental_Stimuli Environmental Stimuli (Light, Wounding, Pathogens) Transcription_Factors Transcription Factors (MYB, NAC, etc.) Environmental_Stimuli->Transcription_Factors activate PAL_Gene PAL Gene Transcription_Factors->PAL_Gene regulate transcription PAL_mRNA PAL mRNA PAL_Gene->PAL_mRNA transcription PAL_Protein PAL Protein (Inactive) PAL_mRNA->PAL_Protein translation MIO_Formation MIO Formation (Post-Translational Modification) PAL_Protein->MIO_Formation activation PAL_Active PAL (Active) MIO_Formation->PAL_Active activation Cinnamic_Acid trans-Cinnamic Acid PAL_Active->Cinnamic_Acid catalyzes Cinnamic_Acid->PAL_Active feedback inhibition

Regulatory network of Phenylalanine Ammonia-Lyase (PAL) activity.

Alternative Biosynthetic Pathway

While the PAL-catalyzed deamination of L-phenylalanine is the primary route for this compound biosynthesis, an alternative pathway has been identified in some plants, such as tea (Camellia sinensis). This pathway proceeds through phenylpyruvic acid (PPA) and phenyllactic acid (PAA) as intermediates. This alternative route involves the following steps:

  • Transamination: L-phenylalanine is converted to phenylpyruvic acid.

  • Reduction: Phenylpyruvic acid is reduced to phenyllactic acid by phenylpyruvic acid reductases (PPARs).

  • Dehydration: Phenyllactic acid is then dehydrated to form trans-cinnamic acid by a phenyllactate dehydratase.

cluster_pathways This compound Biosynthesis Pathways cluster_primary Primary Pathway cluster_alternative Alternative Pathway Phenylalanine_P L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) Phenylalanine_P->PAL Cinnamic_Acid_P trans-Cinnamic Acid PAL->Cinnamic_Acid_P Phenylalanine_A L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phenylalanine_A->PPA transamination PPAR Phenylpyruvic Acid Reductase (PPAR) PPA->PPAR PAA Phenyllactic Acid (PAA) PPAR->PAA PLD Phenyllactate Dehydratase PAA->PLD Cinnamic_Acid_A trans-Cinnamic Acid PLD->Cinnamic_Acid_A

Primary and alternative pathways for this compound biosynthesis.

Experimental Protocols

Heterologous Expression and Purification of Phenylalanine Ammonia-Lyase (PAL)

This protocol describes a general workflow for the expression and purification of recombinant PAL, which is often necessary for detailed kinetic and structural studies.

cluster_workflow PAL Expression and Purification Workflow Cloning 1. Clone PAL gene into expression vector (e.g., pCold-TF) Transformation 2. Transform E. coli (e.g., BL21(DE3)) with the recombinant plasmid Cloning->Transformation Induction 3. Induce protein expression with IPTG at low temperature (e.g., 16°C) Transformation->Induction Harvesting 4. Harvest cells by centrifugation Induction->Harvesting Lysis 5. Lyse cells (e.g., sonication) in an appropriate buffer Harvesting->Lysis Purification 6. Purify PAL using affinity (e.g., Ni-NTA) and/or ion-exchange chromatography Lysis->Purification Verification 7. Verify purity and molecular weight by SDS-PAGE Purification->Verification

Workflow for heterologous expression and purification of PAL.

Methodology:

  • Gene Cloning: The open reading frame of the PAL gene is amplified by PCR and cloned into a suitable expression vector, such as pCold-TF, often with a polyhistidine-tag for affinity purification.

  • Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

  • Induction: The bacterial culture is grown to an optimal density (OD600 of 0.4-0.6) and protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 16°C) to enhance protein solubility.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption can be achieved by sonication or high-pressure homogenization.

  • Purification: The crude lysate is clarified by centrifugation and the supernatant containing the soluble PAL protein is subjected to purification. Affinity chromatography (e.g., Ni-NTA) is commonly used as a first step for His-tagged proteins. Further purification can be achieved by ion-exchange or size-exclusion chromatography.

  • Verification: The purity and molecular weight of the purified PAL are assessed by SDS-PAGE.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay (Spectrophotometric)

This assay measures the rate of formation of trans-cinnamic acid, which has a characteristic absorbance maximum at approximately 290 nm.

Materials:

  • 0.1 M Sodium borate buffer or Tris-HCl buffer (pH 8.0-8.8)

  • 3 mM L-phenylalanine solution

  • 1 M HCl (for stopping the reaction in endpoint assays)

  • Enzyme extract or purified PAL solution

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer and L-phenylalanine solution.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme extract or purified PAL solution to the reaction mixture.

  • Absorbance Measurement: Immediately measure the increase in absorbance at 290 nm over time (for a kinetic assay) or after a fixed incubation period (for an endpoint assay). A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel.

  • Calculation of Activity: The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of trans-cinnamic acid. One unit of PAL activity is often defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for the quantification of this compound in biological samples.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 2% glacial acetic acid). The exact ratio can be optimized.

  • This compound standard

  • Sample extract

Procedure:

  • Sample Preparation: Extract this compound from the biological matrix using a suitable solvent (e.g., ethyl acetate after acidification). The extract is then dried and reconstituted in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the C18 column. Elute the compounds with the mobile phase at a constant flow rate.

  • Detection: Monitor the eluent at a wavelength where this compound has a strong absorbance, typically around 270-292 nm.

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known concentration of a this compound standard. A calibration curve should be generated using a series of standard solutions to ensure accurate quantification.

Conclusion

The biosynthesis of this compound from phenylalanine is a fundamental process in the plant kingdom and a subject of intense research due to the diverse biological activities of its downstream products. A thorough understanding of the enzymatic, regulatory, and alternative pathways involved is essential for leveraging this knowledge in fields ranging from agriculture to pharmacology. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate and manipulate this crucial biosynthetic pathway. Further exploration into the structure-function relationships of PAL and the intricate regulatory networks controlling its expression will undoubtedly unveil new opportunities for the targeted production of valuable phenylpropanoids.

References

A Comprehensive Technical Guide to the Natural Sources of Trans-Cinnamic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-cinnamic acid, a phenolic compound ubiquitously found in the plant kingdom, is a pivotal precursor in the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and stilbenes.[1] Its multifaceted biological activities, encompassing antioxidant, anti-inflammatory, and antimicrobial properties, have made it a compound of significant interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive resource on the natural plant sources of trans-cinnamic acid, detailing quantitative data, experimental methodologies for its extraction and analysis, and an illustrative overview of its biosynthetic pathways.

Quantitative Analysis of Trans-Cinnamic Acid in Plant Sources

The concentration of trans-cinnamic acid varies considerably among different plant species and even between different parts of the same plant. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of Trans-Cinnamic Acid in Cinnamomum Species

Plant SpeciesPlant PartConcentration (mg/g of extract)Reference
Cinnamomum loureiriiBark16.97[2][3]
Cinnamomum loureiriiLeaf2.50[2][3]
Cinnamomum camphoraBark0.31
Cinnamomum camphoraLeaf0.26
Cinnamomum camphoraHeartwood0.69
Cinnamomum japonicumBark0.23
Cinnamomum japonicumLeaf0.10
Cinnamomum japonicumHeartwood0.10

Table 2: Concentration of Trans-Cinnamic Acid in Commercial Cinnamon Powders

ProductConcentration (mg/g of extract)Reference
Cinnamon Powder A47.60
Cinnamon Powder B37.76
Cinnamon Powder C22.87

Table 3: Concentration of Trans-Cinnamic Acid in Various Fruits and Vegetables

Plant SourceConcentration (mg/100g FW)Reference
Lingonberry, raw4.12
Olive [Green], raw14.33
Olive [Black], raw0.77
Strawberry, raw0.22
American cranberry0.16
Redcurrant, raw0.10
Orange [Blood], pure juice0.02 (mg/100ml)
Olive, oil, extra virgin0.02

Table 4: Concentration of Trans-Cinnamic Acid in Other Plant Sources

| Plant Source | Plant Part | Concentration | Reference | |---|---|---| | Storax Balsam (Liquidambar orientalis) | Gum | 7.03% (free), 25.26% (hydrolytic) | | | Propolis | | 1% - 1.5% | |

Experimental Protocols

Accurate quantification and isolation of trans-cinnamic acid from plant matrices necessitate robust and validated experimental protocols. This section details methodologies for extraction and High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 1: Extraction of Trans-Cinnamic Acid from Cinnamomum spp.

This protocol is adapted from the methodology used for the analysis of Cinnamomum species.

1. Sample Preparation:

  • Air-dry the plant material (bark, leaves, or heartwood) and grind it into a fine powder.

2. Methanol Extraction:

  • Weigh 10 g of the powdered plant material.

  • Add 200 mL of methanol (MeOH) to the powder.

  • Perform extraction under reflux.

  • Evaporate the solvent in vacuo to obtain the crude extract.

3. Sample Solution Preparation for HPLC:

  • Dissolve a known amount of the dried extract in 1 mL of MeOH.

  • Filter the solution through a 0.45-μm syringe filter prior to HPLC injection.

Protocol 2: Extraction and Isolation of Trans-Cinnamic Acid from Scrophularia buergeriana Roots

This protocol describes a multi-step extraction and purification process.

1. Initial Extraction:

  • Homogenize 10 kg of ground-dried roots in 30 L of ethanol at room temperature.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain a crude ethanolic extract.

2. Liquid-Liquid Extraction:

  • Suspend the crude extract in water.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the ethyl acetate to yield an ethyl acetate extract.

3. Chromatographic Purification:

  • Subject the ethyl acetate extract to column chromatography on silica gel using a gradient elution with n-hexane-acetone.

  • Further purify the relevant fractions by recrystallization and column chromatography on RP-18 silica gel with an acetone-isopropanol-MeOH-H₂O solvent system to obtain pure trans-cinnamic acid.

Protocol 3: HPLC Quantification of Trans-Cinnamic Acid

This protocol is a general method applicable to various plant extracts.

1. HPLC System and Column:

  • An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • A gradient of water (A) and methanol (B) is commonly used. A typical gradient is from 20% to 100% B over 30 minutes.

  • Alternatively, a gradient of 0.1% phosphoric acid solution (A) and acetonitrile (B) can be used, for example, a linear gradient from 0% to 90% B in 60 minutes.

3. Detection:

  • Set the UV detector to a wavelength of 272 nm or 280 nm.

4. Quantification:

  • Prepare a calibration curve using standard solutions of trans-cinnamic acid of known concentrations.

  • Inject the filtered sample extract and determine the peak area corresponding to trans-cinnamic acid.

  • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Biosynthesis of Trans-Cinnamic Acid in Plants

The primary route for the biosynthesis of trans-cinnamic acid in plants is the phenylpropanoid pathway. However, an alternative pathway has also been elucidated.

Primary Biosynthetic Pathway

The key enzymatic step is the deamination of L-phenylalanine, catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL), to produce trans-cinnamic acid. This is a crucial control point that links primary and secondary metabolism in plants.

Alternative Biosynthetic Pathway

An alternative pathway for the formation of trans-cinnamic acid has been discovered in tea (Camellia sinensis) and other plants. This pathway proceeds from L-phenylalanine via phenylpyruvic acid (PPA) and phenyllactic acid (PAA).

Visualizations

Biosynthetic Pathways of Trans-Cinnamic Acid

Biosynthetic Pathways of Trans-Cinnamic Acid L_Phe L-Phenylalanine t_CA trans-Cinnamic Acid L_Phe->t_CA Phenylalanine Ammonia-Lyase (PAL) PPA Phenylpyruvic Acid L_Phe->PPA Transaminase Phenylpropanoids Downstream Phenylpropanoids (Lignin, Flavonoids, etc.) t_CA->Phenylpropanoids PAA Phenyllactic Acid PPA->PAA Phenylpyruvic Acid Reductase PAA->t_CA Dehydratase

Caption: Biosynthetic routes to trans-cinnamic acid in plants.

General Experimental Workflow for Analysis

General Experimental Workflow for Trans-Cinnamic Acid Analysis PlantMaterial Plant Material (e.g., leaves, bark, fruit) DryingGrinding Drying and Grinding PlantMaterial->DryingGrinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet, Reflux) DryingGrinding->Extraction FiltrationConcentration Filtration and Concentration Extraction->FiltrationConcentration CrudeExtract Crude Extract FiltrationConcentration->CrudeExtract Purification Optional: Chromatographic Purification (e.g., Column Chromatography) CrudeExtract->Purification HPLC HPLC Analysis CrudeExtract->HPLC PureCompound Pure trans-Cinnamic Acid Purification->PureCompound PureCompound->HPLC Quantification Quantification HPLC->Quantification

Caption: A typical workflow for the analysis of trans-cinnamic acid.

Conclusion

This technical guide provides a consolidated resource for the identification, quantification, and isolation of trans-cinnamic acid from natural plant sources. The presented data highlights that while Cinnamomum species are a rich source, various other plants, including certain fruits and balsams, also contain significant amounts of this valuable compound. The detailed experimental protocols offer a practical foundation for researchers to develop and adapt methods for their specific needs. Furthermore, the elucidation of the biosynthetic pathways provides a deeper understanding of the metabolic context of trans-cinnamic acid in plants, which is crucial for metabolic engineering and drug discovery efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, an unsaturated carboxylic acid with the chemical formula C₉H₈O₂, is a naturally occurring organic compound found in various plants, including the cinnamon tree. It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties. These differences significantly influence their biological activities and potential applications in drug development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound isomers, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physical and Chemical Properties

The physical and chemical properties of cis- and trans-cinnamic acid are summarized in the tables below for easy comparison. The trans isomer is generally more stable and thus more common.[1] The cis isomer can exist in several crystalline forms, known as allotropes (allothis compound and isocinnamic acids), leading to variations in its reported melting point.[2]

Table 1: Physical Properties of this compound Isomers

Propertytrans-Cinnamic Acidcis-Cinnamic Acid
Molecular Weight ( g/mol ) 148.16148.16[3]
Appearance White monoclinic crystals[1][4]Colorless to white prismatic crystals
Melting Point (°C) 13342, 58, or 68 (polymorphs)
Boiling Point (°C) 300265 (decomposes)
Solubility in Water (g/L at 25°C) ~0.58.45
Solubility in Organic Solvents Soluble in ethanol, methanol, ether, acetone, benzene, chloroformSoluble in ethanol, ether, ethyl acetate
Density (g/cm³) 1.24751.284 (at 4°C for the 42°C melting point polymorph)

Table 2: Chemical and Spectroscopic Properties of this compound Isomers

Propertytrans-Cinnamic Acidcis-Cinnamic Acid
pKa (at 25°C) 4.444.34
UV-Vis λmax (nm) 270-274262-270
¹H NMR (Olefinic Protons, ppm) Doublet, J ≈ 15.9 HzDoublet, J ≈ 12.9 Hz
Stability More stableLess stable, can isomerize to the trans form

Mandatory Visualization

Signaling Pathway: this compound Inhibition of the PI3K/Akt Pathway

This compound and its derivatives have been shown to exert anti-cancer effects by modulating various signaling pathways. One such pathway is the PI3K/Akt pathway, which is crucial for cell proliferation and survival. The following diagram illustrates the inhibitory effect of this compound on this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Cinnamic_Acid This compound Cinnamic_Acid->PI3K inhibits Cinnamic_Acid->Akt inhibits

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow: Determination of Physical and Chemical Properties

The following diagram outlines a typical experimental workflow for characterizing the physical and chemical properties of an organic compound like a this compound isomer.

Experimental_Workflow start Start: Purified This compound Isomer mp Melting Point Determination start->mp solubility Solubility Testing start->solubility pka pKa Determination start->pka uv_vis UV-Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy start->nmr end End: Characterized Isomer Properties mp->end solubility->end pka->end uv_vis->end nmr->end

Caption: Workflow for characterizing this compound isomer properties.

Logical Relationship: Comparison of cis and trans Isomers

This diagram illustrates the logical relationship between the structures of cis and trans isomers and their resulting properties.

Isomer_Comparison cluster_cis cis-Isomer cluster_trans trans-Isomer cis_structure Bulky groups on the same side cis_properties - Lower melting point - Higher water solubility - Less stable cis_structure->cis_properties trans_structure Bulky groups on opposite sides trans_properties - Higher melting point - Lower water solubility - More stable trans_structure->trans_properties cinnamic_acid This compound (C₉H₈O₂) cinnamic_acid->cis_structure cinnamic_acid->trans_structure

Caption: Structural and property differences between cis and trans isomers.

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which the solid this compound isomer transitions to a liquid.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound isomer is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, alongside a calibrated thermometer.

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound isomers in water and various organic solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities will be used, including water, ethanol, and hexane.

  • Qualitative Assessment:

    • Approximately 25 mg of the this compound isomer is added to 0.75 mL of the solvent in a test tube.

    • The mixture is vigorously shaken for 30 seconds and then allowed to stand for another 30 seconds.

    • The sample is observed for complete dissolution (soluble), partial dissolution (partially soluble), or no dissolution (insoluble).

  • Quantitative Assessment (Shake-Flask Method):

    • An excess amount of the this compound isomer is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the this compound isomers.

Methodology (Potentiometric Titration):

  • Solution Preparation: A standard solution of the this compound isomer is prepared in a suitable solvent, typically a water-ethanol mixture to ensure solubility. A standardized solution of a strong base (e.g., NaOH) is also prepared.

  • Titration Setup: A pH meter with a calibrated electrode is immersed in the this compound solution. The standardized base solution is added incrementally from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.

Alternative Methodology (UV-Vis Spectrophotometry):

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the this compound isomer is also prepared.

  • Spectral Measurement: The UV-Vis spectrum of the this compound isomer is recorded in each buffer solution.

  • Data Analysis: The absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is plotted against the pH. The pKa corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Conclusion

The distinct physical and chemical properties of cis- and trans-cinnamic acid, largely dictated by their geometric isomerism, have profound implications for their biological activity and potential as therapeutic agents. A thorough understanding and accurate determination of these properties are fundamental for researchers and drug development professionals. The methodologies and data presented in this guide serve as a valuable resource for the continued exploration and application of these versatile natural compounds.

References

A Comprehensive Technical Guide to the Solubility of Cinnamic Acid in Organic and Aqueous Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of cinnamic acid in a wide array of organic and aqueous solvents. Understanding the solubility of this compound, a versatile organic compound with applications in the pharmaceutical, flavor, and fragrance industries, is critical for its effective use in various scientific and industrial processes, including drug formulation, purification, and extraction. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Quantitative Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The following tables summarize the quantitative solubility of trans-cinnamic acid in various aqueous and organic solvents at different temperatures. This data is essential for designing crystallization processes, selecting appropriate solvents for chemical reactions, and formulating products.

Table 1: Solubility of trans-Cinnamic Acid in Various Solvents at 298.2 K (25.05 °C) and 313.2 K (40.05 °C) [1]

SolventSolubility at 298.2 K ( g/100g solvent)Solubility at 313.2 K ( g/100g solvent)
Water0.042 ± 0.0010.083 ± 0.001
Methanol32.94 ± 0.2745.70 ± 0.07
Ethanol25.86 ± 0.8536.47 ± 0.08
1-Propanol19.29 ± 0.6828.47 ± 0.53
2-Propanol16.79 ± 0.5529.18 ± 0.62
2-Butanone22.46 ± 0.1531.93 ± 1.00
Ethyl Acetate13.05 ± 0.2419.86 ± 0.27
Acetonitrile6.26 ± 0.0111.42 ± 0.03

Table 2: Solubility of trans-Cinnamic Acid in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
200.4[2]
250.5[3]
980.588

It is important to note that the solubility of this compound in water is relatively low but increases with temperature.[3] In basic solutions (pH > pKa of ~4.44), the carboxylic acid group deprotonates, forming the more soluble cinnamate anion, thus increasing its aqueous solubility.[3] this compound is freely soluble in many organic solvents like ethanol, acetone, ether, and benzene.

Experimental Protocols

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The following protocols outline the methodologies used to obtain the quantitative data presented above.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

1. Preparation of Saturated Solution:

  • An excess amount of trans-cinnamic acid is added to a known volume of the selected solvent in a sealed container (e.g., a conical flask or a vial with a screw cap).

  • The container is then placed in a constant-temperature water bath or incubator and agitated (e.g., using an orbital shaker) for a prolonged period (typically 18-24 hours) to ensure that equilibrium is reached. The temperature should be controlled to within ±0.1 °C.

2. Separation of Undissolved Solute:

  • After the equilibration period, the agitation is stopped, and the suspension is allowed to stand at the constant temperature to allow the undissolved solid to settle.

  • A sample of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

3. Quantification of Dissolved Solute:

  • The concentration of this compound in the filtered saturated solution is then determined using a suitable analytical method, such as gravimetry or UV/Vis spectrophotometry.

Analytical Techniques for Concentration Determination

1. Gravimetric Method:

The gravimetric method is a straightforward technique for determining the concentration of a non-volatile solute.

  • A precisely measured volume or weight of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

  • The solvent is evaporated from the solution, typically by heating in an oven at a temperature below the decomposition point of the solute. For this compound, which can be thermally unstable, careful temperature control is necessary.

  • The container with the dried solute is then cooled in a desiccator and weighed.

  • The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • The solubility is then calculated as the mass of the solute per unit mass or volume of the solvent.

2. UV/Vis Spectrophotometry:

UV/Vis spectrophotometry is a sensitive method for quantifying compounds that absorb ultraviolet or visible light. This compound has a strong UV absorbance, making this a suitable analytical technique.

  • Preparation of a Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for this compound (around 273 nm in methanol). A calibration curve is then constructed by plotting absorbance versus concentration.

  • Sample Analysis: The saturated solution obtained from the shake-flask method is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

  • The absorbance of the diluted sample is measured at the same λmax.

  • The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by taking the dilution factor into account.

Mandatory Visualization

The following diagram illustrates the logical workflow of the experimental procedure for determining the solubility of this compound.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (18-24h) C->D E Allow solid to settle D->E F Filter supernatant E->F G Gravimetric Method F->G Option 1 H UV/Vis Spectrophotometry F->H Option 2 I Calculate Solubility G->I H->I

Caption: Experimental workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze cinnamic acid, a key intermediate in the biosynthesis of numerous natural products and a valuable compound in the pharmaceutical and fragrance industries. The following sections detail the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols and workflow diagrams.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of trans-cinnamic acid is characterized by distinct signals for the vinyl, aromatic, and carboxylic acid protons. The large coupling constant (J) between the vinyl protons is indicative of their trans configuration.

Table 1: ¹H NMR Chemical Shifts for trans-Cinnamic Acid

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
Hα (vinyl)6.40 - 6.53Doublet~16.0
Hβ (vinyl)7.59 - 7.82Doublet~16.0
Aromatic Protons7.30 - 7.69Multiplet-
Carboxylic Acid Proton10.94 - 12.42Broad Singlet-

Note: Chemical shifts can vary slightly depending on the solvent used.[1][2]

The ¹³C NMR spectrum provides information on all the carbon atoms in the this compound molecule.

Table 2: ¹³C NMR Chemical Shifts for trans-Cinnamic Acid

Carbon AssignmentChemical Shift (δ) in ppm
Cα (vinyl)117.4 - 119.2
Cβ (vinyl)143.9 - 147.1
Aromatic C-H (ortho, meta, para)128.2 - 130.77
Aromatic C (ipso)133.8 - 134.32
Carbonyl (C=O)167.6 - 172.7

Note: Chemical shifts are typically reported relative to the solvent signal.[1][3][4]

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert Sample into Spectrometer lock_shim Lock and Shim insert_sample->lock_shim acquire_spectra Acquire 1H and 13C Spectra lock_shim->acquire_spectra fourier_transform Fourier Transform phase_calibrate Phase and Calibrate fourier_transform->phase_calibrate analyze Analyze Spectra (Chemical Shifts, Integration) phase_calibrate->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid, alkene, and aromatic functional groups.

Table 3: Characteristic IR Absorption Bands for trans-Cinnamic Acid

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 - 2300 (broad)O-H stretchCarboxylic Acid
~1680C=O stretchCarboxylic Acid
~1630C=C stretchAlkene
~1580, ~1500C=C stretchAromatic Ring
~1421C=C stretchAromatic Ring
~1229C-O stretchCarboxylic Acid
~960C-H bend (trans)Alkene

Note: The broad O-H stretching is due to hydrogen bonding.

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press.

  • Pellet Formation: Apply pressure to the press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum.

  • Data Analysis:

    • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind this compound with KBr press Press into a Thin Pellet grind->press place_pellet Place Pellet in Spectrometer background_scan Run Background Scan place_pellet->background_scan sample_scan Run Sample Scan background_scan->sample_scan generate_spectrum Generate Transmittance/ Absorbance Spectrum peak_identification Identify and Assign Characteristic Peaks generate_spectrum->peak_identification cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

IR Spectroscopy Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like this compound.

The UV-Vis spectrum of this compound is characterized by strong absorption bands corresponding to π → π* transitions in the conjugated system. The position of the absorption maximum (λmax) can be influenced by the solvent and the stereochemistry of the double bond.

Table 4: UV-Vis Absorption Maxima for this compound

Isomerλmax (nm)Solvent
trans-Cinnamic Acid~270 - 274Methanol or Ethanol
cis-Cinnamic Acid~262 - 270Methanol or Ethanol

Note: The trans isomer generally absorbs at a slightly longer wavelength than the cis isomer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically an absorbance between 0.2 and 0.8).

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Replace the blank cuvette with a cuvette containing the this compound solution.

    • Scan the absorbance of the sample over a specified wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_stock Prepare Stock Solution of this compound prepare_dilutions Prepare Dilutions prepare_stock->prepare_dilutions run_blank Run Blank (Solvent) run_sample Run this compound Sample run_blank->run_sample determine_lambda_max Determine λmax quantitative_analysis Quantitative Analysis (Optional) determine_lambda_max->quantitative_analysis cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

UV-Vis Spectroscopy Experimental Workflow

References

Crystal Structures of cis- and trans-Cinnamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Polymorphic Landscapes of Cinnamic Acid Isomers for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the crystal structures of cis- and trans-cinnamic acid, two isomers that exhibit distinct polymorphic behaviors. Understanding the solid-state structures of these compounds is crucial for applications in pharmaceuticals, materials science, and organic chemistry, as polymorphism directly influences physical properties such as solubility, stability, and bioavailability. This document summarizes key crystallographic data, outlines detailed experimental protocols for crystal structure determination, and presents a visual representation of the isomeric and polymorphic relationships.

Introduction to the Polymorphism of this compound

This compound, an organic compound with the formula C₆H₅CH=CHCOOH, exists as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid. The trans-isomer is the more stable and common form. Both isomers are known to exhibit polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different crystalline forms are known as polymorphs and can display significantly different physicochemical properties.

The stable form of trans-cinnamic acid is denoted as the α-polymorph. A metastable β-polymorph is also well-documented, and a third, less stable γ-form has been reported but is poorly defined.[1] cis-Cinnamic acid also presents at least two polymorphic forms, which are distinguishable by their melting points. The study of these polymorphs is critical for controlling the solid-state properties of this compound and its derivatives in various applications.

Crystallographic Data of this compound Polymorphs

The following tables summarize the key crystallographic data for the known polymorphs of trans- and cis-cinnamic acid, as determined by single-crystal X-ray diffraction.

trans-Cinnamic Acid Polymorphs
Parameterα-trans-Cinnamic Acid[2]β-trans-Cinnamic Acid
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbca
a (Å) 5.582(2)17.43
b (Å) 17.671(4)10.08
c (Å) 7.735(2)9.77
α (˚) 9090
β (˚) 96.49(2)90
γ (˚) 9090
V (ų) 758.0(3)1716
Z 48
Temperature (K) 193(1)Not Reported

Note: The crystallographic data for the γ-polymorph of trans-cinnamic acid is not well-established.

cis-Cinnamic Acid Polymorphs

cis-Cinnamic acid is known to exist in at least two polymorphic forms, often distinguished by their melting points of 58 °C and 68 °C.[3] The crystallographic data for one of these forms is provided below.

Parametercis-Cinnamic Acid
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 17.339(3)
b (Å) 5.9230(10)
c (Å) 7.9130(10)
α (˚) 90
β (˚) 100.32(2)
γ (˚) 90
V (ų) 798.8(2)
Z 4
Temperature (K) Not Reported

Data obtained from the Crystallography Open Database (COD) entry 7215953.[4]

Experimental Protocols

The determination of the crystal structures of this compound polymorphs involves two primary stages: the growth of high-quality single crystals of the desired polymorph and the analysis of these crystals using single-crystal X-ray diffraction.

Crystal Growth Methodologies

The ability to obtain a specific polymorph is highly dependent on the crystallization conditions.

3.1.1. α-trans-Cinnamic Acid

The thermodynamically stable α-polymorph is typically obtained by slow evaporation from a variety of organic solvents.

  • Protocol:

    • Dissolve trans-cinnamic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water) at an elevated temperature to create a saturated or near-saturated solution.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature.

    • Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.

    • Harvest the resulting single crystals for X-ray analysis.

3.1.2. β-trans-Cinnamic Acid

The metastable β-polymorph requires specific conditions to prevent its conversion to the more stable α-form.

  • Protocol:

    • Melt a sample of trans-cinnamic acid by heating it above its melting point (approximately 133 °C).

    • Rapidly cool the melt by pouring it into an ice-water mixture with vigorous stirring.[2]

    • This rapid precipitation yields the metastable β-form.

    • Due to its metastable nature, single crystals suitable for X-ray diffraction can be challenging to grow. The resulting microcrystalline powder is often analyzed using powder X-ray diffraction. For single-crystal studies, crystal growth from ethereal solutions, such as a mixture of diethyl ether and petroleum ether, has been reported to yield X-ray quality crystals.

3.1.3. cis-Cinnamic Acid Polymorphs

The different polymorphs of cis-cinnamic acid can be obtained through controlled crystallization and thermal procedures.

  • Protocol:

    • cis-Cinnamic acid can be prepared by the photochemical isomerization of trans-cinnamic acid.

    • The polymorph with a melting point of 68 °C can be obtained by distillation of the crude cis-acid under high vacuum.

    • Recrystallization from petroleum ether can yield the polymorph with a melting point of 58 °C.

    • Single crystals for X-ray diffraction are typically grown by slow evaporation from a suitable solvent at a controlled temperature.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the determination of a crystal structure once a suitable single crystal has been obtained.

  • Protocol:

    • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

    • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 193 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.

    • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.

    • Structure Solution and Refinement: The positions of the atoms in the asymmetric unit are determined from the diffraction data using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters.

    • Validation: The final crystal structure is validated using crystallographic software to ensure its chemical and geometric sensibility. The final data, including atomic coordinates, bond lengths, and angles, are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Isomeric and Polymorphic Relationships

The relationship between the isomers of this compound and their respective polymorphs can be visualized as a branching pathway, where the primary division is between the cis and trans isomers, and subsequent divisions represent the different polymorphic forms of each.

G cluster_isomers This compound Isomers cluster_trans_polymorphs trans Polymorphs cluster_cis_polymorphs cis Polymorphs trans-Cinnamic Acid trans-Cinnamic Acid α-Polymorph α-Polymorph trans-Cinnamic Acid->α-Polymorph Stable β-Polymorph β-Polymorph trans-Cinnamic Acid->β-Polymorph Metastable γ-Polymorph γ-Polymorph trans-Cinnamic Acid->γ-Polymorph Unstable cis-Cinnamic Acid cis-Cinnamic Acid Polymorph (m.p. 68°C) Polymorph (m.p. 68°C) cis-Cinnamic Acid->Polymorph (m.p. 68°C) Polymorph (m.p. 58°C) Polymorph (m.p. 58°C) cis-Cinnamic Acid->Polymorph (m.p. 58°C)

Figure 1: Isomeric and polymorphic relationships of this compound.

This guide serves as a foundational resource for professionals in drug development and materials science, providing the necessary crystallographic data and experimental context to understand and control the solid-state behavior of cis- and trans-cinnamic acid. The distinct packing arrangements of these polymorphs underscore the importance of comprehensive solid-state characterization in the development of new chemical entities.

References

The Microbial Degradation of Cinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a ubiquitous phenylpropanoid found throughout the plant kingdom, serves as a crucial intermediate in the biosynthesis of lignin and a wide array of other secondary metabolites.[1] Its presence in soil and plant-derived biomass makes it a significant carbon source for various microorganisms. The microbial catabolism of this compound is not only a vital component of the global carbon cycle but also a source of valuable biocatalysts and a potential target for antimicrobial drug development. This technical guide provides a comprehensive overview of the core degradation pathways of this compound in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Degradation Pathways of this compound

Microorganisms have evolved diverse strategies to metabolize this compound, which can be broadly categorized into several key pathways:

  • Reduction of the side chain: The double bond in the propionic acid side chain is reduced to form 3-phenylpropionic acid.

  • Hydroxylation of the aromatic ring: Hydroxyl groups are introduced onto the benzene ring, often as a prerequisite for ring cleavage.

  • Decarboxylation: The carboxyl group is removed from the side chain, a common pathway in fungi leading to the formation of styrene.

  • β-oxidation-like pathway: The side chain is shortened through a process analogous to fatty acid beta-oxidation.

These pathways are not mutually exclusive and can occur in various combinations depending on the microorganism and environmental conditions.

Pathway in Stenotrophomonas sp. TRMK2: A Gram-Negative Bacterium

A recently isolated bacterium, Stenotrophomonas sp. TRMK2, demonstrates a comprehensive degradation pathway involving side-chain reduction and subsequent aromatic ring hydroxylation and cleavage.[2][3][4] This strain is capable of completely utilizing 5 mM of this compound within 18 hours of incubation.[2]

The proposed catabolic pathway is as follows: this compound → 3-Phenylpropionic acid → 3-(4-Hydroxyphenyl)propionic acid → 4-Hydroxybenzoic acid → Protocatechuic acid → Ring Cleavage

The key enzymes involved in this pathway have been identified and their specific activities measured in cell-free extracts.

Stenotrophomonas_Pathway cinnamic_acid This compound phenylpropionic_acid 3-Phenylpropionic Acid cinnamic_acid->phenylpropionic_acid Cinnamate Reductase hydroxyphenylpropionic_acid 3-(4-Hydroxyphenyl) propionic acid phenylpropionic_acid->hydroxyphenylpropionic_acid 3-Phenylpropionic Acid Hydroxylase hydroxybenzoic_acid 4-Hydroxybenzoic Acid hydroxyphenylpropionic_acid->hydroxybenzoic_acid Side-chain degradation protocatechuic_acid Protocatechuic Acid hydroxybenzoic_acid->protocatechuic_acid p-Hydroxybenzoic Acid Hydroxylase ring_cleavage Ring Cleavage (Central Metabolism) protocatechuic_acid->ring_cleavage Protocatechuate 3,4-Dioxygenase

Pathway in Aspergillus niger: A Filamentous Fungus

In the filamentous fungus Aspergillus niger, a prominent pathway for this compound degradation is non-oxidative decarboxylation to styrene. This conversion is catalyzed by the synergistic action of two enzymes: this compound decarboxylase (CdcA) and the flavin prenyltransferase (PadA). The genes encoding these enzymes, along with a transcriptional regulator, SdrA, are often found clustered in the genome.

Aspergillus_Pathway cinnamic_acid This compound styrene Styrene cinnamic_acid->styrene this compound Decarboxylase (CdcA) + Flavin Prenyltransferase (PadA) further_metabolism Further Metabolism styrene->further_metabolism

Pathway involving Hca Dioxygenase in Bacteria

In some bacteria, such as Photorhabdus luminescens and Pseudomonas, the degradation of this compound proceeds through a pathway involving a dioxygenase that acts on the aromatic ring. In P. luminescens, the hca operon, homologous to the one in E. coli, is involved in this process. This compound induces the expression of the hca operon, which is regulated by the HcaR protein.

Hca_Pathway cinnamic_acid This compound dihydroxy_derivative Dihydroxy Derivative cinnamic_acid->dihydroxy_derivative Hca Dioxygenase (HcaEFCD) ring_cleavage_product Ring Cleavage Product dihydroxy_derivative->ring_cleavage_product Dehydrogenase (HcaB) Ring Cleavage (MhpB) central_metabolism Central Metabolism ring_cleavage_product->central_metabolism

Quantitative Data on this compound Degradation

A summary of the available quantitative data on key enzymes and processes in microbial this compound degradation is presented below. This allows for a comparative analysis of the efficiency of different pathways.

Table 1: Specific Activity of Enzymes in Stenotrophomonas sp. TRMK2

EnzymeSpecific Activity (U/mg protein)
Cinnamate ReductaseLow
3-Phenylpropionic Acid HydroxylaseModerate
p-Hydroxybenzoic Acid HydroxylaseModerate
Protocatechuate 3,4-DioxygenaseGood

Table 2: Kinetic Parameters of this compound Decarboxylases

Enzyme SourceEnzymeSubstrateTurnover Frequency (min⁻¹)Total Turnover Number (TTN)Km (µM)Reference
Capronia coronata (recombinant)Ferulic Acid Decarboxylase (CcFDC)trans-Cinnamic Acid1857110,013-
Saccharomyces cerevisiae (in E. coli)Ferulic Acid Decarboxylase (FDC)trans-Cinnamic Acid---
Candida guilliermondiiPhenolic Acid Decarboxylase (CgPAD)This compoundNo reaction--

Table 3: Gene Expression Changes in Response to this compound

OrganismGene(s)RegulatorFold Change in ExpressionConditionReference
Photorhabdus luminescensstlA (PAL)-5.1 ± 1.71.3 mM this compound
Photorhabdus luminescenshcaEHcaR6.3 ± 2.51.3 mM this compound
Aspergillus nigercdcA, padASdrASignificantly reduced in ΔsdrAGrowth on this compound
Agrobacterium fabrumatu1416, atu1417HcaR2.36, 1.68Presence of ferulic acid (inducer)

Table 4: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (mg/mL)Reference
Pseudomonas fragi 38-80.25

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments in the study of this compound degradation.

Cinnamate Reductase Assay

This assay spectrophotometrically measures the activity of cinnamate reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Reagents:

  • Phosphate buffer (100 mM, pH 7.0)

  • NADH solution (1 mM)

  • This compound solution (1 mM)

  • Cell-free enzyme extract

Procedure:

  • Prepare a 1 mL reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.0)

    • 1 mM NADH

    • 1 mM this compound

  • Add an appropriate amount of the crude enzyme extract to initiate the reaction.

  • Immediately measure the decrease in absorbance at 340 nm using a spectrophotometer.

  • The enzyme activity is calculated based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Cinnamate_Reductase_Assay prepare_reagents Prepare Reagents: - Phosphate Buffer (100 mM, pH 7.0) - NADH (1 mM) - this compound (1 mM) - Enzyme Extract mix_components Prepare 1 mL Reaction Mixture: - Buffer - NADH - this compound prepare_reagents->mix_components initiate_reaction Initiate Reaction: Add Enzyme Extract mix_components->initiate_reaction measure_absorbance Measure Absorbance: Decrease at 340 nm initiate_reaction->measure_absorbance calculate_activity Calculate Activity measure_absorbance->calculate_activity

This compound Decarboxylase Assay

The activity of this compound decarboxylase can be determined by monitoring the decrease of the substrate (this compound) or the formation of the product (styrene) over time using HPLC.

Reagents:

  • Appropriate buffer (e.g., phosphate buffer, pH 6.0-7.0)

  • This compound solution (of known concentration)

  • Cell-free extract or purified enzyme

  • Quenching solution (e.g., acid or organic solvent)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Set up reaction mixtures containing buffer, this compound, and enzyme.

  • Incubate at the optimal temperature for the enzyme.

  • At different time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Analyze the samples by HPLC to quantify the remaining this compound and/or the formed styrene.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Decarboxylase_Assay setup_reaction Set up Reaction: - Buffer - this compound - Enzyme incubate Incubate at Optimal Temperature setup_reaction->incubate take_aliquots Take Aliquots at Time Intervals incubate->take_aliquots quench_reaction Quench Reaction take_aliquots->quench_reaction hplc_analysis Analyze by HPLC: Quantify Substrate and Product quench_reaction->hplc_analysis calculate_activity Calculate Activity hplc_analysis->calculate_activity

Analysis of this compound and its Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound and its degradation products.

Instrumentation and Conditions (Example):

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Example Gradient: Start with a low percentage of organic solvent, and gradually increase it over the run to elute compounds with increasing hydrophobicity.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection Wavelength: this compound and its derivatives have strong UV absorbance. Common wavelengths for detection are around 270-320 nm.

HPLC_Method sample_prep Sample Preparation: - Centrifugation - Filtration injection Injection onto C18 Column sample_prep->injection gradient_elution Gradient Elution: Aqueous Acid/Organic Solvent injection->gradient_elution detection UV-Vis/DAD Detection (270-320 nm) gradient_elution->detection quantification Quantification based on Peak Area detection->quantification

Identification of Metabolites by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the structural elucidation of volatile and semi-volatile metabolites of this compound degradation. Derivatization is often required to increase the volatility of the organic acids.

General Protocol for Derivatization (Silylation):

  • Drying: The aqueous sample containing the metabolites is dried completely, for example, under a stream of nitrogen.

  • Derivatization Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to the dried sample.

  • Reaction: The mixture is heated (e.g., at 70°C for a specific duration) to allow the derivatization reaction to complete. This replaces active hydrogens with trimethylsilyl (TMS) groups.

  • GC-MS Analysis: The derivatized sample is then injected into the GC-MS system for separation and identification based on retention time and mass spectra.

GCMS_Protocol sample_drying Dry Aqueous Sample add_derivatization_reagent Add Silylating Agent (e.g., BSTFA + TMCS) sample_drying->add_derivatization_reagent heating Heat to Complete Derivatization add_derivatization_reagent->heating gc_separation Inject into GC for Separation heating->gc_separation ms_detection Detect and Identify by Mass Spectrometry gc_separation->ms_detection data_analysis Analyze Mass Spectra and Retention Times ms_detection->data_analysis

Conclusion

The microbial degradation of this compound is a multifaceted process involving a variety of enzymatic reactions and regulatory networks. This guide provides a foundational understanding of the core pathways in key microorganisms, supported by quantitative data and detailed experimental protocols. For researchers in academia and industry, a thorough understanding of these pathways is essential for applications ranging from bioremediation and biocatalysis to the development of novel antimicrobial agents that target these metabolic routes. The provided diagrams and structured data aim to facilitate a deeper comprehension and comparison of these complex biological systems. Further research into the kinetics of a wider range of enzymes and the elucidation of regulatory mechanisms in diverse microorganisms will undoubtedly uncover new opportunities in biotechnology and drug discovery.

References

The Discovery of Novel Cinnamic Acid Derivatives from Natural Sources: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in a variety of plants, and its derivatives have garnered significant attention in the scientific community for their broad spectrum of biological activities.[1][2] These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, serve as a versatile scaffold for the development of novel therapeutic agents. Natural sources, ranging from medicinal plants to fungi, are a rich repository of diverse this compound derivatives with potent pharmacological properties, including antimicrobial, antioxidant, and anticancer effects.[1][3] This technical guide provides a comprehensive overview of the discovery of novel this compound derivatives from natural products, detailing experimental protocols for their isolation, characterization, and biological evaluation, and presenting quantitative data on their activities.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the antimicrobial, anticancer, and antioxidant activities of various this compound derivatives isolated from or inspired by natural sources.

Table 1: Antimicrobial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeNatural Source/OriginTest OrganismMIC (µg/mL)Reference
This compoundSynthetic/NaturalBacillus subtilis0.5 mg/mL
This compoundSynthetic/NaturalStaphylococcus aureus0.5 mg/mL
Methyl CinnamateAlpinia malaccensisBacillus subtilis2 mg/mL
1-CinnamoylpyrrolidineDerivative of this compoundE. coli, P. aeruginosa, S. aureus, B. subtilis, MRSA0.5 mg/mL
4-Methoxythis compoundBaccharis grisebachiiVarious bacteria and fungi50.4 - 449 µM
Caffeic acid carvacrol ester (DM2)Synthetic derivativeGram-positive bacteria>256 mg/L
o-Coumaric acid carvacrol ester (DM8)Synthetic derivativeGram-positive bacteria>256 mg/L
Substituted CinnamamidesSyntheticStaphylococcus sp., Enterococcus sp.1-2 µg/mL

Table 2: Anticancer Activity of this compound Derivatives (IC50 Values)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference | |---|---|---|---|---| | Compound 5 (methyl-substituted amide) | A-549 (Lung) | 10.36 | | | Compound 1 (methyl-substituted amide) | A-549 (Lung) | 11.38 | | | Compound 9 (methyl-substituted amide) | A-549 (Lung) | 11.06 | | | 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | Multiple cell lines | Potent activity | | | Cinnamaldehyde | Hep G2 (Liver) | Varies | | | this compound | Hep G2 (Liver) | Varies | | | Cinnamyl Alcohol | Hep G2 (Liver) | Varies | |

Table 3: Antioxidant Activity of this compound Derivatives (IC50 Values)

Compound/DerivativeAssayIC50Reference
This compoundDPPH0.18 µg/mL
Acetyl this compound DerivativeDPPH0.16 µg/mL
Cinnamamide derivative (5c)DPPH56.35 µg/ml
(E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid derivatives (4, 13)Lipid PeroxidationComparable to Trolox
4-hydroxythis compound derivativeMycobacterium marinum inhibition64 µM

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel this compound derivatives.

Isolation and Purification of this compound Derivatives from Plant Material

a. Extraction:

  • Air-dry the plant material (e.g., leaves, stems, roots) at room temperature.

  • Grind the dried material into a fine powder.

  • Perform a sequential extraction with solvents of increasing polarity, starting with a nonpolar solvent like hexane, followed by dichloromethane, ethyl acetate, and finally a polar solvent like methanol. This is done to separate compounds based on their polarity.

  • Macerate the plant powder in each solvent for a specified period (e.g., 24-72 hours) with constant agitation.

  • Filter the extract after each solvent extraction and concentrate the filtrate using a rotary evaporator under reduced pressure.

b. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) as the mobile phase.

    • Load the crude extract onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, use a preparative HPLC system with a suitable column (e.g., C18 reverse-phase).

    • Dissolve the semi-purified fraction in a suitable solvent and inject it into the HPLC system.

    • Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile or methanol, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape.

    • Collect the peaks corresponding to the purified compounds.

Characterization of Novel this compound Derivatives

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure, including the number and types of protons and carbons.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.

b. Mass Spectrometry (MS):

  • Use a high-resolution mass spectrometer (e.g., ESI-QTOF or MALDI-TOF) to determine the accurate molecular weight and elemental composition of the compound.

  • Analyze the fragmentation pattern in the MS/MS spectrum to further confirm the structure.

Biological Activity Assays

a. Antimicrobial Activity Assays:

  • Agar Well Diffusion Method:

    • Prepare a lawn of the test microorganism on a suitable agar medium (e.g., Mueller-Hinton agar).

    • Create wells in the agar using a sterile cork borer.

    • Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

    • Measure the diameter of the zone of inhibition around the wells.

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (broth with microorganism, no compound) and negative (broth only) controls.

    • Incubate the plate at the appropriate temperature and duration.

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

b. Anticancer Activity Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

c. Antioxidant Activity Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the decrease in absorbance at a specific wavelength (around 517 nm).

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl₃·6H₂O solution.

    • Add the test compound to the FRAP reagent and incubate.

    • The reduction of the ferric-tripyridyltriazine complex to the ferrous form results in the formation of an intense blue color.

    • Measure the absorbance at a specific wavelength (around 593 nm).

    • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., FeSO₄).

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance.

    • Add the test compound to the ABTS•+ solution and measure the decrease in absorbance at a specific wavelength (around 734 nm) after a set time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the discovery and evaluation of novel this compound derivatives.

experimental_workflow cluster_collection 1. Source Material cluster_extraction 2. Extraction & Isolation cluster_characterization 3. Structure Elucidation cluster_bioassays 4. Biological Evaluation Plant_Material Plant Material Collection (e.g., Leaves, Roots) Extraction Solvent Extraction (Sequential Polarity) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound Derivative HPLC->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HR-MS) Pure_Compound->MS Antimicrobial Antimicrobial Assays (MIC) Pure_Compound->Antimicrobial Anticancer Anticancer Assays (IC50) Pure_Compound->Anticancer Antioxidant Antioxidant Assays (IC50) Pure_Compound->Antioxidant Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination Bioactivity_Data Bioactivity Data Antimicrobial->Bioactivity_Data Anticancer->Bioactivity_Data Antioxidant->Bioactivity_Data NFkB_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates Cinnamic_Derivative This compound Derivative Cinnamic_Derivative->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degrades & Releases NFkB_IkB_complex NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB_complex Inhibits NFkB_p50_p65->NFkB_IkB_complex Bound to NFkB_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_active Translocates NFkB_IkB_complex->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

References

The Quantum Yield of Cinnamic Acid Photodimerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The photodimerization of cinnamic acid is a classic example of a [2+2] photocycloaddition reaction, a fundamental process in organic photochemistry with significant implications in materials science and drug delivery. This solid-state reaction is a prime illustration of topochemical control, where the crystal lattice of the reactant dictates the stereochemistry of the product. The efficiency of this photoreaction is a critical parameter for its practical application. This technical guide provides an in-depth analysis of the quantum yield of this compound photodimerization, focusing on the quantitative aspects, experimental protocols for its determination, and the underlying reaction mechanisms.

Quantitative Analysis of Reaction Yields

The quantum yield (Φ) of a photochemical reaction is defined as the number of moles of a stated reactant disappearing, or the number of moles of a stated product being formed, for each einstein of monochromatic light absorbed. However, for the solid-state photodimerization of this compound, a single quantum yield value is often not reported. This is due to the complex nature of solid-state reactions, where the reaction rate and efficiency are highly dependent on the crystal packing and can change as the reaction progresses. This has led to the concept of a "dynamic" or "effective" quantum yield.

The reaction yield is significantly influenced by the polymorphic form of the crystalline this compound. The α- and β-polymorphs, for instance, exhibit different photoreactivity due to the different arrangements of the molecules in the crystal lattice. In the α-form, each molecule has only one nearest neighbor with which it can react, leading to potentially quantitative conversions to α-truxillic acid. In contrast, in the β-form, each molecule has two equidistant reactive partners, which can lead to the isolation of unreacted monomers within the crystal lattice, thus limiting the maximum achievable yield. Mathematical models have predicted a theoretical maximum yield of approximately 82% for the photodimerization of β-trans-cinnamic acid.

The following table summarizes the reported reaction yields for the photodimerization of different forms of this compound under various conditions.

This compound PolymorphProductReported YieldConditionsReference
α-trans-cinnamic acidα-truxillic acid95-100%Solid-state, UV irradiation[1]
β-trans-cinnamic acidβ-truxinic acid60-90% (experimental)Solid-state, UV irradiation[1]
β-trans-cinnamic acidβ-truxinic acid~82% (theoretical max)Solid-state[1]
4-Formyl-substituted (E)-cinnamic acidMirror-symmetric photodimerQuantitativeSolid-state, UV irradiation[2]

Reaction Mechanism and Pathways

The photodimerization of this compound proceeds via a [2+2] cycloaddition mechanism upon absorption of UV light. In the solid state, the reaction is topochemically controlled, meaning the proximity and orientation of the double bonds in the crystal lattice determine the feasibility and stereochemical outcome of the reaction.

G cluster_0 Reaction Pathway Cinnamic_Acid_Monomer_1 trans-Cinnamic Acid (Monomer 1) Cinnamic_Acid_Monomer_2 trans-Cinnamic Acid (Monomer 2) Excited_State Excited State Monomer* Cyclobutane_Dimer Cyclobutane Dimer (Truxillic/Truxinic Acid)

Experimental Protocols

The determination of the quantum yield of this compound photodimerization involves two main stages: measuring the photon flux of the incident light and quantifying the extent of the photoreaction.

Measurement of Photon Flux (Actinometry)

Chemical actinometry is the standard method for measuring photon flux. The potassium ferrioxalate actinometer is a common choice for the UV region.

Protocol for Potassium Ferrioxalate Actinometry:

  • Preparation of Actinometer Solution (0.006 M): Dissolve 0.2947 g of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M sulfuric acid. This solution is light-sensitive and should be stored in the dark.

  • Irradiation: Irradiate a known volume of the actinometer solution under the same conditions (light source, wavelength, geometry) as the this compound sample for a precisely measured time. The absorbance of the solution should be high enough to absorb most of the incident light.

  • Development: After irradiation, mix a known aliquot of the irradiated solution with a buffered solution of 1,10-phenanthroline. This forms a colored complex with the Fe²⁺ ions produced during the photoreduction of the ferrioxalate.

  • Quantification: Measure the absorbance of the colored complex at 510 nm using a spectrophotometer. The concentration of Fe²⁺ can be calculated using the Beer-Lambert law (molar absorptivity of the complex is ~11,100 M⁻¹cm⁻¹).

  • Calculation of Photon Flux: The number of moles of Fe²⁺ formed is used to calculate the incident photon flux, given the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Monitoring the Photodimerization Reaction

The progress of the photodimerization can be monitored by various analytical techniques that quantify the decrease in the concentration of the this compound monomer or the increase in the concentration of the dimer product.

a) UV-Vis Spectroscopy:

  • Principle: this compound exhibits a strong UV absorbance band (around 270-310 nm depending on the solvent and substitution) due to its conjugated system. Upon dimerization, this conjugation is lost, leading to a decrease in the absorbance at the characteristic wavelength of the monomer.

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (for solution-phase studies) or prepare a thin film or a KBr pellet of solid this compound.

    • Record the initial UV-Vis spectrum.

    • Irradiate the sample with a UV light source of a specific wavelength.

    • At regular time intervals, record the UV-Vis spectrum.

    • The decrease in absorbance at the λmax of the monomer is proportional to the decrease in its concentration.

b) High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC allows for the separation and quantification of the this compound monomer and its photodimer products.

  • Protocol:

    • Sample Preparation: After irradiation for a specific time, dissolve the sample in a suitable solvent for HPLC analysis.

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column is typically used.

      • Mobile Phase: A mixture of an aqueous acidic solution (e.g., 0.1% phosphoric acid or 0.5% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed in a gradient or isocratic mode.

      • Detection: UV detection at a wavelength where both the monomer and dimer absorb (e.g., 270-290 nm).

    • Quantification: The concentration of the monomer and dimer can be determined by integrating the peak areas and comparing them to calibration curves of known standards.

c) Solid-State NMR Spectroscopy:

  • Principle: ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique for studying solid-state reactions. The signals corresponding to the olefinic carbons of the this compound monomer will decrease upon irradiation, while new signals corresponding to the cyclobutane ring carbons of the dimer will appear.

  • Protocol:

    • Pack the solid this compound sample into an NMR rotor.

    • Acquire an initial ¹³C CPMAS NMR spectrum.

    • Irradiate the sample with UV light for a set period.

    • Acquire another ¹³C CPMAS NMR spectrum.

    • The relative integrals of the monomer and dimer signals can be used to determine the extent of the reaction.

Experimental Workflow

The following diagram illustrates a general workflow for determining the quantum yield of this compound photodimerization.

G cluster_1 Experimental Workflow for Quantum Yield Determination Start Start Prepare_Actinometer Prepare Actinometer Solution Prepare_Sample Prepare this compound Sample (Solid or Solution) Irradiate_Actinometer Irradiate Actinometer Irradiate_Sample Irradiate this compound Sample (Same conditions as actinometer) Analyze_Actinometer Analyze Actinometer (e.g., UV-Vis of Fe(phen)3^2+) Analyze_Sample Analyze Sample (e.g., HPLC, UV-Vis, NMR) Calculate_Photon_Flux Calculate Photon Flux (I₀) Calculate_Conversion Calculate Moles of Reactant Consumed or Product Formed Calculate_QY Calculate Quantum Yield (Φ)

Conclusion

References

Cinnamic Acid as a Fungal Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives are aromatic compounds that play a significant role in the secondary metabolism of various fungal species. As a key intermediate in the phenylpropanoid pathway, this compound is not only a precursor to a wide array of other metabolites but also exhibits notable biological activities, including antifungal properties. This technical guide provides an in-depth overview of this compound in fungi, covering its biosynthesis, metabolic fate, regulation, and biological significance. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways to serve as a comprehensive resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

This compound, an unsaturated carboxylic acid, is a central molecule in the biosynthesis of phenylpropanoids in plants and fungi.[1] Its production is initiated by the deamination of L-phenylalanine, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL).[2][3] In fungi, this compound can serve various purposes; it can be a catabolic source of carbon and nitrogen, a precursor for other secondary metabolites, or a compound involved in fungal defense mechanisms.[2][4] The study of this compound metabolism in fungi is crucial for understanding fungal physiology, discovering novel bioactive compounds, and developing new antifungal strategies.

Biosynthesis of this compound in Fungi

The primary pathway for this compound biosynthesis in fungi is through the action of Phenylalanine Ammonia-Lyase (PAL). This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia.

Key Enzyme:

  • Phenylalanine Ammonia-Lyase (PAL; E.C. 4.3.1.24): This is the committed step in the phenylpropanoid pathway. PAL is found in a variety of fungi, including Basidiomycetes, Deuteromycetes, and some Ascomycetes. The activity of PAL can be influenced by various stimuli, such as pathogenic attack and low temperatures.

The biosynthesis of L-phenylalanine, the precursor for this compound, occurs via the shikimate pathway.

This compound Biosynthesis cluster_legend Legend Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid Phenylalanine Ammonia-Lyase (PAL) Precursor_Pathway Precursor Pathway Amino_Acid Amino Acid Product Product

Caption: Biosynthesis of trans-cinnamic acid from the shikimate pathway.

Fungal Species Involved in this compound Metabolism

A diverse range of fungal species has been identified to either produce or metabolize this compound and its derivatives.

Fungal Genus/SpeciesRole in this compound MetabolismReference(s)
Fusarium culmorumProduces and metabolizes this compound; converts it to caffeic and ferulic acids.
Fusarium graminearumProduces and metabolizes this compound.
Aspergillus nigerDegrades this compound via decarboxylation to styrene.
Penicillium spp.Degrades this compound to styrene.
Trichoderma spp.Degrades this compound to styrene.
Rhodotorula spp.Degrades phenylalanine via a pathway involving this compound.
Ustilago hordeiDegrades phenylalanine via a pathway involving this compound.
Schizophyllum communeDegrades phenylalanine via a pathway involving this compound.
Sporobolomyces roseusDegrades phenylalanine via a pathway involving this compound.
Cochliobolus lunatusIts benzoate 4-hydroxylase (CYP53A15) is inhibited by this compound derivatives.
Pleurotus ostreatusSusceptible to the antifungal activity of this compound derivatives.
Flammulina velutipesContains a Phenylalanine Ammonia-Lyase (PAL) gene.
Colletotrichum acutatumCapable of metabolizing trans-cinnamic acid.

Metabolic Fate and Degradation Pathways

Fungi have evolved diverse pathways to metabolize this compound, which can lead to a variety of downstream products.

4.1. Conversion to Other Phenolic Acids:

  • Fusarium species can convert trans-cinnamic acid into other biologically active phenolic acids such as caffeic acid and ferulic acid.

4.2. Decarboxylation to Styrene:

  • In fungi like Aspergillus niger, this compound can undergo non-oxidative decarboxylation to produce styrene. This reaction is catalyzed by this compound decarboxylase (CdcA) and a flavin prenyltransferase (PadA).

4.3. Reduction to Cinnamaldehyde and Cinnamyl Alcohol:

  • Some fungi, such as Aspergillus japonicus, are capable of reducing this compound to cinnamaldehyde and further to cinnamyl alcohol.

4.4. Hydroxylation:

  • p-Coumaric acid can be biosynthesized from this compound through the action of the P450-dependent enzyme 4-cinnamic acid hydroxylase (C4H).

Cinnamic_Acid_Metabolism cluster_legend Legend Cinnamic_Acid trans-Cinnamic Acid Caffeic_Acid Caffeic Acid Cinnamic_Acid->Caffeic_Acid Hydroxylation Ferulic_Acid Ferulic Acid Cinnamic_Acid->Ferulic_Acid Hydroxylation & Methylation Styrene Styrene Cinnamic_Acid->Styrene Decarboxylation (CdcA, PadA) p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Hydroxylation (C4H) Cinnamaldehyde Cinnamaldehyde Cinnamic_Acid->Cinnamaldehyde Reduction Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_Alcohol Reduction Starting_Metabolite Starting Metabolite Metabolic_Product Metabolic Product

Caption: Major metabolic pathways of trans-cinnamic acid in fungi.

Regulation of this compound Metabolism

The metabolism of this compound in fungi is a regulated process, involving transcriptional control and feedback mechanisms.

  • In Aspergillus niger, the genes encoding this compound decarboxylase (cdcA) and flavin prenyltransferase (padA) are clustered with a putative transcription factor, SdrA. Deletion of sdrA leads to reduced expression of cdcA and padA, indicating that SdrA is a key regulator of this degradation pathway.

  • Exogenous application of trans-cinnamic acid can inhibit the production of other phenolic acids and mycotoxins in Fusarium species, suggesting a feedback inhibition mechanism on PAL activity.

Cinnamic_Acid_Regulation cluster_legend Legend SdrA SdrA (Transcription Factor) cdcA_padA_cluster cdcA & padA genes SdrA->cdcA_padA_cluster Activates transcription CdcA_PadA_enzymes CdcA & PadA enzymes cdcA_padA_cluster->CdcA_PadA_enzymes Expression Cinnamic_Acid_Degradation This compound -> Styrene CdcA_PadA_enzymes->Cinnamic_Acid_Degradation Catalyzes Regulator Regulator Genes Genes Enzymes Enzymes Process Process

Caption: Transcriptional regulation of this compound degradation in A. niger.

Biological Activity and Antifungal Properties

This compound and its derivatives have demonstrated significant antifungal activity against a range of fungal species.

  • Inhibition of Mycotoxin Production: Trans-cinnamic acid has been shown to reduce mycotoxin production in Fusarium species.

  • Enzyme Inhibition: this compound derivatives can act as inhibitors of fungal enzymes. For instance, they can inhibit benzoate 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds in fungi like Cochliobolus lunatus.

  • Cell Wall Interference: Certain this compound analogs can act as chemosensitizers, augmenting the efficacy of cell wall-targeting antifungal drugs. They can also interfere with the cell wall integrity pathway in fungi.

  • Inhibition of Ergosterol Biosynthesis: Some this compound derivatives may inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes.

Quantitative Data

The following tables summarize quantitative data on the effects and production of this compound and related compounds in fungi.

Table 1: Effect of trans-Cinnamic Acid on Mycotoxin Production by Fusarium spp.

Fusarium Straintrans-Cinnamic Acid ConcentrationMycotoxin Reduction (%)
Strain 10.7 mM (100 µg/g)15 - 95
Strain 12.7 mM (400 µg/g)30 - 95
Strain 20.7 mM (100 µg/g)15 - 95
Strain 22.7 mM (400 µg/g)30 - 95

Table 2: Phenolic Acid Composition in Fusarium Cultures

Phenolic AcidPercentage of Total Phenolic Acids (%)
trans-Cinnamic acid7 - 11
Ferulic acid21.5 - 24
p-Coumaric acid19 - 22.5
Caffeic acid7 - 8
Sinapic acid13 - 15
Syringic acid7

Table 3: Antifungal Activity of this compound Derivatives against Valsa mali and Botrytis cinerea

CompoundTarget FungusEC50 (µg/mL)
7zValsa mali0.71
7nBotrytis cinerea1.41

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in fungi.

8.1. Fungal Culture and Treatment with this compound

This protocol is adapted from studies on Fusarium species.

  • Media Preparation: Prepare Yeast Extract-Sucrose (YES) agar medium.

  • This compound Supplementation: Autoclave the YES medium and cool to approximately 50-60°C. Add a stock solution of trans-cinnamic acid (dissolved in a suitable solvent like ethanol) to achieve the desired final concentrations (e.g., 100 µg/g, 400 µg/g). Ensure the final solvent concentration is minimal and consistent across all treatments, including controls.

  • Inoculation: Inoculate the center of the agar plates with a mycelial plug or a defined number of spores of the fungal strain of interest.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark for a specified period (e.g., 7-14 days).

  • Observation: Monitor and record colony diameter at regular intervals.

8.2. Extraction of this compound and Other Phenolic Compounds from Fungal Cultures

This protocol is a general method for extracting secondary metabolites.

  • Harvesting: After incubation, harvest the fungal biomass and the agar medium.

  • Homogenization: Homogenize the entire culture (mycelia and agar) in a suitable solvent such as methanol or ethyl acetate.

  • Extraction: Perform solvent extraction, for example, by shaking or sonicating the homogenate for a specified time. This can be repeated multiple times to ensure complete extraction.

  • Filtration and Concentration: Filter the extract to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Sample Preparation for Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for subsequent analysis.

8.3. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a standard method for the analysis of phenolic compounds.

  • Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of two solvents, such as (A) acidified water (e.g., with 0.1% formic acid) and (B) acetonitrile or methanol.

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by a re-equilibration step.

  • Detection: Monitor the absorbance at the maximum wavelength for this compound (around 270-280 nm).

  • Quantification: Prepare a calibration curve using standards of known concentrations of trans-cinnamic acid. Quantify the amount of this compound in the fungal extracts by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_legend Legend Culture Fungal Culture on This compound-Amended Medium Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis HPLC-DAD Analysis Concentration->Analysis Quantification Quantification using Standard Curve Analysis->Quantification Step_1 Culture & Treatment Step_2 Extraction Step_3 Analysis Step_4 Data Processing

Caption: General experimental workflow for studying this compound in fungi.

Conclusion

This compound is a multifaceted secondary metabolite in fungi, with its role extending from a simple carbon source to a regulator of other metabolic pathways and a potent antifungal agent. The biosynthesis of this compound is initiated by the well-conserved enzyme PAL, while its subsequent metabolism is diverse and species-specific. The regulation of this compound degradation pathways is beginning to be understood, presenting opportunities for metabolic engineering to either enhance the production of valuable derivatives or to block degradation pathways to increase this compound yields. The antifungal properties of this compound and its derivatives make them promising candidates for the development of new fungicides and therapeutic agents. Further research into the signaling pathways modulated by this compound and the identification of its molecular targets will be crucial for realizing its full potential in various applications. This guide provides a foundational resource for researchers to delve deeper into the fascinating world of fungal this compound metabolism.

References

Geometrical Isomerism of Phenylacrylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Phenylacrylic acid, commonly known as cinnamic acid, is an unsaturated carboxylic acid that exhibits geometrical isomerism due to the presence of a carbon-carbon double bond in its structure. This results in two distinct isomers: (E)-cinnamic acid (trans) and (Z)-cinnamic acid (cis). The spatial arrangement of the phenyl and carboxyl groups relative to the double bond significantly influences their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the geometrical isomerism of phenylacrylic acid, intended for researchers, scientists, and professionals in drug development. It details the synthesis, purification, and characterization of both isomers, presenting key quantitative data in tabular format for ease of comparison. Furthermore, this guide outlines detailed experimental protocols and visualizes critical pathways and workflows using Graphviz diagrams.

Introduction to Geometrical Isomerism in Phenylacrylic Acid

Phenylacrylic acid (C9H8O2) is an organic compound that exists as two geometric isomers, (E)- and (Z)-cinnamic acid.[1] The (E)-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is the more stable and naturally occurring form, found in cinnamon oil and various balsams.[1][2] The (Z)-isomer, also known as allothis compound, has these functional groups on the same side of the double bond, leading to greater steric hindrance and lower stability.[1] This difference in spatial arrangement gives rise to distinct physical and spectroscopic properties, which are crucial for their identification and application in various fields, including pharmaceuticals and fragrance industries.[2]

Physicochemical Properties of (E)- and (Z)-Phenylacrylic Acid

The structural differences between the (E) and (Z) isomers of phenylacrylic acid lead to significant variations in their physical and chemical properties. These properties are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Phenylacrylic Acid Isomers

Property(E)-Cinnamic Acid(Z)-Cinnamic AcidReference(s)
Synonym trans-Cinnamic acidcis-Cinnamic acid, Allothis compound
Appearance White crystalline solidWhite to off-white solid
Melting Point (°C) 13368 (trimorphic)
Boiling Point (°C) 300218.2 (at 760 mmHg)
Aqueous pKa 4.454.0

Table 2: Spectroscopic Properties of Phenylacrylic Acid Isomers

Spectroscopic Data(E)-Cinnamic Acid(Z)-Cinnamic AcidReference(s)
UV-Vis λmax (in Methanol) ~273 nm~258 nm
¹H NMR (CDCl₃, δ ppm) Vinyl H: ~6.47 (d, J≈16 Hz), ~7.81 (d, J≈16 Hz)Vinyl H: ~5.95 (d, J≈12.9 Hz), ~6.15 (d, J≈12.9 Hz)
¹³C NMR (CDCl₃, δ ppm) C=O: ~172.3, Cα: ~117.3, Cβ: ~147.1C=O: ~171.8, Cα: ~118.5, Cβ: ~145.2

Table 3: Solubility of (E)-Cinnamic Acid in Various Solvents at 298.2 K

SolventSolubility ( g/100g of solvent)Reference(s)
Water0.05
Methanol17.5
Ethanol23.0
1-Propanol15.1
2-Propanol12.3
Ethyl Acetate15.8
Acetonitrile10.2
2-Butanone20.1

Note: Comprehensive solubility data for (Z)-cinnamic acid is less available due to its lower stability.

Synthesis and Purification Protocols

Synthesis of (E)-Cinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids.

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine 5.0 g of benzaldehyde, 7.5 g of acetic anhydride, and 3.0 g of anhydrous potassium carbonate.

  • Heating: Heat the mixture in an oil bath at 180°C for 1.5 hours.

  • Work-up: Allow the mixture to cool slightly and pour it into 40 mL of water. Add a 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.

  • Purification: Steam distill the mixture to remove any unreacted benzaldehyde. Cool the remaining solution and filter it. Acidify the filtrate with concentrated hydrochloric acid until precipitation is complete.

  • Isolation: Collect the precipitated (E)-cinnamic acid by vacuum filtration, wash with cold water, and recrystallize from hot water or a mixture of ethanol and water.

Perkin_Reaction_Workflow Reactants Benzaldehyde + Acetic Anhydride + K₂CO₃ Heating Heat at 180°C (1.5 hours) Reactants->Heating Workup Add H₂O and NaOH (Alkaline) Heating->Workup Purification1 Steam Distillation (Remove Benzaldehyde) Workup->Purification1 Purification2 Acidification (HCl) (Precipitation) Purification1->Purification2 Product (E)-Cinnamic Acid Purification2->Product

Synthesis of (E)-Cinnamic Acid via Perkin Reaction.

Synthesis of (E)-Cinnamic Acid via Claisen-Schmidt Condensation

This method involves the condensation of an aromatic aldehyde with an ester in the presence of a base.

Experimental Protocol:

  • Base Preparation: In a flask, add 2.8 g of sodium metal to 45 mL of absolute ethanol to prepare sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, slowly add a mixture of 10.6 g of benzaldehyde and 20 mL of ethyl acetate, keeping the temperature below 5°C.

  • Stirring: Stir the reaction mixture at room temperature for 2 hours.

  • Hydrolysis: Add 10 mL of glacial acetic acid, followed by water. The ester is then hydrolyzed to the acid.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and the solvent is evaporated. The crude product is then purified by recrystallization.

Synthesis of (Z)-Cinnamic Acid via Photoisomerization

The (Z)-isomer is typically prepared by the photochemical isomerization of the more stable (E)-isomer.

Experimental Protocol:

  • Solution Preparation: Prepare a saturated solution of (E)-cinnamic acid in a solvent such as methanol or acetone.

  • Irradiation: Place the solution in a quartz flask and expose it to ultraviolet (UV) light. A medium-pressure mercury lamp is a suitable source. The irradiation time can vary from several hours to days.

  • Monitoring: The progress of the isomerization can be monitored by taking aliquots and analyzing them using ¹H NMR spectroscopy or HPLC.

  • Isolation and Purification: After a significant amount of the (Z)-isomer has formed, the solvent is removed under reduced pressure. The resulting mixture of isomers can be separated by fractional crystallization or column chromatography. Due to the similar polarities, separation can be challenging. A reported method involves selective precipitation.

Photoisomerization_Process E_Isomer (E)-Cinnamic Acid in Solution UV_Light UV Irradiation (e.g., Mercury Lamp) Isomerization Photoisomerization E_Isomer->Isomerization UV_Light->Isomerization Mixture Mixture of (E)- and (Z)-Isomers Isomerization->Mixture Separation Separation (Fractional Crystallization or Chromatography) Mixture->Separation Z_Isomer (Z)-Cinnamic Acid Separation->Z_Isomer

Photoisomerization of (E)- to (Z)-Cinnamic Acid.

Spectroscopic Characterization

UV-Vis Spectroscopy

UV-Vis spectroscopy is a useful technique to differentiate between the two isomers.

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of both (E)- and (Z)-cinnamic acid in a suitable UV-transparent solvent, such as methanol or ethanol, at a concentration of approximately 20 µM.

  • Analysis: Record the UV-Vis absorption spectra of the solutions from 200 to 400 nm using a spectrophotometer.

  • Interpretation: The (E)-isomer typically exhibits a maximum absorbance (λmax) at a longer wavelength (around 273 nm in methanol) compared to the (Z)-isomer (around 258 nm in methanol) due to its more extended conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation and differentiation of the isomers.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Interpretation:

    • ¹H NMR: The most significant difference is observed in the coupling constant (J) between the vinylic protons. The (E)-isomer shows a larger coupling constant (typically ~16 Hz), characteristic of a trans-alkene, while the (Z)-isomer has a smaller coupling constant (typically ~12-13 Hz).

    • ¹³C NMR: The chemical shifts of the vinylic carbons and the carbonyl carbon are also distinct for each isomer.

Isomer_Differentiation cluster_E (E)-Cinnamic Acid cluster_Z (Z)-Cinnamic Acid E_structure Phenyl and COOH are trans E_J_value ¹H NMR J ≈ 16 Hz E_structure->E_J_value E_lambda_max UV λmax ≈ 273 nm E_structure->E_lambda_max Z_structure Phenyl and COOH are cis Z_J_value ¹H NMR J ≈ 13 Hz Z_structure->Z_J_value Z_lambda_max UV λmax ≈ 258 nm Z_structure->Z_lambda_max Isomers Phenylacrylic Acid Isomers Isomers->E_structure More Stable Isomers->Z_structure Less Stable

References

Cinnamic Acid: A Pivotal Intermediate in the Shikimate Pathway and a Versatile Precursor for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid, a central molecule biosynthesized via the shikimate pathway, stands as a critical gateway to the vast and diverse world of phenylpropanoids in plants, fungi, and bacteria. This technical guide provides a comprehensive examination of the role of this compound, beginning with its enzymatic production from L-phenylalanine by phenylalanine ammonia-lyase (PAL). It delves into the intricate regulatory mechanisms, including feedback inhibition, that govern its synthesis and the subsequent metabolic flux into various downstream pathways. This document presents a compilation of quantitative data on PAL kinetics from diverse biological sources, detailed experimental protocols for the quantification of this compound and the assessment of PAL activity, and an exploration of the burgeoning field of drug development centered on this compound derivatives. The therapeutic potential of these derivatives, particularly as anti-inflammatory and anticancer agents, is discussed in the context of their structure-activity relationships and mechanisms of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug discovery, providing the foundational knowledge and practical methodologies to explore and exploit the multifaceted nature of this compound.

Introduction

The shikimate pathway is a crucial metabolic route in microorganisms and plants for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan.[1] Phenylalanine serves as the primary precursor for the synthesis of a vast array of secondary metabolites known as phenylpropanoids.[2] The entry point into the phenylpropanoid pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[3] This reaction represents a key regulatory juncture, channeling carbon from primary metabolism into the synthesis of thousands of specialized compounds.[4]

This compound itself is a fundamental building block, serving as the precursor for the synthesis of lignins, flavonoids, coumarins, stilbenes, and numerous other phenolic compounds that play vital roles in plant growth, development, and defense.[3] Furthermore, the inherent biological activities of this compound and its derivatives have garnered significant interest in the pharmaceutical industry. These compounds have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. This has spurred extensive research into the design and synthesis of novel this compound-based therapeutic agents.

This technical guide aims to provide a detailed overview of the pivotal role of this compound in the shikimate pathway, its regulation, and its emergence as a valuable scaffold in drug development.

Biosynthesis and Regulation of this compound

The synthesis of this compound is the first committed step of the phenylpropanoid pathway and is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24).

The Phenylalanine Ammonia-Lyase (PAL) Reaction

PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. This reaction is a critical regulatory point that connects primary and secondary metabolism in plants.

Regulation of this compound Synthesis

The production of this compound is tightly regulated at multiple levels to control the flux of metabolites into the phenylpropanoid pathway.

The expression of PAL genes is induced by a variety of developmental and environmental cues, including light, wounding, and pathogen attack. This transcriptional activation leads to an increased synthesis of PAL protein and consequently, higher levels of this compound and its downstream products, which are often involved in defense responses.

This compound acts as a feedback inhibitor of the phenylpropanoid pathway. Elevated levels of this compound can suppress the activity of PAL, thereby reducing its own synthesis. This feedback mechanism is crucial for maintaining metabolic homeostasis and preventing the over-accumulation of potentially toxic intermediates. The inhibition can occur through multiple mechanisms, including direct inhibition of PAL enzyme activity and downregulation of PAL gene transcription. Studies have shown that exogenously applied this compound can inhibit both PAL activity and the transcription of PAL genes.

Quantitative Data: Phenylalanine Ammonia-Lyase (PAL) Kinetics

The kinetic properties of PAL, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding its catalytic efficiency and substrate affinity. These parameters can vary significantly depending on the source of the enzyme and the experimental conditions.

OrganismKm (mM) for L-phenylalanineVmax (units/mg)Notes
Rhodotorula aurantiaca KM-11.75 ± 0.443.01 ± 0.43Competitively inhibited by D-phenylalanine.
Banana (Musa cavendishii L., cv. Enana)1.450.15Crude enzyme extract.
Trichosporon cutaneum5.0 ± 1.1Not specifiedPurified enzyme.
General Range for PAL0.011 to 1.7Not specifiedVaries widely among different sources.

Experimental Protocols

Extraction and Purification of this compound from Cinnamon Bark

This protocol outlines a method for the extraction and partial purification of this compound from cinnamon bark, which can then be quantified by HPLC.

Materials:

  • Cinnamon bark powder

  • Methanol

  • Chloroform

  • Silica gel for column chromatography

  • Solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates

  • Standard this compound

Procedure:

  • Extraction: Macerate a known weight of cinnamon bark powder in methanol for 24-48 hours.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate using a rotary evaporator.

  • Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform a liquid-liquid extraction with chloroform. Collect and combine the chloroform layers.

  • Solvent Evaporation: Evaporate the chloroform under reduced pressure to obtain the crude this compound extract.

  • Column Chromatography: Pack a silica gel column and apply the crude extract. Elute the column with a suitable solvent system, collecting fractions.

  • TLC Analysis: Monitor the collected fractions using TLC, comparing the Rf values with that of a standard this compound solution.

  • Pooling and Crystallization: Combine the fractions containing pure this compound and allow the solvent to evaporate slowly to obtain crystals.

Spectrophotometric Assay for Phenylalanine Ammonia-Lyase (PAL) Activity

This protocol describes a common method for determining PAL activity by measuring the formation of trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

  • Plant tissue or microbial cell pellet

  • Extraction Buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing β-mercaptoethanol and PVPP)

  • 0.1 M Sodium Borate Buffer, pH 8.8

  • L-phenylalanine solution (e.g., 50 mM in water)

  • 1 M HCl

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Enzyme Extraction:

    • For plant tissue, homogenize a known weight of tissue in ice-cold extraction buffer.

    • For microbial cells, resuspend the cell pellet in the extraction buffer and disrupt the cells (e.g., by sonication or bead beating).

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant, which contains the crude enzyme extract.

  • Enzyme Assay:

    • Prepare a reaction mixture containing sodium borate buffer and the enzyme extract.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C or 40°C).

    • Initiate the reaction by adding the L-phenylalanine solution.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding 1 M HCl.

  • Measurement:

    • Centrifuge the reaction mixture to pellet any precipitated protein.

    • Measure the absorbance of the supernatant at 290 nm against a blank containing all components except the enzyme extract.

  • Calculation of Activity:

    • Calculate the amount of this compound produced using a standard curve of known this compound concentrations.

    • Express PAL activity in units, where one unit is defined as the amount of enzyme that produces one micromole of this compound per minute under the specified conditions.

HPLC Method for Quantification of this compound

This protocol provides a general high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase (e.g., a mixture of methanol, acetonitrile, and 0.1% phosphoric acid in water)

  • Standard solutions of this compound of known concentrations

  • Sample extract containing this compound

Procedure:

  • Sample Preparation:

    • Dissolve the extracted and purified this compound (from protocol 4.1) or the supernatant from a microbial culture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with phosphoric or acetic acid). A typical mobile phase could be methanol:acetonitrile:2% glacial acetic acid (20:50:30, v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 272 nm or 292 nm, where this compound has a strong absorbance.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of this compound and plotting the peak area against concentration.

    • Inject the sample and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the standard curve.

This compound in Drug Development

The versatile chemical structure of this compound, featuring a phenyl group, a carboxylic acid, and a double bond, makes it an attractive scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities.

Anti-inflammatory Activity

This compound and its derivatives exhibit significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory pathways. For instance, some derivatives have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. The structure-activity relationship studies have indicated that the presence and position of hydroxyl and methoxy groups on the phenyl ring can significantly influence the anti-inflammatory potency.

Anticancer Activity

A growing body of evidence supports the potential of this compound derivatives as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor cell proliferation, and suppress metastasis. The proposed mechanisms of action are diverse and include the inhibition of enzymes crucial for cancer cell survival, such as matrix metalloproteinases (MMPs), and the modulation of signaling pathways involved in cell cycle regulation and apoptosis. For example, some this compound hydroxamates have shown potent anticancer activity by inducing DNA damage and apoptosis through the generation of reactive oxygen species (ROS).

Visualizations

Signaling Pathways and Workflows

Shikimate_Phenylpropanoid_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Erythrose-4-P Erythrose-4-P Chorismate Chorismate Erythrose-4-P->Chorismate Multiple Steps PEP PEP PEP->Chorismate L-Phenylalanine L-Phenylalanine Chorismate->L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L-Phenylalanine->Cinnamic_Acid PAL Cinnamic_Acid->L-Phenylalanine Feedback Inhibition Downstream_Products Lignins, Flavonoids, Coumarins, Stilbenes, etc. Cinnamic_Acid->Downstream_Products Multiple Enzymatic Steps

Figure 1: Overview of the Shikimate and Phenylpropanoid Pathways.

PAL_Assay_Workflow start Start: Sample Preparation extraction Enzyme Extraction (Homogenization & Centrifugation) start->extraction assay_prep Prepare Reaction Mixture (Buffer + Enzyme Extract) extraction->assay_prep incubation Pre-incubate at Optimal Temperature assay_prep->incubation reaction Initiate Reaction with L-Phenylalanine incubation->reaction stop_reaction Stop Reaction with HCl reaction->stop_reaction measurement Measure Absorbance at 290 nm stop_reaction->measurement calculation Calculate PAL Activity measurement->calculation end End calculation->end

Figure 2: Experimental Workflow for PAL Activity Assay.

Cinnamic_Acid_Regulation Stimuli Environmental/Developmental Stimuli (Light, Wounding, Pathogens) PAL_Gene PAL Gene Transcription Stimuli->PAL_Gene Induces PAL_Enzyme Phenylalanine Ammonia-Lyase (PAL) PAL_Gene->PAL_Enzyme Leads to increased Cinnamic_Acid trans-Cinnamic Acid PAL_Enzyme->Cinnamic_Acid Catalyzes L_Phe L-Phenylalanine L_Phe->PAL_Enzyme Cinnamic_Acid->PAL_Gene Feedback Inhibition (Gene Expression) Cinnamic_Acid->PAL_Enzyme Feedback Inhibition (Enzyme Activity) Downstream_Metabolism Downstream Phenylpropanoid Metabolism Cinnamic_Acid->Downstream_Metabolism

Figure 3: Regulatory Loop of this compound Synthesis.

Conclusion

This compound occupies a central and indispensable position in the metabolic landscape of many organisms, acting as the crucial link between primary metabolism and the vast array of phenylpropanoid secondary metabolites. The enzyme responsible for its synthesis, phenylalanine ammonia-lyase, is a key regulatory hub, subject to intricate control mechanisms that modulate the flow of carbon into this vital pathway. The quantitative understanding of PAL kinetics, coupled with robust experimental protocols for the analysis of this compound and PAL activity, provides a solid foundation for further research in plant biochemistry, metabolic engineering, and synthetic biology.

Moreover, the pharmacological potential of this compound and its derivatives is becoming increasingly apparent. Their demonstrated anti-inflammatory and anticancer activities, among others, highlight their promise as lead compounds for the development of novel therapeutics. Future research focused on elucidating detailed structure-activity relationships and mechanisms of action will be instrumental in translating the therapeutic potential of these natural products into clinical applications. This guide serves as a comprehensive resource to facilitate and inspire continued exploration into the multifaceted world of this compound.

References

Allocinnamic acid physical constants and spectral data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Allocinnamic Acid: Physical Constants and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allothis compound, systematically known as (Z)-3-phenylprop-2-enoic acid or cis-cinnamic acid, is the geometric isomer of the more common trans-cinnamic acid.[1] As an unsaturated carboxylic acid, it serves as a valuable building block in organic synthesis and is of interest in various fields, including pharmacology and materials science. This technical guide provides a comprehensive summary of the core physical constants and spectral data for allothis compound, intended to support research and development activities.

General and Physical Properties

Allothis compound is a colorless crystalline solid.[2] It is known to exist in at least three polymorphic forms, which accounts for the variations observed in its physical constants, particularly the melting point.[2] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and ether.[2][3]

Table 1: General Properties of Allothis compound
PropertyValueReference
IUPAC Name (Z)-3-phenylprop-2-enoic acid
Other Names cis-cinnamic acid, cis-β-carboxystyrene
CAS Number 102-94-3
Molecular Formula C₉H₈O₂
Molar Mass 148.16 g/mol
Table 2: Physical Constants of Allothis compound Polymorphs
PropertyPolymorph 1Polymorph 2Polymorph 3Other Reported ValuesReference
Melting Point 42 °C58 °C68 °C-
Boiling Point 265 °C (decomposes)265 °C265 °C300 °C
Density 1.284 g/cm³ (at 4 °C)--1.49 g/cm³
Solubility in Water Slightly solubleHardly solubleHardly soluble1g in ~111-145g H₂O
Solubility (Other) Soluble in alcohol, ether, ethyl acetateEasily soluble in alcohol, etherEasily soluble in alcohol, ether-

Spectral Data

The following tables summarize key spectral data for the characterization of allothis compound.

Table 3: ¹H NMR Spectral Data for Allothis compound
SolventFrequency (MHz)Chemical Shift δ (ppm)Multiplicity / Coupling Constant (J)AssignmentReference
Water (pH 7.0)6007.62, 7.61mAromatic (ortho-H)
7.46, 7.45, 7.44, 7.43, 7.42, 7.41, 7.38mAromatic (meta-, para-H)
6.53, 6.50dVinylic-H
Table 4: ¹³C NMR Spectral Data for Allothis compound
SolventFrequency (MHz)Chemical Shift δ (ppm)AssignmentReference
Water (pH 7.0)150143.58Vinylic-C
132.13, 131.48, 130.47Aromatic-C
126.48Vinylic-C

Note: Full assignment of aromatic carbons was not specified in the source.

Table 5: Key Infrared (IR) Absorption Bands for Allothis compound Polymorphs
PolymorphWavenumber (cm⁻¹)AssignmentReference
68 °C form ~1690 (doublet)C=O stretching (carbonyl)
~940 (doublet)O-H out-of-plane bend
58 °C form 1696 (singlet)C=O stretching (carbonyl)
1631 (Raman), 1626 (IR)C=C stretching (alkene)
904 (singlet)O-H out-of-plane bend
Table 6: UV-Visible and Mass Spectrometry Data
TechniqueKey DataReference
UV-Visible Spectroscopy (in Ethanol) λ_max_: 262 nm
Mass Spectrometry (GC-MS) Major m/z peaks: 148 (M⁺), 147 ([M-H]⁺), 103

Experimental Protocols

Detailed experimental procedures for the specific data cited are often proprietary to the publishing institution. However, the following outlines the standard methodologies employed for determining the physical and spectral data of a compound like allothis compound.

  • Melting Point Determination: A small amount of the crystalline sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range over which the substance melts is recorded. For polymorphic substances, this process is repeated for each crystalline form.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆). The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, radiofrequency pulses are used to excite the hydrogen nuclei, and the resulting signals are recorded to determine chemical shifts, multiplicities, and coupling constants. ¹³C NMR is performed similarly but observes the carbon nuclei, often requiring a longer acquisition time.

  • Infrared (IR) Spectroscopy: For solid samples, a KBr pellet is commonly prepared by grinding the sample with potassium bromide and pressing it into a transparent disk. Alternatively, the sample can be dissolved in a suitable solvent like chloroform. The sample is then placed in the path of an infrared beam, and the absorption of radiation at different wavenumbers is measured to identify functional groups.

  • UV-Visible Spectroscopy: The sample is dissolved in a UV-transparent solvent, such as ethanol or methanol, to a known concentration. The solution is placed in a quartz cuvette, and its absorbance is measured across the ultraviolet and visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λ_max_).

  • Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, where it is ionized. In Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the MS. The mass-to-charge ratio (m/z) of the resulting ions and their fragments are measured to determine the molecular weight and structural features of the compound.

Visualization

The following diagram illustrates a generalized workflow for the characterization of a chemical compound such as allothis compound.

G General Workflow for Chemical Characterization cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Interpretation & Reporting A Compound Synthesis or Isolation B Purification & Polymorph Separation A->B C Physical Constant Measurement (m.p., b.p., etc.) B->C D Spectroscopic Analysis (NMR, IR, MS, UV-Vis) B->D E Data Processing & Analysis C->E D->E F Structural Elucidation & Verification E->F G Final Report & Data Compilation F->G

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acid and its ester derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries, exhibiting a wide range of biological activities, including antioxidant, antifungal, and anticancer properties.[1][2] The synthesis of this compound esters is a fundamental process for accessing novel compounds with enhanced therapeutic potential and desirable physicochemical properties. This document provides detailed protocols for the esterification of this compound with a variety of alcohols, presents quantitative data for different reaction conditions, and illustrates key experimental workflows and reaction mechanisms.

I. Quantitative Data Summary

The efficiency of this compound esterification is influenced by several factors, including the choice of catalyst, reaction temperature, and reaction time. The following tables summarize quantitative data from various reported methods, providing a comparative overview of different approaches.

Table 1: Synthesis of Methyl Cinnamate under Various Conditions [3]

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Reaction TimeYield (%)
Sulfuric Acid75MethanolReflux1 h94
Sulfuric Acid50MethanolReflux1.5 h99
Sulfuric Acid50Methanol (0.45 M)110 (Microwave)2 min97
p-Toluenesulfonic Acid (p-TSA)50Methanol (0.45 M)110 (Microwave)2 min91
Supported Acidic Catalyst5 wt% (of this compound)MethanolReflux3 h86

Table 2: Synthesis of Menthyl Cinnamate with Varying Reaction Times [4]

Reaction Time (hours)Temperature (°C)Yield (%)
46095.83
56096.38
66091.79

Table 3: Synthesis of Various Cinnamate Esters using Heteropolyacid Catalyst [1]

EsterReaction Time (hours)Yield (%)
Phenyl Cinnamate692
4-Chlorophenyl Cinnamate594
4-Methoxyphenyl Cinnamate495
2-(N-phthalimido)ethyl Cinnamate393

II. Experimental Protocols

The following protocols describe the synthesis of this compound esters using different methodologies.

Protocol 1: Classical Fischer Esterification using Sulfuric Acid Catalyst

This protocol is a general method for the synthesis of simple alkyl cinnamates.

Materials:

  • trans-Cinnamic acid

  • Alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve trans-cinnamic acid in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 1 to 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 2: Microwave-Assisted Esterification

This method significantly reduces the reaction time compared to conventional heating.

Materials:

  • trans-Cinnamic acid

  • Methanol

  • Concentrated sulfuric acid or p-toluenesulfonic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a microwave reaction vessel, combine trans-cinnamic acid, methanol (to achieve a 0.45 M solution), and a catalytic amount of either concentrated sulfuric acid (50 mol %) or p-toluenesulfonic acid (50 mol %).

  • Seal the vessel and heat in a microwave reactor at 110 °C for 2 minutes.

  • After the reaction, allow the vessel to cool to below 55 °C.

  • Follow the workup procedure as described in Protocol 1 (steps 5-8) to isolate and purify the methyl cinnamate.

Protocol 3: Heteropolyacid-Catalyzed Esterification

This protocol offers an environmentally friendly approach with a reusable catalyst.

Materials:

  • This compound

  • Alcohol (e.g., phenol, 2-(N-phthalimido)ethanol)

  • Heteropolyacid catalyst (e.g., H₆P₂W₁₈O₆₂·24H₂O)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of this compound (1 mmol), the desired alcohol (1 mmol), and the heteropolyacid catalyst (1 mol %) in toluene is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude ester.

  • The catalyst can often be recovered, washed, dried, and reused.

III. Visualizations

Diagram 1: General Workflow for Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification reactants Combine this compound and Alcohol catalyst Add Acid Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux cool Cool to Room Temperature reflux->cool extract Dilute and Neutralize cool->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography (optional) concentrate->purify

Caption: A schematic overview of the experimental workflow for the Fischer esterification of this compound.

Diagram 2: Mechanism of Fischer Esterification

Fischer_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer and Elimination start This compound + H+ protonated_acid Protonated this compound (Enhanced Electrophilicity) start->protonated_acid Protonation tetrahedral_intermediate1 Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate1 Nucleophilic Attack alcohol Alcohol (R-OH) alcohol->tetrahedral_intermediate1 tetrahedral_intermediate2 Protonated Tetrahedral Intermediate tetrahedral_intermediate1->tetrahedral_intermediate2 Proton Transfer ester_intermediate Protonated Ester tetrahedral_intermediate2->ester_intermediate Elimination of Water water Water (H2O) tetrahedral_intermediate2->water final_ester Cinnamate Ester + H+ ester_intermediate->final_ester Deprotonation

Caption: The reaction mechanism of the acid-catalyzed Fischer esterification of this compound.

References

Cinnamic Acid: A Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents. Its unique structure, featuring a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated double bond, allows for diverse chemical modifications, making it a valuable precursor for complex molecular architectures.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceuticals, including the essential amino acid L-phenylalanine and as a foundational scaffold for various therapeutic classes such as antihypertensive and antidiabetic agents. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a key intermediate in the shikimate and phenylpropanoid pathways in plants, leading to the biosynthesis of numerous natural products.[1] Its derivatives are recognized for a broad spectrum of pharmacological activities, including antioxidant, anticancer, antidiabetic, and antimicrobial properties.[3][4] In pharmaceutical synthesis, this compound provides a robust scaffold that can be strategically modified to produce high-value active pharmaceutical ingredients (APIs). This versatility has made it a focal point in the development of efficient and sustainable synthetic routes to important medicines.

Key Pharmaceutical Applications and Synthesis Protocols

Synthesis of L-Phenylalanine

L-Phenylalanine is an essential amino acid and a critical chiral building block for numerous pharmaceuticals, including the sweetener Aspartame and various peptide-based drugs. A highly efficient and stereoselective method for synthesizing L-phenylalanine is the enzymatic amination of trans-cinnamic acid using Phenylalanine Ammonia Lyase (PAL).

This protocol utilizes whole cells of Rhodotorula glutinis, which contain high levels of PAL activity, for the conversion.

Experimental Protocol:

  • Cultivation of Rhodotorula glutinis

    • Prepare a seed culture medium containing 1.0% yeast extract, 1.0% peptone, 0.5% NaCl, and 0.05% L-phenylalanine (pH 6.0).

    • Inoculate the medium with a stock culture of R. glutinis and incubate at 30°C for 20 hours on a reciprocating shaker.

    • For PAL production, prepare a culture medium composed of 1% yeast extract, 1% peptone, 0.5% NaCl, 0.05% L-phenylalanine, and 0.5% L-isoleucine (pH 6.0). The addition of L-isoleucine helps to stabilize the enzyme activity.

    • Inoculate the production medium with the seed culture and incubate at 30°C. Peak enzyme activity is typically reached after 18 hours of cultivation.

  • Enzymatic Conversion Reaction

    • Prepare a reaction mixture containing trans-cinnamic acid (30-60 mM) and a high concentration of ammonia (e.g., 5 M ammonium carbonate) in a suitable buffer (e.g., bicarbonate buffer, pH 9).

    • Add the cultured R. glutinis cells to the reaction mixture.

    • Incubate the reaction at 37°C with gentle agitation. The reaction progress can be monitored by measuring the decrease in this compound concentration via UV spectrophotometry at 290 nm.

    • The reaction is typically run for 24 hours to achieve high conversion rates.

  • Isolation and Purification of L-Phenylalanine

    • Separate the cells from the reaction mixture by centrifugation.

    • The supernatant containing L-phenylalanine can be purified using standard techniques such as ion-exchange chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting Materialtrans-Cinnamic Acid
Enzyme SourceRhodotorula glutinis (whole cells)
Optimal this compound Conc.30 - 60 mM
Ammonia SourceAmmonium Carbonate / Ammonium Hydroxide
Reaction pH9.0 - 10.5
Reaction Temperature30 - 37°C
Conversion Yield~70 - 90%
Final Product ConcentrationUp to 18 mg/mL

Logical Workflow for L-Phenylalanine Synthesis:

G cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing stock R. glutinis Stock Culture seed_culture Seed Culture Incubation (20h, 30°C) stock->seed_culture prod_culture PAL Production Culture (18h, 30°C, +L-Isoleucine) seed_culture->prod_culture bioreactor Enzymatic Reaction (pH 9, 37°C, 24h) prod_culture->bioreactor cinnamic_acid trans-Cinnamic Acid cinnamic_acid->bioreactor ammonia Ammonia Source ammonia->bioreactor centrifuge Cell Separation (Centrifugation) bioreactor->centrifuge purification Purification (Ion-Exchange Chromatography) centrifuge->purification product L-Phenylalanine (API) purification->product

Caption: Workflow for enzymatic synthesis of L-Phenylalanine.

Precursor for Antihypertensive Agents

This compound has demonstrated antihypertensive properties and serves as a precursor for drugs targeting cardiovascular diseases. Its derivatives can be designed to interact with various targets in the cardiovascular system. For example, studies have shown that this compound can induce vasodilation through endothelium-dependent mechanisms involving nitric oxide and by acting as a calcium channel antagonist.

Synthetic Strategy Outline:

The synthesis of antihypertensive agents from this compound typically involves modifications at the phenyl ring and the carboxylic acid group to enhance potency and selectivity.

  • Esterification/Amidation: The carboxylic acid group is often converted to an ester or amide to improve pharmacokinetic properties.

  • Phenyl Ring Substitution: Introduction of hydroxyl, methoxy, or other functional groups on the phenyl ring can modulate the compound's interaction with specific receptors or enzymes.

  • Side Chain Modification: The vinyl group can be reduced or functionalized to create more flexible or rigid analogues.

Signaling Pathway for this compound-Induced Vasodilation:

G cluster_Endo cluster_SMC CA This compound Endo Endothelial Cell CA->Endo Activates Ca_Channel L-type Ca²⁺ Channel CA->Ca_Channel Blocks eNOS eNOS SMC Smooth Muscle Cell NO Nitric Oxide (NO) eNOS->NO Synthesizes L_Arg L-Arginine L_Arg->eNOS sGC sGC NO->sGC Diffuses & Activates Ca_Endo Ca²⁺ Influx cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_SMC [Ca²⁺]i ↓ PKG->Ca_SMC Leads to Relax Vasodilation Ca_SMC->Relax Ca_Channel->Ca_SMC Inhibits Influx

Caption: this compound's dual mechanism for vasodilation.

Scaffold for Antidiabetic Agents

This compound derivatives have emerged as promising candidates for the management of diabetes. They can act as inhibitors of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, this compound derivatives can delay glucose absorption and lower postprandial blood glucose levels.

Key Structural Features for α-Glucosidase Inhibition:

  • p-Methoxy Group: The presence of a methoxy group at the para-position of the phenyl ring, as in p-methoxythis compound, has been shown to be beneficial for activity.

  • Esterification: Converting the carboxylic acid to an ester, such as in p-methoxyethyl cinnamate, can also enhance inhibitory potential.

General Synthesis Protocol for this compound Esters:

  • Fischer Esterification:

    • Dissolve the substituted this compound (e.g., p-methoxythis compound) in an excess of the desired alcohol (e.g., ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the acid catalyst, remove the excess alcohol under reduced pressure, and purify the resulting ester by column chromatography or recrystallization.

Synthesis Pathway Diagram:

G start p-Methoxythis compound reflux Reflux start->reflux reagents Ethanol (Excess) H₂SO₄ (cat.) reagents->reflux product p-Methoxyethyl Cinnamate reflux->product Fischer Esterification end_use α-Glucosidase Inhibitor product->end_use

Caption: Synthesis of an antidiabetic this compound ester.

This compound Derivatives in Complex Drug Synthesis

While direct, short-step syntheses from this compound are common for the molecules above, its derivatives are also crucial starting points for more complex pharmaceuticals like the anticancer drug Taxol (Paclitaxel) . The C-13 side chain of Taxol is a derivative of phenylisoserine, which can be synthesized from precursors structurally related to this compound. The synthesis involves creating the specific stereochemistry required for Taxol's potent biological activity. These multi-step syntheses highlight the importance of this compound as a fundamental building block in medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile precursor in the pharmaceutical industry. Its utility ranges from the direct, efficient synthesis of essential molecules like L-phenylalanine to providing the foundational scaffold for entire classes of therapeutic agents, including those for cardiovascular disease and diabetes. The protocols and data presented herein demonstrate the practical applications of this compound and underscore its continued importance in innovative drug development.

References

Cinnamic Acid Derivatives: A Promising Frontier in Agrochemical Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic acid found in a variety of plants, and its derivatives have emerged as a significant class of compounds in the development of novel agrochemical fungicides. Their inherent antifungal properties, coupled with opportunities for synthetic modification, make them attractive candidates for environmentally benign and effective crop protection agents. This document provides a comprehensive overview of the application of this compound derivatives as fungicides, including their mechanisms of action, structure-activity relationships, and detailed protocols for their evaluation.

Mechanisms of Antifungal Action

This compound derivatives exert their antifungal effects through multiple mechanisms, primarily targeting essential fungal processes. Two of the most well-documented mechanisms are the inhibition of the fungal-specific enzyme benzoate 4-hydroxylase (CYP53) and the disruption of ergosterol biosynthesis.

Inhibition of Benzoate 4-Hydroxylase (CYP53)

Certain this compound derivatives act as inhibitors of CYP53, a cytochrome P450 enzyme unique to fungi.[1][2] This enzyme is crucial for the detoxification of benzoic acid, a key intermediate in the metabolism of aromatic compounds in fungi.[1] By inhibiting CYP53, these derivatives disrupt fungal metabolism, leading to the accumulation of toxic intermediates and ultimately, fungal cell death.[1][2]

CYP53_Inhibition_Pathway cluster_fungus Fungal Cell cluster_inhibitor Inhibition Benzoate Benzoic Acid Detox Detoxification Benzoate->Detox Metabolism Aromatic Compound Metabolism Metabolism->Benzoate CYP53 CYP53 Enzyme Detox->CYP53 Catalyzes p_Hydroxybenzoate p-Hydroxybenzoate CYP53->p_Hydroxybenzoate Viability Fungal Viability p_Hydroxybenzoate->Viability Supports Cinnamic_Acid_Derivative This compound Derivative Cinnamic_Acid_Derivative->CYP53 Inhibits

Caption: Inhibition of the fungal CYP53 enzyme by this compound derivatives.

Inhibition of Ergosterol Biosynthesis

Another key mechanism of action for some this compound derivatives is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or alteration disrupts membrane integrity and function, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This mechanism is a common target for many commercial fungicides.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Precursors Precursors Enzyme1 Enzyme 1 Precursors->Enzyme1 Intermediate1 Intermediate 1 Enzyme1->Intermediate1 Enzyme2 Target Enzyme (e.g., Sterol 14-alpha demethylase) Intermediate1->Enzyme2 Intermediate2 Intermediate 2 Enzyme2->Intermediate2 Enzyme3 Enzyme 3 Intermediate2->Enzyme3 Ergosterol Ergosterol Enzyme3->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Maintains Cinnamic_Acid_Derivative This compound Derivative Cinnamic_Acid_Derivative->Enzyme2 Inhibits Synthesis_Workflow cluster_synthesis Synthesis of this compound Esters Start Start Reactants This compound Derivative + Alcohol Start->Reactants Reagents Add EDC and DMAP in Acetonitrile Reactants->Reagents Reaction Stir at 40-45°C for 45 min Reagents->Reaction Workup Evaporate Solvent Reaction->Workup Purification Purify by Column Chromatography (if necessary) Workup->Purification Product This compound Ester Purification->Product

References

Application Note: Quantification of Cinnamic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cinnamic acid and its derivatives are naturally occurring phenolic compounds found in a variety of plants, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of phenolic compounds in complex matrices like plant extracts due to its high resolution, sensitivity, and reproducibility.[3] This application note provides a comprehensive overview and a detailed protocol for the quantification of this compound in plant extracts using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Methodology

The quantification of this compound is typically achieved using a C18 stationary phase with a mobile phase consisting of an aqueous solution of an acid (e.g., acetic acid, formic acid, or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).[4][5] The acidic mobile phase ensures that this compound is in its protonated form, leading to better retention and peak shape on the nonpolar stationary phase. Detection is commonly performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound, which is in the range of 270-280 nm.

Table 1: Summary of HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3Method 4
Column C18 (250 mm x 4.6 mm, 5 µm)Newcrom B (150 mm x 4.6 mm, 5 µm)Poroshell 120 EC-C18 (100 mm x 4.6 mm, 2.7 µm)C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid (Gradient)Acetonitrile: Water: Phosphoric AcidA: 0.1% Acetic Acid in Water, B: 0.1% Acetic Acid in Acetonitrile (Gradient)Methanol: 0.1% Acetic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 272 nm250 nm280 nm310 nm
Injection Volume 20 µLNot Specified5 µLNot Specified
Column Temperature Not SpecifiedNot Specified25 °C30 °C

Method Validation

A robust HPLC method for the quantification of this compound should be validated according to international guidelines to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity.

Table 2: Summary of Method Validation Parameters

ParameterResultReference
Linearity (r²) > 0.999
Range 0.5 - 5.0 µg/mL
LOD 0.007 - 0.240 µg/mL
LOQ 0.025 - 0.800 µg/mL
Precision (RSD%) Intra-day: < 4.6%, Inter-day: < 4.4%
Accuracy (Recovery %) 98.0% - 102.0%
Specificity No interference from blank and other components

Experimental Protocol

This protocol provides a step-by-step guide for the extraction and quantification of this compound from a plant matrix.

1. Materials and Reagents

  • This compound reference standard (purity > 98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Acetic acid, analytical grade

  • Plant material (dried and powdered)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 to 50 µg/mL.

4. Sample Preparation (Plant Extract)

  • Accurately weigh about 1 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute and then sonicate in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (Gradient elution may be necessary depending on the complexity of the plant extract)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

6. Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extract sample.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Sonication Ultrasonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (275 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve Calibration Curve Construction Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

G cluster_parameters Validation Parameters Method_Validation HPLC Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Accuracy Accuracy (Recovery) Method_Validation->Accuracy Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for HPLC method validation.

References

Cinnamic Acid: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic organic compound, serves as a important and versatile building block in organic synthesis. Its unique structure, featuring a phenyl group, a carboxylic acid moiety, and an α,β-unsaturated double bond, provides multiple reactive sites for a wide array of chemical transformations. This allows for the synthesis of a diverse range of molecules with significant applications in pharmaceuticals, agrochemicals, fragrances, and material science.

Applications in Synthesis

This compound and its derivatives are key intermediates in the synthesis of numerous commercially and biologically important compounds.

  • Pharmaceuticals: The this compound scaffold is present in a variety of therapeutic agents. Its derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antidiabetic properties.[1][2] For instance, some this compound amides have shown promise as α-glucosidase inhibitors, relevant for diabetes treatment.[3] Furthermore, this compound is a precursor for the synthesis of the sweetener aspartame.[3]

  • Agrochemicals: this compound derivatives have emerged as promising candidates for the development of new agrochemicals. They have demonstrated fungicidal, herbicidal, and insecticidal activities.[1] For example, certain derivatives have shown significant activity against parasitic weeds and various fungal plant pathogens.

  • Fragrances and Flavors: Due to its pleasant, honey-like odor, this compound and its esters (such as methyl, ethyl, and benzyl cinnamate) are widely used in the perfume and food industries.

  • Polymers: The presence of a polymerizable double bond and reactive carboxylic acid group makes this compound a valuable monomer for the synthesis of various polymers, including polyesters and polyamides, with applications in advanced materials.

Key Synthetic Reactions Utilizing this compound

Several classical and modern organic reactions are employed to synthesize this compound and its derivatives.

Perkin Reaction

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, including this compound itself. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.

Knoevenagel Condensation

The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds. For this compound synthesis, it typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.

Heck Reaction

The Heck reaction is a modern cross-coupling reaction that allows for the synthesis of substituted alkenes. This compound and its esters can be synthesized by the palladium-catalyzed reaction of an aryl halide with an acrylate.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is used to synthesize chalcones, which are precursors to flavonoids and other biologically active molecules. This reaction involves the condensation of a substituted benzaldehyde with an acetophenone in the presence of a base. This compound derivatives can be further synthesized from chalcones.

Quantitative Data for this compound

PropertyValueReference
Molecular FormulaC₉H₈O₂
Molar Mass148.16 g/mol
Melting Point133 °C
FT-IR (cm⁻¹)
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)~1680
C=C stretch (alkene)~1630
C=C stretch (aromatic)~1580, 1500
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm)
12.25 (s, 1H, -COOH)7.64 (d, J = 16.0 Hz, 1H, Ar-CH=)
7.54 (d, J = 16.0 Hz, 1H, =CH-COOH)7.41 (m, 5H, Ar-H)
¹³C NMR (ppm)
170.01 (-COOH)134.58 (Ar-C)
130.99 (Ar-CH)129.30 (Ar-CH)
128.9 (Ar-CH)121.9 (=CH-COOH)
145.1 (Ar-CH=)

Experimental Protocols

Protocol 1: Synthesis of this compound via Perkin Reaction

This protocol describes the synthesis of this compound from benzaldehyde and acetic anhydride.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Distilled water

  • Erlenmeyer flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a clean, dry 100 mL round-bottom flask, combine 5.0 mL of freshly distilled benzaldehyde, 7.5 mL of acetic anhydride, and 2.5 g of anhydrous sodium acetate.

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture in a heating mantle at 180°C for 1 hour.

  • Allow the reaction mixture to cool slightly and then pour it into 50 mL of water in a 250 mL beaker while stirring.

  • Add a saturated sodium bicarbonate solution slowly and with stirring until the solution is basic to litmus paper. This will neutralize any unreacted acetic anhydride and the acetic acid byproduct.

  • Heat the mixture to boiling to dissolve the sodium cinnamate and then filter it hot to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify it by slowly adding concentrated hydrochloric acid with stirring until the precipitation of this compound is complete.

  • Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with cold water to remove any remaining inorganic salts.

  • Recrystallize the crude this compound from hot water to obtain pure crystals.

  • Dry the purified crystals and determine the yield and melting point.

Expected Yield: Approximately 4.98%.

Protocol 2: Synthesis of a this compound Ester via Fischer Esterification

This protocol details the synthesis of ethyl cinnamate from this compound and ethanol.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Rotary evaporator

Procedure:

  • Place 10.0 g of this compound and 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Slowly add 2.0 mL of concentrated sulfuric acid while swirling the flask.

  • Add boiling chips and heat the mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into 100 mL of cold water in a separatory funnel.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with 50 mL of 5% sodium bicarbonate solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude ethyl cinnamate.

  • Purify the ester by distillation under reduced pressure.

Expected Yield: High yields are typically obtained.

Visualizations

Experimental_Workflow_Perkin_Reaction Reactants Benzaldehyde + Acetic Anhydride + Sodium Acetate Reaction Heat at 180°C (1 hour) Reactants->Reaction Workup1 Pour into water Reaction->Workup1 Neutralization Add NaHCO₃ solution Workup1->Neutralization Filtration1 Hot filtration Neutralization->Filtration1 Precipitation Acidify with HCl Filtration1->Precipitation Filtration2 Vacuum filtration Precipitation->Filtration2 Purification Recrystallization Filtration2->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Perkin reaction.

Signaling_Pathway_Inhibition cluster_inflammation Inflammatory Response cluster_cancer Cancer Cell Signaling TLR4 TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PK Oncogenic Protein Kinases Proliferation Cell Proliferation PK->Proliferation Cinnamic_Acid_Deriv This compound Derivatives Cinnamic_Acid_Deriv->NFkB Inhibition Cinnamic_Acid_Deriv->PK Inhibition

Caption: Inhibition of inflammatory and cancer signaling pathways by this compound derivatives.

References

Synthesis and Biological Evaluation of Cinnamic Acid Amides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cinnamic acid amides and the evaluation of their biological activities. This compound, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The modification of the carboxylic acid group into an amide functionality has been a successful strategy to enhance the biological efficacy of these compounds.

I. Synthesis of this compound Amides

This compound amides can be synthesized through several reliable methods. The two most common approaches involve the use of coupling agents to facilitate the reaction between a this compound and an amine, or the conversion of the this compound to a more reactive acid chloride intermediate.

Protocol 1: Amide Synthesis using Coupling Agents (EDC/HOBt)

This protocol describes a general procedure for the synthesis of this compound amides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[2]

Materials:

  • Substituted or unsubstituted this compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the this compound derivative (2 mmol) in a mixture of N,N-dimethylformamide (DMF) (2 mL) and dichloromethane (CH₂Cl₂) (12 mL).

  • To this solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (2.1 mmol) and 1-hydroxybenzotriazole (HOBt) (2.1 mmol).

  • Stir the solution at room temperature for 30 minutes.

  • Add the desired amine (2.0 mmol) and triethylamine (Et₃N) (2.0 mmol) to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature under an inert atmosphere (argon or nitrogen).

  • Upon completion of the reaction (monitored by TLC), the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure this compound amide.

Protocol 2: Amide Synthesis via Acid Chloride

This method involves the conversion of this compound to its corresponding acid chloride, which is then reacted with an amine.[3]

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous toluene or other inert solvent

  • Primary or secondary amine

  • Anhydrous ether or other suitable solvent

  • Aqueous sodium bicarbonate or other base for work-up

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Formation of Cinnamoyl Chloride: In a round-bottom flask, suspend or dissolve trans-cinnamic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Alternatively, oxalyl chloride with a catalytic amount of DMF can be used in an inert solvent like dichloromethane at room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cinnamoyl chloride can be used directly in the next step.

  • Amidation: Dissolve the crude cinnamoyl chloride in an anhydrous solvent such as toluene (e.g., 100 mmol in 80 mL).

  • In a separate flask, dissolve the desired amine (e.g., 110 mmol) in an anhydrous solvent like ether (e.g., 200 mL).

  • Cool the amine solution in an ice bath.

  • Slowly add the cinnamoyl chloride solution to the stirred amine solution over a period of approximately 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30-60 minutes.

  • The reaction mixture is then worked up by washing with dilute acid (to remove excess amine), followed by a wash with aqueous sodium bicarbonate, and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound amide.

  • The product is purified by recrystallization or column chromatography.

Experimental Workflow for Synthesis of this compound Amides

G General Workflow for this compound Amide Synthesis cluster_0 Method 1: Coupling Agent cluster_1 Method 2: Acid Chloride CinnamicAcid1 This compound Coupling EDC, HOBt in DMF/DCM CinnamicAcid1->Coupling Amine1 Amine Amine1->Coupling Reaction1 Stir at RT, Overnight Coupling->Reaction1 Workup Work-up (Extraction, Washing) Reaction1->Workup CinnamicAcid2 This compound SOCl2 SOCl₂ or (COCl)₂ CinnamicAcid2->SOCl2 AcidChloride Cinnamoyl Chloride SOCl2->AcidChloride Reaction2 Reaction in Anhydrous Solvent AcidChloride->Reaction2 Amine2 Amine Amine2->Reaction2 Reaction2->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct This compound Amide Purification->FinalProduct

Caption: General workflow for the synthesis of this compound amides.

II. Biological Evaluation of this compound Amides

This compound amides have been evaluated for a range of biological activities. Below are protocols for assessing their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

The cytotoxicity of this compound amides against various cancer cell lines is commonly determined using the MTT assay.[4]

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells, count them, and adjust the cell suspension to a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test this compound amides in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[4]

Table 1: Anticancer Activity of Selected this compound Amides (IC₅₀ in µM)

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)OAW-42 (Ovary)HT-29 (Colon)Reference
Amide Derivative 111.38--->240
Amide Derivative 210.36----
Amide Derivative 311.06>240-->240
Amide Derivative 4->240-<240-
Cinnamic Amide 2f-----
Cinnamic Amide 2j-----
IC₅₀ for EGFR inhibition
Cinnamic Amide 2f-----
Cinnamic Amide 2j-----

Note: '-' indicates data not available. Data is compiled from multiple sources and direct comparison should be made with caution.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound amides can be assessed by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well sterile microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound amides for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for another 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Antimicrobial Activity

The antimicrobial efficacy of this compound amides is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound amides in the appropriate broth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Table 2: Antimicrobial Activity of Selected this compound Amides (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansC. parapsilosisC. kruseiReference
Cinnamide25225260.8--
Amide Derivative 2---31.25250
Amide Derivative 9---250150
Amide Derivative 12---150250
Amide Derivative 14---31.2531.25
Amide Derivative 15---250250
Amide Derivative 16---1507.8
4-isopropylbenzylcinnamide458.15 µM----

Note: '-' indicates data not available. Data is compiled from multiple sources and direct comparison should be made with caution. Some values are reported in µM.

III. Signaling Pathways Modulated by this compound Amides

This compound amides exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some this compound derivatives have been shown to inhibit this pathway.

Mechanism of Inhibition

G Inhibition of NF-κB Pathway by this compound Amides Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB P-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκBα Complex (Inactive) NFkB_IkB->NFkB Releases Degradation Proteasomal Degradation p_IkB->Degradation Transcription Gene Transcription Nucleus->Transcription Initiates Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Transcription->Inflammatory_Genes CinnamicAmide This compound Amide CinnamicAmide->IKK Inhibits Phosphorylation CinnamicAmide->NFkB Prevents Nuclear Translocation

Caption: this compound amides can inhibit the NF-κB pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its overactivation is common in many cancers. Certain this compound amides have been identified as EGFR inhibitors.

Mechanism of Inhibition

G Inhibition of EGFR Signaling by this compound Amides EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds to Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Induces Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Autophosphorylation->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation CinnamicAmide This compound Amide CinnamicAmide->Autophosphorylation Inhibits

Caption: this compound amides can inhibit EGFR autophosphorylation.

References

Application Notes: Enzymatic Synthesis of Cinnamic Acid from L-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enzymatic synthesis of cinnamic acid from L-phenylalanine is a biocatalytic process with significant applications in the pharmaceutical, food, and cosmetic industries. This reaction is primarily catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24), which facilitates the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid and ammonia.[1][2][3] PAL is a highly specific and efficient enzyme found in plants, fungi, and some bacteria, where it serves as a key enzyme in the phenylpropanoid pathway for the biosynthesis of various secondary metabolites.[1][2] The enzymatic route offers a green and sustainable alternative to chemical synthesis, proceeding under mild reaction conditions with high stereo- and regioselectivity, thus minimizing byproduct formation.

Principle of the Reaction

The core of this biocatalytic process is the deamination of L-phenylalanine, where the amino group is eliminated from the substrate to form a double bond, resulting in the formation of trans-cinnamic acid. The reaction can be summarized as follows:

L-phenylalanine → trans-Cinnamic acid + Ammonia

This biotransformation is attractive for industrial applications due to its high atom economy and the production of a high-value product from a readily available amino acid.

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of this compound from L-phenylalanine, including enzyme activity assays, the synthesis reaction, and product quantification.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is designed to determine the activity of the PAL enzyme before its use in the synthesis of this compound.

Materials:

  • PAL enzyme solution (from various sources such as Rhodotorula glutinis or recombinant E. coli)

  • L-phenylalanine

  • Tris-HCl buffer (50 mM, pH 8.5)

  • 6N HCl

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.5) and 12.1 mM L-phenylalanine.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a known amount of the PAL enzyme solution to the mixture.

  • Incubate the reaction at 37°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of 6N HCl.

  • Measure the formation of trans-cinnamic acid by monitoring the absorbance at 290 nm using a UV-Vis spectrophotometer.

  • One unit (U) of PAL activity is defined as the amount of enzyme that produces one micromole of trans-cinnamic acid per minute under the specified conditions.

Enzymatic Synthesis of this compound

This protocol describes the batch synthesis of this compound using whole cells or purified PAL enzyme.

Materials:

  • PAL enzyme (purified or as whole-cell biocatalyst)

  • L-phenylalanine

  • Ammonium hydroxide buffer (5 M, pH 10)

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

Procedure:

  • Prepare a solution of L-phenylalanine in 5 M ammonium hydroxide buffer (pH 10). The concentration of L-phenylalanine can be optimized, with starting concentrations often in the range of 10-100 mM.

  • Add the PAL enzyme or whole-cell biocatalyst to the substrate solution. The optimal enzyme loading should be determined experimentally.

  • Incubate the reaction mixture at 30°C with agitation (e.g., 500 rpm) for 24 hours.

  • Monitor the progress of the reaction by taking samples at regular intervals for analysis by HPLC.

  • Upon completion, terminate the reaction by acidifying the mixture with HCl to a pH of approximately 2. This will precipitate the this compound.

  • The precipitated this compound can be recovered by centrifugation or filtration, followed by washing and drying.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the analytical method for quantifying the concentration of this compound in the reaction mixture.

Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Glacial acetic acid

  • Water (HPLC grade)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase consisting of a mixture of methanol, acetonitrile, and 2% glacial acetic acid (e.g., 10:22:70, v/v/v).

  • Centrifuge the reaction samples to remove any solids.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

  • Inject the sample onto a C18 column.

  • Elute the components isocratically with the prepared mobile phase at a flow rate of 0.8-1.5 mL/min.

  • Detect this compound using a UV detector at a wavelength of 276 nm or 292 nm.

  • Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound.

Table 1: Reaction Conditions for this compound Production

Enzyme SourceSubstratepHTemperature (°C)Reaction Time (h)Product Concentration (mg/L)Reference
Streptomyces lividans (expressing PAL)Glucose (as carbon source for in-vivo synthesis)--96210
Streptomyces lividans (expressing PAL)Glycerol (as carbon source for in-vivo synthesis)---450
Streptomyces lividans (expressing PAL)Raw starch (as carbon source for in-vivo synthesis)---460
Recombinant Zea mays PAL (ZmPAL2)L-phenylalanine-55 (optimal)-5000

Table 2: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL) from Different Sources

Enzyme SourceSubstrateK_m (mM)Reference
Rhodotorula glutinisL-phenylalanine1.35
Trichosporum cutaneumL-phenylalanine0.10
Streptomyces maritimusL-phenylalanine23
Spirulina platensisL-phenylalanine1.5

Visualizations

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

Enzymatic_Synthesis L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Cinnamic_Acid trans-Cinnamic Acid Ammonia Ammonia PAL->Cinnamic_Acid + PAL->Ammonia

Caption: Enzymatic conversion of L-phenylalanine to trans-cinnamic acid and ammonia catalyzed by Phenylalanine Ammonia-Lyase (PAL).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Enzyme Enzyme Preparation (Purification or Whole Cell) Reaction Enzymatic Reaction (Incubation with Agitation) Enzyme->Reaction Substrate Substrate Preparation (L-Phenylalanine Solution) Substrate->Reaction Sampling Reaction Sampling Reaction->Sampling Monitoring Purification Product Purification (Precipitation & Filtration) Reaction->Purification Completion HPLC HPLC Analysis Sampling->HPLC

Caption: A typical experimental workflow for the enzymatic synthesis and analysis of this compound.

References

Application Notes and Protocols: Cinnamic Acid Functionalized Nanoparticles for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring organic acid found in plants like cinnamon, exhibits a wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] However, its clinical application is often hindered by poor water solubility, low bioavailability, and unstable pharmacokinetics.[3][4] Functionalizing nanoparticles with this compound or encapsulating it within nanocarriers presents a promising strategy to overcome these limitations. This approach enhances the therapeutic potential by improving solubility, enabling controlled release, and facilitating targeted delivery to disease sites, thereby increasing efficacy while potentially reducing systemic toxicity.[5]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound functionalized nanoparticles in key biomedical areas.

Synthesis and Characterization of this compound Nanoparticles

Application Note: The functionalization of nanoparticles with this compound can be achieved through various methods depending on the nanoparticle type. For polymeric nanoparticles like Poly(lactic-co-glycolic acid) (PLGA), a common technique is the single emulsion solvent evaporation method, where this compound is encapsulated within the polymer matrix. For metallic nanoparticles, such as silver (AgNPs) or gold (AuNPs), this compound can act as both a reducing agent and a capping/stabilizing agent during synthesis, where it binds to the nanoparticle surface. Characterization is a critical step to ensure the nanoparticles have the desired physicochemical properties for biomedical applications. Techniques like Dynamic Light Scattering (DLS) for size and zeta potential, Transmission Electron Microscopy (TEM) for morphology, and Fourier Transform Infrared (FTIR) spectroscopy to confirm functionalization are essential.

Workflow for Nanoparticle Synthesis and Characterization

cluster_synthesis Synthesis cluster_characterization Characterization s1 Prepare Organic Phase (e.g., PLGA + this compound in Acetone) s3 Mix Phases (e.g., Nanoprecipitation) s1->s3 s2 Prepare Aqueous Phase (e.g., Surfactant in Water) s2->s3 s4 Solvent Evaporation s3->s4 s5 Purification (e.g., Centrifugation) s4->s5 c1 Particle Size & Zeta Potential (DLS) s5->c1 Analyze Product c2 Morphology & Size (TEM/SEM) s5->c2 Analyze Product c3 Surface Functionalization (FTIR) s5->c3 Analyze Product c4 Entrapment Efficiency (Spectrophotometry) s5->c4 Analyze Product end_node Biomedical Application Testing c1->end_node c2->end_node c3->end_node c4->end_node

Caption: General workflow for synthesis and characterization.

Physicochemical Properties of this compound Nanoparticles
Nanoparticle TypeThis compound RoleParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Reference
PLGA-CINEncapsulated186.3-28.4776.98
Silver (AgNPs)Capping/Reducing Agent52.8--
Gold (AuNPs)Coating/Conjugated~89-20-
Zinc Oxide (ZnO)Capped100 - 200--
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (CIN-PLGA-NPs)

This protocol is based on the single emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Trans-cinnamic acid (CIN)

  • Acetone (Organic Solvent)

  • Poloxamer 188 (Surfactant)

  • Deionized water

  • Magnetic stirrer

  • High-speed centrifuge

Procedure:

  • Prepare the Organic Phase: Accurately weigh and dissolve PLGA (e.g., 162 mg) and trans-cinnamic acid in 10 mL of acetone.

  • Prepare the Aqueous Phase: Prepare a 20 mL aqueous solution containing a surfactant (e.g., 0.5% Poloxamer 188).

  • Form the Emulsion: Add the organic phase dropwise into the aqueous phase at a rate of 1 mL/min while stirring continuously at 1000 rpm.

  • Solvent Evaporation: Leave the resulting nano-emulsion on the magnetic stirrer overnight at room temperature to allow for the complete evaporation of acetone. This results in a colloidal suspension of nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 30 minutes at 4°C.

  • Collection: Discard the supernatant and wash the resulting nanoparticle pellet with deionized water to remove any unencapsulated drug or excess surfactant. Repeat the centrifugation and washing steps twice.

  • Final Product: Resuspend the final pellet in a suitable buffer or deionized water for characterization, or lyophilize for long-term storage.

Anticancer Applications

Application Note: this compound and its derivatives exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. The proposed mechanisms include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of key signaling pathways like NF-κB and PI3K/Akt. Nanoformulations of this compound (e.g., CIN-PLGA-NPs) have shown superior cytotoxicity to cancer cells compared to the free drug, likely due to enhanced cellular uptake and internalization. Studies show these nanoparticles can induce apoptosis via the extrinsic pathway by increasing the expression of TNFA, TNFR1, and cleaved caspases-8 and -3.

Signaling Pathway for this compound-Induced Apoptosis

ca_np This compound Nanoparticles tnfa TNFA Expression (Upregulated) ca_np->tnfa induces tnfr1 TNFR1 Receptor tnfa->tnfr1 binds to cas8 Caspase-8 Activation tnfr1->cas8 activates cas3 Caspase-3 Activation cas8->cas3 activates apoptosis Apoptosis (Cell Death) cas3->apoptosis executes

Caption: TNFA-TNFR1 mediated extrinsic apoptosis pathway.

Anticancer Activity Data of this compound Nanoparticles
Cell LineNanoparticle TypeParameterValueReference
MDA-MB-231 (Breast Cancer)CIN-PLGA-NPsIC₅₀0.5171 mM
MDA-MB-231 (Breast Cancer)Free this compoundIC₅₀2.296 mM
4T1 (Breast Cancer)Cinnamaldehyde-NPsIC₅₀4.6 µM
A549 (Lung Cancer)Cinnamaldehyde-NPsIC₅₀3.9 µM
HeLa (Cervical Cancer)Cinnamaldehyde-NPsIC₅₀3.3 µM
HepG2 (Liver Cancer)Doxorubicin-Cinnamic Acid Hybrid NPsCell Survival21%
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the effect of nanoparticles on cell viability.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound functionalized nanoparticles (test substance)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound nanoparticles in culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dilutions. Include wells with untreated cells (negative control) and a vehicle control if applicable.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the nanoparticle concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Applications

Application Note: Chronic inflammation is a key factor in many diseases. This compound nanoparticles have demonstrated potent anti-inflammatory properties. They can significantly suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The mechanism often involves the inhibition of major inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) pathways. By down-regulating these pathways, the nanoparticles reduce the expression of inflammatory genes, thereby mitigating the inflammatory response in conditions like acute pancreatitis and hepatitis.

Signaling Pathway for Inhibition of Inflammation

lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 activates ca_np This compound Nanoparticles ca_np->tlr4 inhibits nfkb NF-κB Activation ca_np->nfkb inhibits tlr4->nfkb leads to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines promotes transcription of

Caption: Inhibition of the TLR4/NF-κB inflammatory pathway.

Protocol 3: In Vitro Anti-inflammatory Assay (Cytokine Measurement)

This protocol measures the ability of nanoparticles to reduce cytokine production in immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound functionalized nanoparticles

  • ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6)

  • 24-well plate

Procedure:

  • Cell Seeding and Differentiation: Seed macrophage precursor cells (e.g., THP-1 monocytes) in a 24-well plate and differentiate them into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours, if necessary.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the this compound nanoparticles. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a control group with cells + LPS but no nanoparticles.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using the appropriate ELISA kits, following the manufacturer’s instructions.

  • Analysis: Compare the cytokine levels in the nanoparticle-treated groups to the LPS-only control group to determine the percentage of inhibition.

Antimicrobial and Wound Healing Applications

Application Note: this compound functionalized nanoparticles, particularly those based on silver (AgNPs) and zinc oxide (ZnO-NPs), have shown significant antimicrobial activity against a broad spectrum of pathogens, including E. coli and C. albicans. The nanoparticles can disrupt bacterial cell membranes, inhibit biofilm formation, and generate reactive oxygen species, leading to microbial death. This antimicrobial action, combined with the inherent anti-inflammatory and antioxidant properties of this compound, makes these nanoparticles excellent candidates for promoting wound healing. In wound models, they have been shown to accelerate wound closure, reduce bacterial load, and modulate the expression of inflammatory genes.

Workflow for In Vitro Wound Healing (Scratch) Assay

n1 Grow Cells to Confluent Monolayer (e.g., Fibroblasts) n2 Create a 'Scratch' in the Monolayer with a Pipette Tip n1->n2 n3 Wash to Remove Debris and Add Treatment Medium n2->n3 n4 Treat with this compound NPs (vs. Control) n3->n4 n5 Image at Time 0 h n4->n5 n6 Incubate for 24-48 h n5->n6 n7 Image at Final Time Point n6->n7 n8 Measure Wound Area and Calculate Closure Percentage n7->n8

Caption: Workflow for an in vitro scratch assay.

Antimicrobial Activity Data
Nanoparticle TypeOrganismParameterValue (µg/mL)Reference
CA-AgNPsE. coliMIC62.5
CA-AgNPsE. coliMBC125
CA-AgNPsC. albicansMIC125
CA-AgNPsC. albicansMBC250
This compoundMDR BacteriaMIC125
Protocol 4: In Vitro Wound Healing (Scratch) Assay

This protocol simulates cell migration during wound healing in a 2D culture.

Materials:

  • Fibroblast or keratinocyte cell line (e.g., HDF, HaCaT)

  • Complete culture medium

  • This compound functionalized nanoparticles

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate and grow them until they form a fully confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.

  • Washing: Gently wash the well with PBS to remove any detached cells and debris.

  • Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of nanoparticles. Use a medium without nanoparticles as a control.

  • Imaging (Time 0): Immediately capture images of the scratch in marked regions of each well. This is the baseline (0 h).

  • Incubation: Incubate the plate at 37°C, 5% CO₂.

  • Final Imaging: After a set time (e.g., 24 or 48 hours), capture images of the same marked regions.

  • Analysis: Use image analysis software (like ImageJ) to measure the area of the scratch at 0 h and the final time point. Calculate the percentage of wound closure using the formula:

    • % Wound Closure = [(Area at 0h - Area at final time) / Area at 0h] * 100 Compare the closure rates between the treated and control groups.

Nanotoxicity Assessment

Application Note: While nanoparticles offer significant therapeutic advantages, it is crucial to assess their potential toxicity to ensure safety. Nanotoxicity assessments involve evaluating the effects of nanoparticles on cellular functions, such as cell viability, membrane integrity, oxidative stress, and DNA damage. In vitro methods, such as the MTT or LDH assays, are widely used as initial screening tools to determine cytotoxic concentrations before proceeding to more complex in vivo studies. The physicochemical properties of nanoparticles, including size, shape, and surface chemistry, are key determinants of their interaction with biological systems and potential toxicity.

Protocol 5: General Nanotoxicity Assessment (Cell Viability)

A primary assessment of nanotoxicity can be performed using the MTT assay as described in Protocol 2 . Key considerations for nanotoxicity include:

  • Dose Range: Use a broad range of concentrations to identify a dose-response relationship.

  • Time Points: Assess toxicity at multiple time points (e.g., 24, 48, 72 hours) to understand both acute and longer-term effects.

  • Cell Lines: Test on both target (e.g., cancer) and non-target/healthy (e.g., normal fibroblast) cell lines to evaluate selectivity.

  • Controls: Always include untreated cells as a negative control and a known toxic substance as a positive control. Nanoparticle vehicles (without the active agent) should also be tested.

References

Application Note: Solid-Phase Synthesis of a Cinnamic Acid Derivative Library for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase synthesis of a diverse library of cinnamic acid derivatives. This compound and its derivatives are a class of naturally occurring compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] The solid-phase synthesis approach offers significant advantages for generating large, diversified libraries of these compounds for high-throughput screening and drug discovery programs. This document outlines the key steps, from resin loading and amide bond formation to cleavage and purification, and includes representative data and visualizations to guide researchers in this process.

Introduction

This compound, an organic compound with the formula C₆H₅CH=CHCOOH, serves as a versatile scaffold for the development of novel therapeutic agents.[1] Its derivatives have been shown to modulate various biological pathways, making them attractive candidates for drug development. One of the key mechanisms of action for some this compound derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Solid-phase synthesis is a highly efficient method for the preparation of combinatorial libraries of small molecules. The "split-and-pool" strategy, in particular, allows for the exponential generation of a large number of unique compounds from a small set of building blocks. This application note details a robust protocol for the solid-phase synthesis of a this compound amide library using Merrifield resin as the solid support.

Experimental Protocols

Materials and Reagents
  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • A diverse set of primary and secondary amines

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Thioanisole

  • Diethyl ether

Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)

This protocol describes the attachment of the this compound scaffold to the solid support.

  • Preparation of this compound Cesium Salt:

    • Dissolve this compound (2.0 eq. relative to resin loading) in a minimal amount of methanol.

    • Add water (approx. 10% of methanol volume) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.

    • Evaporate the mixture to dryness under reduced pressure.

    • Co-evaporate the resulting salt with anhydrous DMF twice to ensure it is completely dry.

  • Resin Swelling and Loading:

    • Swell the Merrifield resin in DMF (10 mL per gram of resin) for 1-2 hours in a reaction vessel.

    • Drain the DMF and wash the resin twice with fresh DMF.

    • Add the dried this compound cesium salt dissolved in a minimal amount of DMF to the swollen resin.

    • Heat the reaction mixture to 50°C and agitate gently for 24 hours.

  • Washing and Drying:

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1, 3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of resin and quantifying the released this compound.

Protocol 2: "Split-and-Pool" Synthesis of the this compound Amide Library

This protocol outlines the diversification of the resin-bound this compound through amide bond formation with a library of amines.

  • Resin Pooling and Splitting:

    • Combine all the this compound-loaded resin into a single vessel and mix thoroughly to ensure homogeneity.

    • Divide the pooled resin into equal portions, with each portion corresponding to a unique amine to be coupled.

  • Amide Coupling Reaction:

    • To each portion of the resin, add a solution of the corresponding amine (3.0 eq.), HBTU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.

    • Agitate the reaction mixtures at room temperature for 4-6 hours. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test on a small sample of beads (note: this test is for primary amines).

  • Washing and Pooling:

    • After the coupling reaction is complete, filter each resin portion and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Combine all the washed resin portions back into a single vessel. This completes one cycle of the "split-and-pool" synthesis. For the creation of a di-amide library, this process can be repeated with a second set of building blocks after deprotection of a protecting group on the first set of amines (if used).

Protocol 3: Cleavage of this compound Derivatives from the Resin

This protocol describes the release of the final products from the solid support.

  • Resin Preparation:

    • Wash the final, dried resin with DCM (3x) and dry under high vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (1:8:1 v/v/v). Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Suspend the dried resin in the cleavage cocktail (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Product Isolation and Purification:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA (2x).

    • Combine the filtrates and precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate.

    • Wash the crude product with cold diethyl ether (3x).

    • Dry the final product under vacuum.

    • The crude products can then be purified by techniques such as preparative HPLC.

Data Presentation

The following table presents representative yields and purity data for a selection of this compound amides synthesized using solid-phase methods, as reported in the literature.

Compound IDAmine Building BlockMolecular Weight ( g/mol )Yield (%)Purity (%)Reference
CA-01 Benzylamine237.2985>95Solution-phase synthesis, representative of expected solid-phase outcome.
CA-02 4-Methylbenzylamine251.3282>95Solution-phase synthesis, representative of expected solid-phase outcome.
CA-03 4-Methoxybenzylamine267.3288>95Solution-phase synthesis, representative of expected solid-phase outcome.
CA-04 Piperidine215.2991>95Solution-phase synthesis, representative of expected solid-phase outcome.
CA-05 Morpholine217.2693>95Solution-phase synthesis, representative of expected solid-phase outcome.

Note: The yields and purities are representative and can vary depending on the specific amine used, coupling efficiency, and purification method.

Visualization of Workflow and Biological Pathway

Solid-Phase Synthesis Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a this compound derivative library.

G cluster_loading 1. Resin Loading cluster_synthesis 2. Split-and-Pool Synthesis cluster_cleavage 3. Cleavage and Purification Resin Merrifield Resin LoadedResin This compound-Resin Resin->LoadedResin DMF, 50°C CinnamicAcid This compound (Cesium Salt) CinnamicAcid->LoadedResin Split Split Resin LoadedResin->Split Amine1 Couple Amine 1 Split->Amine1 Amine2 Couple Amine 2 Split->Amine2 AmineN Couple Amine n Split->AmineN Pool Pool Resin Cleavage Cleavage from Resin (TFMSA/TFA) Pool->Cleavage Amine1->Pool Amine2->Pool AmineN->Pool Purification Purification (HPLC) Cleavage->Purification Library This compound Derivative Library Purification->Library

Solid-phase synthesis workflow.
NF-κB Signaling Pathway

This diagram illustrates a simplified representation of the NF-κB signaling pathway, a common target for this compound derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->IkB Phosphorylation Cinnamic_Derivative This compound Derivative Cinnamic_Derivative->IKK Inhibition DNA DNA NFkB_active->DNA Transcription Gene Transcription (Inflammation) DNA->Transcription

Inhibition of NF-κB pathway.

Conclusion

The solid-phase synthesis strategy detailed in this application note provides an efficient and systematic approach for the generation of this compound derivative libraries. The amenability of this workflow to automation and high-throughput techniques makes it a valuable tool for modern drug discovery. The resulting libraries can be screened against a variety of biological targets to identify novel lead compounds for the development of new therapeutics. The provided protocols and visualizations serve as a comprehensive guide for researchers embarking on the synthesis and exploration of this promising class of molecules.

References

Troubleshooting & Optimization

Improving the yield of the Perkin reaction for cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Perkin reaction for the synthesis of cinnamic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using the Perkin reaction.

Problem Potential Cause Troubleshooting Steps
Low or No Yield of this compound 1. Inactive Catalyst: The sodium acetate used as a catalyst may be hydrated.Ensure the use of anhydrous sodium acetate. It is advisable to dry the sodium acetate in an oven before use.[1]
2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.The Perkin reaction typically requires high temperatures (around 180°C) and prolonged heating (3-8 hours or even longer) for optimal yields.[2][3][4] Consider increasing the reaction time or temperature within the recommended range.
3. Impure Reactants: Benzaldehyde may have oxidized to benzoic acid.Use freshly distilled benzaldehyde to ensure high purity.
4. Sub-optimal Molar Ratios: Incorrect stoichiometry of reactants can limit the yield.A common molar ratio is approximately 1 mole of aldehyde to 2 moles of acetic anhydride and 0.7 moles of sodium acetate.[2]
5. Inefficient Hydrolysis: Incomplete hydrolysis of the intermediate anhydride will result in a lower yield of the final this compound product.Ensure complete hydrolysis by adding a sufficient amount of water and heating if necessary during the work-up procedure.
Product is Oily or Gummy, Fails to Crystallize 1. Presence of Unreacted Benzaldehyde: Residual benzaldehyde can act as an impurity that inhibits crystallization.During the work-up, ensure the complete removal of unreacted benzaldehyde. This can be achieved by steam distillation or by washing the aqueous solution of the cinnamate salt with a suitable organic solvent like ether before acidification.
2. Formation of Side Products: Side reactions can lead to the formation of resinous byproducts.Adhere to the recommended reaction temperature and time to minimize the formation of side products. Overheating or excessively long reaction times can promote side reactions.
Product has a Low Melting Point 1. Impurities Present: The presence of starting materials or byproducts will depress the melting point.Recrystallize the crude this compound from a suitable solvent system, such as hot water or an ethanol-water mixture, to purify the product.
2. Incomplete Removal of Acetic Acid: Residual acetic acid from the hydrolysis step can remain in the final product.Wash the crude this compound crystals thoroughly with cold water on a Büchner funnel to remove any remaining acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of each reactant in the Perkin reaction for this compound synthesis?

A1:

  • Benzaldehyde: The aromatic aldehyde that provides the phenyl group and the carbonyl carbon for the condensation reaction.

  • Acetic Anhydride: Serves as the source of the enolizable protons (α-hydrogens) and the acetyl group, ultimately forming the backbone of the this compound. It must have at least two α-hydrogens for the reaction to proceed.

  • Sodium Acetate: Acts as a weak base catalyst. It deprotonates the acetic anhydride to form a reactive carbanion (enolate), which then attacks the benzaldehyde.

Q2: How do substituents on the benzaldehyde affect the reaction yield?

A2: The electronic nature of substituents on the aromatic ring of benzaldehyde can significantly influence the reaction rate and yield.

  • Electron-withdrawing groups (e.g., nitro, halogen) increase the reactivity of the carbonyl carbon towards nucleophilic attack, generally leading to higher yields.

  • Electron-donating groups (e.g., methyl, methoxy) decrease the reactivity of the carbonyl carbon, which can result in lower yields or require more forcing reaction conditions.

Q3: Can other bases be used instead of sodium acetate?

A3: Yes, other weak bases can be used as catalysts. Potassium acetate is a common alternative and may even lead to higher yields under the same conditions. Other bases like triethylamine (Et3N) and cesium acetate (CsOAc) have also been reported. Strong bases should be avoided as they can promote undesirable side reactions.

Q4: What is the expected yield for the Perkin synthesis of this compound?

A4: The yield of this compound from the Perkin reaction can vary widely depending on the specific conditions. With optimized conditions, yields of 70-75% can be achieved. Some reports suggest yields can be increased to 80-85% with the addition of a catalyst like pyridine, though this is not universally confirmed. A student preparation might yield a lower percentage, for instance, around 23%.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various parameters on the yield of the Perkin reaction.

Table 1: Effect of Reaction Time and Temperature on this compound Yield

Temperature (°C)Reaction Time (hours)Yield (%)
1804~20
180870-72
150870-75
1802470-75

Data compiled from multiple sources.

Table 2: Effect of Catalyst on this compound Yield (Benzaldehyde with Acetic Anhydride at 180°C for 8 hours)

CatalystYield (%)
Sodium AcetateLower Yields
Potassium Acetate70-72

Data compiled from a comparative study.

Experimental Protocols

Standard Protocol for this compound Synthesis via Perkin Reaction

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • Benzaldehyde (1 mole)

  • Acetic Anhydride (2 moles)

  • Anhydrous Sodium Acetate (0.7 moles)

  • Round-bottom flask

  • Air condenser or reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Activated charcoal (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Heating: Attach an air condenser and heat the mixture in an oil bath or heating mantle to approximately 180°C for 3-8 hours.

  • Neutralization and Extraction: After cooling slightly, pour the hot reaction mixture into a larger flask containing water. Add a sodium hydroxide solution to neutralize the mixture, converting the this compound to its soluble sodium salt (sodium cinnamate). Check the pH to ensure it is basic. Any unreacted benzaldehyde can be removed at this stage by extraction with a suitable organic solvent or by steam distillation.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution. Filter the hot solution to remove the charcoal.

  • Precipitation: Cool the filtrate and slowly add concentrated hydrochloric acid with stirring until the solution is acidic. This compound will precipitate as a white solid.

  • Isolation and Purification: Collect the this compound crystals by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acid and inorganic salts.

  • Drying: Dry the purified this compound crystals. The melting point of pure this compound is approximately 133°C.

Visualizations

Perkin Reaction Mechanism

The following diagram illustrates the accepted mechanism for the Perkin reaction.

Perkin_Mechanism Ac2O Acetic Anhydride Carbanion Carbanion (Enolate) Ac2O->Carbanion Deprotonation NaOAc Sodium Acetate (Base) Intermediate1 Tetrahedral Intermediate Carbanion->Intermediate1 Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 Intermediate2 Unsaturated Anhydride Intermediate1->Intermediate2 Elimination CinnamicAcid Cinnamic Acid Intermediate2->CinnamicAcid Hydrolysis H2O H₂O (Hydrolysis)

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow Start Start: Combine Reactants (Benzaldehyde, Acetic Anhydride, NaOAc) Heating Heat Reaction Mixture (e.g., 180°C, 3-8h) Start->Heating Workup Work-up: Add H₂O & NaOH (Forms Sodium Cinnamate) Heating->Workup Purification1 Remove Unreacted Benzaldehyde (e.g., Steam Distillation) Workup->Purification1 Acidification Acidify with HCl (Precipitates this compound) Purification1->Acidification Isolation Isolate Product (Vacuum Filtration) Acidification->Isolation Washing Wash with Cold H₂O Isolation->Washing Drying Dry the Product Washing->Drying End End: Pure this compound Drying->End

Caption: Workflow for the synthesis and purification of this compound.

References

Side-product formation in the Knoevenagel condensation of cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate common experimental challenges encountered during the Knoevenagel condensation for the synthesis of cinnamic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Knoevenagel condensation?

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound, catalyzed by a weak base.[1] This is followed by a dehydration step to produce an α,β-unsaturated product.[1][2] For this compound synthesis, this typically involves reacting an aromatic aldehyde with malonic acid.[3][4]

Q2: What are the most common side reactions observed?

The most frequently encountered side reactions include:

  • Michael Addition: The α,β-unsaturated product can act as a Michael acceptor and react with a second molecule of the active methylene compound (e.g., malonic acid enolate).

  • Self-Condensation of the Aldehyde: Aldehydes, particularly those with α-hydrogens, can react with themselves in the presence of a base.

  • Decarboxylation: When using malonic acid, spontaneous decarboxylation of the dicarboxylic acid intermediate can occur, which is often a desired step in the Doebner modification to yield the final this compound. However, premature or uncontrolled decarboxylation can sometimes lead to undesired byproducts.

  • Dimerization/Oligomerization: The desired this compound derivative can sometimes undergo further condensation reactions to form dimers or oligomers.

Q3: What is the Doebner modification?

The Doebner modification is a variation of the Knoevenagel condensation that uses pyridine as a solvent and catalyst, often with a co-catalyst like piperidine. It is specifically designed for reactions using an active methylene compound with a carboxylic acid group, such as malonic acid. Under these conditions, the initial condensation is followed by a decarboxylation step to yield the α,β-unsaturated acid.

Q4: How does the choice of base affect the reaction?

The choice of base is critical. Weak bases like piperidine, pyridine, or ammonium salts are typically used. Strong bases (e.g., NaOH, KOH) can promote the self-condensation of the aldehyde and other side reactions. The base's role is to deprotonate the active methylene compound to form a resonance-stabilized enolate ion, which then acts as the nucleophile.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction is giving a very low yield of the desired this compound derivative. What are the potential causes and solutions?

Answer: Low yields can stem from several factors, including unfavorable reaction equilibrium, insufficient catalyst activity, or suboptimal conditions.

Troubleshooting Steps:

  • Water Removal: The condensation produces water as a byproduct. Its presence can shift the reaction equilibrium back towards the reactants. Consider removing water via azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by adding molecular sieves.

  • Catalyst Optimization: The amount and type of base catalyst may be insufficient or inappropriate. Ensure you are using a weak base like piperidine. If the reaction is slow, a slight increase in catalyst concentration might help, but excessive amounts can promote side reactions.

  • Temperature Control: The reaction may require more thermal energy. While some Knoevenagel condensations proceed at room temperature, many require heating to reflux to achieve a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Reaction Time: Ensure the reaction has been allowed to run for a sufficient amount of time. Monitor progress by TLC until the starting material (aldehyde) is consumed.

Issue 2: Formation of Michael Adduct Side-Product

Question: I am observing a significant amount of a higher molecular weight side-product, which I suspect is the Michael adduct. How can I minimize this?

Answer: The Michael addition occurs when the enolate of your active methylene compound attacks the α,β-unsaturated product. This is a common issue, especially if the active methylene compound is in excess or its concentration is high.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the aldehyde relative to the active methylene compound. This ensures the nucleophile is the limiting reagent, reducing its availability for the secondary Michael addition.

  • Slow Addition: Add the active methylene compound slowly to the mixture of the aldehyde and catalyst. This maintains a low instantaneous concentration of the nucleophile, favoring the initial Knoevenagel condensation over the subsequent Michael addition.

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the Michael addition more significantly than the Knoevenagel condensation.

  • Choice of Catalyst: Certain catalysts may favor the primary condensation. Experiment with different weak bases to see if selectivity can be improved.

Issue 3: Unwanted Decarboxylation or Other Byproducts

Question: My reaction is producing byproducts from what appears to be uncontrolled decarboxylation or self-condensation of my aldehyde. How can I improve selectivity?

Answer: These side reactions are often promoted by overly harsh conditions, such as using too strong a base or excessive heat.

Troubleshooting Steps:

  • Use a Weaker Base: If you are using a relatively strong base, switch to a weaker amine base like piperidine or pyridine. Strong bases are known to promote the self-condensation of aldehydes.

  • Optimize Reaction Time: For Doebner-type reactions where decarboxylation is desired, monitor the reaction closely. Stop the reaction once the formation of the desired product is complete to avoid further side reactions from prolonged exposure to heat and base.

  • Solvent/Base System: In the Doebner modification, pyridine acts as both a solvent and a base that promotes decarboxylation. If decarboxylation is happening prematurely or leading to byproducts, exploring alternative solvent/base systems might offer better control.

Data Presentation

Table 1: Effect of Catalyst on the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate

Catalyst (mol%)SolventTemperatureTimeYield (%)
NoneMDCReflux12h5
Triethylamine (10%)HexaneReflux5h65
Piperidine (10%)HexaneReflux4h72
DIPEAc (10%)HexaneReflux2h91

Data synthesized from a study on cyanoacrylate synthesis, demonstrating the relative efficacy of different catalysts. DIPEAc: Diisopropylethylammonium acetate.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis (Doebner Modification)

This protocol is a representative method for synthesizing this compound from an aromatic aldehyde and malonic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (e.g., 10 mL for a 1.0 mmol scale).

  • Addition of Reactants: Add the aromatic aldehyde (1.0 equivalent) to the solution.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction for the evolution of CO2 gas, which indicates decarboxylation is occurring. The reaction progress can also be monitored by TLC. Typical reaction times are 2-6 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the this compound product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization if necessary.

Visualizations

Knoevenagel_Mechanism Simplified Knoevenagel-Doebner Mechanism cluster_start Reactants cluster_reaction Reaction Pathway MA Malonic Acid (Active Methylene) Enolate Enolate Ion (Nucleophile) MA->Enolate Deprotonation Aldehyde Ar-CHO (Aromatic Aldehyde) Adduct Aldol Adduct (Intermediate) Aldehyde->Adduct Nucleophilic Attack Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct Unsaturated α,β-Unsaturated Dicarboxylic Acid Adduct->Unsaturated Dehydration (-H2O) Product This compound (Final Product) Unsaturated->Product Decarboxylation (-CO2) (Heat/Pyridine)

Caption: Simplified mechanism of the Knoevenagel-Doebner condensation.

Troubleshooting_Workflow Troubleshooting Common Knoevenagel Issues Start Problem Observed LowYield Low Yield / Incomplete Reaction Start->LowYield SideProduct Major Side Product Formation Start->SideProduct Cause_Yield Potential Causes LowYield->Cause_Yield Equilibrium? Kinetics? Michael Michael Adduct Observed SideProduct->Michael SelfCond Self-Condensation / Other SideProduct->SelfCond Solution_Yield Potential Solutions Cause_Yield->Solution_Yield Solution_Yield_Text • Remove H2O (Azeotropic Distillation) • Increase Temperature • Optimize Catalyst Concentration • Increase Reaction Time Solution_Yield->Solution_Yield_Text Cause_Michael Potential Causes Michael->Cause_Michael High [Nucleophile]? Cause_Self Potential Causes SelfCond->Cause_Self Base too Strong? Conditions too Harsh? Solution_Michael Potential Solutions Cause_Michael->Solution_Michael Solution_Michael_Text • Add Methylene Compound Slowly • Use Aldehyde in Slight Excess • Lower Reaction Temperature Solution_Michael->Solution_Michael_Text Solution_Self Potential Solutions Cause_Self->Solution_Self Solution_Self_Text • Use Weaker Base (e.g., Piperidine) • Optimize Reaction Time • Avoid Excessive Heat Solution_Self->Solution_Self_Text

Caption: Decision tree for troubleshooting Knoevenagel condensation issues.

Side_Reactions Main Reaction vs. Common Side Reactions Reactants Aldehyde + Malonic Acid Enolate MainPath Knoevenagel Condensation Reactants->MainPath SidePath2 Self-Condensation Reactants->SidePath2 Strong Base Product This compound (Desired Product) MainPath->Product Dehydration & Decarboxylation SidePath1 Michael Addition Product->SidePath1 + Malonic Acid Enolate MichaelAdduct Michael Adduct (Side Product) SidePath1->MichaelAdduct SelfCondProduct Aldehyde Dimer (Side Product) SidePath2->SelfCondProduct Aldehyde Aldehyde Aldehyde->SidePath2

Caption: Competing reaction pathways in the Knoevenagel condensation.

References

Technical Support Center: Purification of Synthetic Cinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of synthetic cinnamic acid via recrystallization.

Data Presentation: this compound Solubility

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the this compound at elevated temperatures but have limited solubility at lower temperatures, thus maximizing the recovery of pure crystals upon cooling. For mixed solvent systems, the ratio of the solvents is adjusted to achieve this solubility profile.

Solvent SystemTemperature (°C)Solubility ( g/100g of solvent)Notes
Water25~0.04This compound is only slightly soluble in water at room temperature.[1]
Water98~0.59Solubility in water increases with temperature, but may not be sufficient for efficient recrystallization on its own.[2]
Ethanol2523Highly soluble at room temperature, making it a good "soluble solvent" in a mixed-solvent system.[2]
Methanol + Water25 (298.15 K)Varies with ratioThe solubility of trans-cinnamic acid increases significantly with the addition of methanol to water.[3]
Ethanol + Water25 (298.15 K)Varies with ratioThe addition of ethanol to water has a more pronounced effect on increasing the solubility of trans-cinnamic acid compared to methanol.[3]

Experimental Protocols: Recrystallization of Synthetic this compound

This protocol details the methodology for purifying synthetic this compound using a mixed solvent system, a common and effective technique.

Materials:

  • Crude synthetic this compound

  • Ethanol (or Methanol)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Solvent Selection: Based on preliminary tests or the data table above, select a suitable mixed solvent system (e.g., ethanol/water or methanol/water).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the "soluble" solvent (e.g., ethanol) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add the "soluble" solvent in small portions until the this compound is fully dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step is crucial to prevent the impurities from being incorporated into the final crystals.

  • Inducing Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

    • If using a mixed solvent system, the "insoluble" solvent (e.g., water) can be added dropwise to the hot solution until a slight cloudiness (turbidity) appears and persists. Then, add a few drops of the "soluble" solvent to redissolve the precipitate and allow the solution to cool.

  • Crystal Growth:

    • Allow the flask to cool undisturbed. Slow cooling is conducive to the formation of large, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent mixture used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or drying in a desiccator.

Troubleshooting Guides

Question: My this compound is not dissolving in the hot solvent. What should I do?

Answer:

  • Insufficient Solvent: You may not have added enough of the "soluble" solvent. Continue to add small portions of the hot solvent until the solid dissolves.

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If the bulk of your sample has dissolved but some solid remains, perform a hot gravity filtration to remove the insoluble material before proceeding with the cooling and crystallization steps.

Question: No crystals are forming even after the solution has cooled in an ice bath. What went wrong?

Answer:

  • Too Much Solvent: This is the most common reason for crystallization failure. If you added too much of the "soluble" solvent, the solution may not be supersaturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated but requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution. This can create microscopic scratches that provide a surface for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.

Question: My this compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional "soluble" solvent to decrease the saturation point and then allow the solution to cool more slowly.

  • Slower Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask to slow down the cooling process.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent mixture with a lower boiling point.

Question: The yield of my recrystallized this compound is very low. How can I improve it?

Answer:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is hot to prevent premature crystallization.

  • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to complete, including cooling in an ice bath.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing my synthetic this compound?

A1: The ideal solvent should dissolve the this compound when hot but not when cold. It should also either not dissolve the impurities at all, or dissolve them very well even at low temperatures. A common and effective method for this compound is to use a mixed solvent system, such as ethanol/water or methanol/water, where this compound is soluble in the alcohol and insoluble in water. You can perform small-scale solubility tests with various solvents to find the optimal one for your specific sample.

Q2: What is the purpose of using a mixed solvent system?

A2: A mixed solvent system provides a way to fine-tune the solubility of the compound. You dissolve the compound in a minimal amount of a hot "soluble" solvent. Then, you add a "less soluble" or "insoluble" solvent until the solution is just saturated. This allows for crystallization to occur upon cooling.

Q3: Why is slow cooling important for recrystallization?

A3: Slow cooling promotes the formation of large, well-formed crystals. This is because the molecules have more time to arrange themselves into a crystal lattice, which tends to exclude impurity molecules. Rapid cooling can trap impurities within the crystal structure, leading to a less pure product.

Q4: How can I tell if my recrystallized this compound is pure?

A4: A common method to assess the purity of a crystalline solid is to measure its melting point. A pure compound will have a sharp melting point range that is close to the literature value (for trans-cinnamic acid, this is around 133°C). Impurities will typically cause the melting point to be lower and the range to be broader.

Q5: Is it necessary to use decolorizing carbon?

A5: Decolorizing carbon (activated charcoal) is used to remove colored impurities from a solution. If your dissolved this compound solution is colored, adding a small amount of decolorizing carbon and then performing a hot filtration before cooling can help to remove these impurities and yield a colorless final product.

Visualizations

Experimental_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot 'Soluble' Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temperature hot_filter_q->cool No hot_filter->cool induce_q Crystals Formed? cool->induce_q induce Induce Crystallization (Scratch/Seed) induce_q->induce No ice_bath Cool in Ice Bath induce_q->ice_bath Yes induce->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Forming start->no_crystals oiling_out Product 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too Much Solvent? no_crystals->too_much_solvent reheat Reheat to Redissolve oiling_out->reheat check_solvent_vol Used Minimum Solvent? low_yield->check_solvent_vol boil_off Boil Off Excess Solvent too_much_solvent->boil_off Yes supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off->supersaturated scratch_seed Scratch Flask / Add Seed Crystal supersaturated->scratch_seed Yes add_solvent_cool Add More 'Soluble' Solvent and Cool Slowly reheat->add_solvent_cool change_solvent Consider Different Solvent add_solvent_cool->change_solvent If Problem Persists optimize_solvent Optimize Solvent Volume check_solvent_vol->optimize_solvent No check_wash Washed with Ice-Cold Solvent? check_solvent_vol->check_wash Yes use_cold_wash Ensure Wash Solvent is Ice-Cold check_wash->use_cold_wash No

References

Optimization of mobile phase for HPLC analysis of cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for the reversed-phase HPLC analysis of this compound?

A common starting point for the analysis of this compound on a C18 or C8 column is a mixture of an acidified aqueous phase and an organic solvent like methanol or acetonitrile. The acidic modifier helps to ensure the this compound is in its protonated form, leading to better peak shape and retention.

Q2: Why is an acidic modifier added to the mobile phase?

An acidic modifier, such as acetic acid, phosphoric acid, or formic acid, is used to suppress the ionization of this compound's carboxylic acid group. This minimizes secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which can cause significant peak tailing.[1][2] By maintaining a mobile phase pH below the pKa of this compound (approximately 4.4), a sharp, symmetrical peak is more readily achieved.[1]

Q3: What is the difference between using methanol and acetonitrile as the organic solvent?

Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities. Acetonitrile is often chosen for its lower viscosity and better UV transparency at low wavelengths.[3] In some cases, it can provide better selectivity for separating this compound from other components.[3] Methanol is a more polar and protic solvent, which can alter the interaction between the analyte and the stationary phase, sometimes improving resolution for specific sample matrices.

Q4: How does the ratio of organic solvent to the aqueous buffer affect the analysis?

In reversed-phase HPLC, increasing the percentage of the organic solvent in the mobile phase will decrease the retention time of this compound, causing it to elute faster. Conversely, decreasing the organic solvent percentage will increase its retention time. Adjusting this ratio is the primary way to control the retention and resolution of the analysis.

Q5: What is a suitable UV detection wavelength for this compound?

This compound has a strong UV absorbance due to its conjugated system. Detection is commonly performed at wavelengths between 270 nm and 292 nm. A wavelength of 280 nm is also frequently used. The optimal wavelength should be determined by analyzing a standard solution to find the absorbance maximum (λmax).

Troubleshooting Guide

Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

Peak tailing for an acidic compound like this compound is a common issue, often caused by unwanted secondary interactions.

  • Cause 1: Incorrect Mobile Phase pH: If the pH of the mobile phase is too high (close to or above the pKa of this compound), the analyte will be partially or fully ionized. These ionized molecules can interact strongly with residual silanol groups on the silica-based column packing, leading to tailing.

    • Solution: Lower the mobile phase pH by adding an acidifier like 0.1% phosphoric acid or 2% glacial acetic acid. A pH of 2.5-3.0 is often effective.

  • Cause 2: Column Contamination or Degradation: Accumulation of strongly retained sample components on the column inlet can disrupt the chromatographic process. The column may also be old and losing its efficiency.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns). If performance does not improve, replace the guard column or the analytical column itself.

  • Cause 3: Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.

    • Solution: Dilute the sample or reduce the injection volume.

  • Cause 4: Extra-Column Effects: Issues outside the column, such as long or wide-bore tubing between the column and detector, can cause peak broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter (e.g., 0.12-0.17 mm) and ensure all connections are secure and have minimal dead volume.

Q2: I am not getting baseline separation between this compound and other components. How can I improve the resolution?

Poor resolution means the peaks are overlapping. Resolution can be improved by adjusting the mobile phase to change selectivity or by increasing column efficiency.

  • Solution 1: Adjust Mobile Phase Strength: Decrease the amount of organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will increase the retention time of all components, potentially providing more time for them to separate.

  • Solution 2: Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve the separation between target peaks.

  • Solution 3: Modify Mobile Phase pH: A small change in pH can alter the retention of other ionizable compounds in your sample relative to this compound, which can significantly improve selectivity.

  • Solution 4: Use Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can help separate early-eluting compounds while also effectively eluting strongly retained ones.

Q3: The retention time for my this compound peak is drifting. What could be the cause?

Unstable retention times compromise the reliability of your analysis.

  • Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection, or until a stable baseline is achieved.

  • Cause 2: Mobile Phase Issues: The mobile phase composition may be changing due to evaporation of the more volatile organic solvent or inconsistent mixing by the pump.

    • Solution: Cover solvent reservoirs to minimize evaporation. If using an online mixing system, ensure the pump is functioning correctly and degas the solvents to prevent air bubbles.

  • Cause 3: Temperature Fluctuations: The laboratory temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a consistent temperature throughout the analysis.

Data Presentation: HPLC Methods for this compound

The following tables summarize various published methods for the HPLC analysis of this compound, providing a starting point for method development.

Table 1: Isocratic HPLC Methods

Mobile Phase Composition (v/v/v)ColumnFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
Methanol:Acetonitrile:2% Glacial Acetic Acid (20:50:30)C180.82926.0
Methanol:Acetonitrile:2% Glacial Acetic Acid (10:22:70)C18Not Specified254Not Specified
Acetonitrile:0.43% KH₂PO₄ buffer (pH 2.5) (35:65)C81.026917.5

Table 2: Gradient HPLC Methods

Mobile Phase AMobile Phase BColumnFlow Rate (mL/min)Detection (nm)Gradient ProgramReference
WaterMethanolC18 (250x4.6 mm, 5 µm)1.028020% to 100% B over 30 min
0.1% Phosphoric AcidAcetonitrileC18 (250x4.6 mm, 5 µm)1.02720% to 90% B over 60 min

Experimental Protocols

General Protocol for Isocratic HPLC Analysis of this compound

This protocol provides a general methodology based on common practices. Users should validate the method for their specific application.

  • Preparation of Mobile Phase:

    • Prepare a 2% aqueous solution of glacial acetic acid.

    • Mix methanol, acetonitrile, and the 2% acetic acid solution in the desired ratio (e.g., 20:50:30 v/v/v).

    • Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard.

    • Dissolve it in a suitable solvent, such as methanol, in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.

    • Perform serial dilutions from the stock solution to prepare calibration standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Preparation of Sample Solution:

    • The sample preparation will vary based on the matrix (e.g., plasma, plant extract).

    • For plant extracts, an extraction with methanol followed by filtration through a 0.45 µm syringe filter is common.

    • For plasma samples, a protein precipitation step followed by solvent extraction may be necessary.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

    • Detection: UV detector set to an appropriate wavelength (e.g., 280 nm).

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject the standard solutions in increasing order of concentration to build a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., quantify this compound) initial_conditions Select Initial Conditions - C18 Column - Mobile Phase: ACN/MeOH & Water - Acidic Modifier (e.g., 0.1% H₃PO₄) start->initial_conditions run_standard Inject this compound Standard initial_conditions->run_standard evaluate_peak Evaluate Peak Shape & Retention Time run_standard->evaluate_peak adjust_retention Adjust Organic % to Target Retention Time (e.g., k' between 2-10) evaluate_peak->adjust_retention Incorrect RT check_tailing Peak Tailing Factor (Tf) > 1.2? evaluate_peak->check_tailing Acceptable RT adjust_retention->run_standard adjust_ph Decrease Mobile Phase pH (e.g., to pH 2.5-3.0) check_tailing->adjust_ph Yes run_sample Inject Sample Mixture check_tailing->run_sample No adjust_ph->run_standard check_resolution Resolution (Rs) > 1.5? run_sample->check_resolution adjust_selectivity Adjust Selectivity - Change Organic Solvent (ACN ↔ MeOH) - Fine-tune pH or Buffer check_resolution->adjust_selectivity No final_method Final Method Optimized check_resolution->final_method Yes adjust_selectivity->run_sample

Caption: Workflow for optimizing HPLC mobile phase for this compound analysis.

HPLC_Troubleshooting_Tree problem Problem Observed in Chromatogram peak_tailing Peak Tailing problem->peak_tailing poor_resolution Poor Resolution problem->poor_resolution rt_drift Retention Time Drift problem->rt_drift cause_tailing1 Incorrect pH peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_tailing3 Column Degradation peak_tailing->cause_tailing3 cause_res1 Insufficient Retention poor_resolution->cause_res1 cause_res2 Poor Selectivity poor_resolution->cause_res2 cause_rt1 Temperature Fluctuation rt_drift->cause_rt1 cause_rt2 Mobile Phase Change rt_drift->cause_rt2 cause_rt3 Poor Equilibration rt_drift->cause_rt3 solution_tailing1 Solution: Lower mobile phase pH (< 3.0) cause_tailing1->solution_tailing1 solution_tailing2 Solution: Dilute sample / reduce injection volume cause_tailing2->solution_tailing2 solution_tailing3 Solution: Flush or replace column cause_tailing3->solution_tailing3 solution_res1 Solution: Decrease % organic solvent cause_res1->solution_res1 solution_res2 Solution: Change organic solvent (MeOH/ACN) or pH cause_res2->solution_res2 solution_rt1 Solution: Use column oven cause_rt1->solution_rt1 solution_rt2 Solution: Degas solvents, cover reservoirs cause_rt2->solution_rt2 solution_rt3 Solution: Increase equilibration time cause_rt3->solution_rt3

Caption: Decision tree for troubleshooting common HPLC analysis issues.

References

Technical Support Center: Cinnamic Acid Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Cinnamic acid and its derivatives are valuable compounds in biological research, recognized for their antioxidant, anti-inflammatory, and other therapeutic properties. However, their low aqueous solubility often presents a significant hurdle in experimental design. This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers overcome these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of this compound in biological assays.

Q1: My this compound precipitated after adding the stock solution to my aqueous cell culture medium. What should I do?

A1: This is a common issue known as "crashing out," which occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several steps you can take to resolve this:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Optimize the Solvent Concentration: While minimizing the organic solvent concentration is crucial to avoid cellular toxicity, a slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) can sometimes keep the compound in solution. Always perform a vehicle control to assess the effect of the solvent on your experimental system.

  • Use a Co-solvent System: Some studies have shown that using a mixture of solvents can improve the solubility of phenolic acids.[1]

  • pH Adjustment: this compound's solubility is pH-dependent. Since it is a weak acid (pKa ≈ 4.44), its solubility increases in more alkaline conditions (pH > 5).[2][3] You might consider slightly increasing the pH of your buffer if your experimental system allows, but be cautious as this can affect cellular processes.

  • Gentle Warming and Agitation: After dilution, gently warming the medium to 37°C and providing mild agitation can help dissolve the compound. However, avoid excessive heat, which could degrade the compound or other media components.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous medium. This gradual reduction in solvent concentration can sometimes prevent precipitation.

Q2: I am observing inconsistent or lower-than-expected activity in my assay. Could this be a solubility issue?

A2: Yes, poor solubility can lead to an overestimation of the actual concentration of dissolved this compound, resulting in inconsistent or seemingly lower efficacy.

  • Visual Inspection: Before each experiment, carefully inspect your final working solutions for any signs of precipitation, even very fine, crystalline particles. This can be done under a microscope.

  • Pre-solubilization Check: Prepare your highest working concentration in a small volume of your final assay buffer and let it stand for the duration of your experiment. Check for any precipitation at the end of this period.

  • Consider Nanoparticle Formulations: For advanced applications, nanoparticle preparations of this compound have been shown to improve water solubility and bioavailability.[4]

Q3: Can I use sonication to dissolve my this compound?

A3: Sonication can be a useful technique to aid in the initial dissolution of this compound in the organic solvent for your stock solution.[5] However, be cautious when using it for your final aqueous solutions, as excessive sonication can generate heat and potentially degrade the compound or other sensitive components in your biological medium. Use short bursts in a cool water bath if you choose to employ this method for final dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: this compound is freely soluble in many organic solvents but only slightly soluble in water. For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents.

  • DMSO: Is a powerful solvent that can dissolve this compound at high concentrations (e.g., up to 29 mg/mL or ~196 mM). It is a common choice for cell-based assays, but care must be taken to keep the final concentration in the culture medium low (typically ≤ 0.5%) to avoid toxicity.

  • Ethanol: Is another effective solvent for this compound. It is often preferred when DMSO might interfere with the assay or when working with certain organisms. As with DMSO, the final concentration should be minimized.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a carboxylic acid with a pKa of approximately 4.44. This means its solubility in aqueous solutions is highly dependent on the pH.

  • At pH < 4.44 (acidic conditions): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH), which is less soluble in water.

  • At pH > 4.44 (neutral to alkaline conditions): The carboxylic acid group deprotonates to form the carboxylate salt (-COO⁻), which is significantly more soluble in water.

Therefore, increasing the pH of the buffer can enhance the solubility of this compound. However, the physiological pH of most biological assays (around 7.4) must be maintained, so significant pH adjustments are often not feasible.

Q3: What is the solubility of trans-cinnamic acid in common solvents?

A3: The solubility of trans-cinnamic acid varies significantly depending on the solvent and temperature. The following table summarizes approximate solubility data.

SolventSolubility (at ~25°C)Reference(s)
Water~0.5 mg/mL
DMSO~29 mg/mL (~196 mM)
Ethanol~29 mg/mL (~196 mM)
MethanolHigh solubility

Note: These values are approximate and can be influenced by factors such as temperature, pH, and the purity of the compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mM trans-Cinnamic Acid Stock Solution in DMSO

Materials:

  • trans-Cinnamic acid (FW: 148.16 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Methodology:

  • Weigh out 14.82 mg of trans-cinnamic acid and place it into a sterile tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Once fully dissolved, filter-sterilize the stock solution through a 0.22 µm syringe filter if it will be added to sterile cell cultures.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: General Method for Diluting this compound Stock into Aqueous Medium

Objective: To prepare a 100 µM working solution of this compound in cell culture medium from a 100 mM DMSO stock.

Methodology:

  • Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform an intermediate dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile cell culture medium. This results in a 1 mM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting or brief vortexing.

  • Prepare the final 100 µM working solution by adding 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium.

  • Mix gently and immediately add to your experimental setup. The final DMSO concentration in this working solution will be 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) to account for any solvent effects.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve sterilize Filter Sterilize (0.22 µm filter) dissolve->sterilize store Aliquot and Store at -20°C sterilize->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Serially Dilute into Aqueous Medium thaw->dilute incubate Add to Assay (e.g., Cell Culture) dilute->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for preparing and using this compound in biological assays.

troubleshooting_flowchart start Precipitate observed in aqueous medium? sol_1 Reduce final concentration start->sol_1 Yes sol_5 Problem Solved start->sol_5 No sol_2 Increase solvent % slightly (check vehicle control) sol_1->sol_2 Still precipitates sol_3 Warm to 37°C and gently agitate sol_2->sol_3 Still precipitates sol_4 Use serial dilutions for preparation sol_3->sol_4 Still precipitates sol_4->sol_5 If successful signaling_pathway cluster_cell Cellular Effects ca This compound ros Reduced Reactive Oxygen Species (ROS) ca->ros Antioxidant Effect nfkb NF-κB Pathway ca->nfkb Inhibition apoptosis Induction of Apoptosis in Cancer Cells ca->apoptosis Anticancer Effect inflammation Decreased Inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammation

References

Stability testing of cinnamic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of cinnamic acid under various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH and temperature. Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can lead to degradation. The trans-isomer of this compound is generally more stable than the cis-isomer.[1][2]

Q2: What are the expected degradation pathways for this compound under stress conditions?

A2: Under forced degradation conditions, this compound may undergo several reactions. In aqueous solutions, hydrolysis of potential esters or amides (if present as derivatives) can occur. At elevated temperatures, decarboxylation may be a potential degradation pathway. While this compound itself is relatively stable, the primary concern during stability studies is often the potential for isomerization from the trans to the cis form, especially under photochemical stress.

Q3: How can I monitor the degradation of this compound during my stability studies?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to monitor the degradation of this compound.[3][4] This method should be capable of separating the intact this compound from its potential degradation products and any other impurities. UV detection is typically used, with a wavelength around 270-280 nm.[5]

Q4: What are the acceptable limits for degradation in a forced degradation study?

A4: Generally, for forced degradation studies, a degradation of 5-20% of the active pharmaceutical ingredient (API) is considered appropriate to demonstrate the stability-indicating nature of the analytical method. Degradation beyond 20% may lead to the formation of secondary degradation products that are not relevant to normal storage conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stability testing of this compound.

HPLC Analysis Issues
Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound The pH of the mobile phase is close to the pKa of this compound (around 4.44).Adjust the mobile phase pH to be at least 2 units below the pKa (e.g., pH < 2.5) to ensure the complete protonation of the carboxylic acid group, leading to better retention and peak shape on a C18 column.
Secondary interactions with the stationary phase. Use a high-purity silica column or add a competitive agent like triethylamine (TEA) to the mobile phase to mask active silanol groups.
Shifting retention times for this compound Fluctuations in mobile phase pH. Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis.
Temperature variations. Use a column oven to maintain a constant temperature, as temperature can affect the viscosity of the mobile phase and the kinetics of partitioning.
Appearance of unexpected peaks in the chromatogram Formation of degradation products. Compare the chromatograms of stressed samples with those of unstressed samples to identify new peaks. Use a photodiode array (PDA) detector to check for peak purity.
Contamination from solvents or sample matrix. Run a blank injection of the mobile phase and sample diluent to check for extraneous peaks. Ensure high-purity solvents are used.
Poor resolution between this compound and its degradation products Suboptimal mobile phase composition. Optimize the mobile phase by varying the organic solvent (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. A gradient elution may be necessary to resolve all components.
Inappropriate column selection. Experiment with different stationary phases (e.g., phenyl, C8) that may offer different selectivity for this compound and its degradation products.
Experimental and Data Interpretation Issues
Problem Potential Cause Recommended Solution
No significant degradation observed under stress conditions This compound is highly stable under the applied conditions. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways.
Low concentration of the stressing agent. For hydrolytic studies, consider using up to 1M HCl or NaOH if no degradation is observed with 0.1M solutions.
Mass balance is not within the acceptable range (e.g., 90-110%) Degradation products are not detected by the analytical method. Ensure the detection wavelength is appropriate for both this compound and its potential degradation products. A PDA detector can help identify the optimal wavelength.
Formation of volatile or non-chromophoric degradation products. Consider using a mass spectrometer (LC-MS) to identify and quantify all components.
Precipitation of the sample during the study. Check the solubility of this compound in the stress media at the tested concentrations.

Data Presentation

The following tables provide illustrative data on the stability of trans-cinnamic acid under various stress conditions. This data is intended to serve as a guideline for expected degradation trends. Actual results may vary based on specific experimental conditions.

Table 1: Stability of trans-Cinnamic Acid under Acidic Conditions

Temperature (°C)Time (hours)% Degradation (0.1 M HCl)% Degradation (1 M HCl)
4024< 1%1 - 2%
48< 1%2 - 4%
721 - 2%4 - 6%
60242 - 4%5 - 10%
484 - 7%10 - 18%
727 - 12%18 - 25%
80248 - 15%> 20%
48> 20%> 30%
72> 30%> 40%

Table 2: Stability of trans-Cinnamic Acid under Basic Conditions

Temperature (°C)Time (hours)% Degradation (0.1 M NaOH)% Degradation (1 M NaOH)
4024< 1%1 - 3%
481 - 2%3 - 5%
722 - 4%5 - 8%
60243 - 6%8 - 15%
486 - 10%15 - 22%
7210 - 15%22 - 30%
8024> 15%> 25%
48> 25%> 35%
72> 35%> 45%

Table 3: Stability of trans-Cinnamic Acid under Neutral (Aqueous) Conditions

Temperature (°C)Time (hours)% Degradation
4024< 1%
48< 1%
72< 1%
6024< 1%
481 - 2%
721 - 3%
80242 - 5%
485 - 8%
728 - 12%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study of this compound under hydrolytic and thermal stress conditions.

1. Materials and Reagents:

  • trans-Cinnamic acid (pharmaceutical grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • HPLC-grade water

  • HPLC-grade acetonitrile and methanol

  • Phosphoric acid or other suitable buffer components for HPLC mobile phase

  • Class A volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Calibrated oven or water bath

  • HPLC system with UV or PDA detector

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 40°C, 60°C, and 80°C.

    • Withdraw samples at appropriate time points (e.g., 0, 24, 48, 72 hours).

    • Neutralize the samples with an equivalent amount of NaOH before dilution and HPLC analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at 40°C, 60°C, and 80°C.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of HCl before dilution and HPLC analysis.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of water.

    • Incubate the solutions at 40°C, 60°C, and 80°C.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature environment (e.g., 60°C, 80°C).

    • At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

4. Sample Analysis:

  • Dilute the stressed samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage degradation of this compound and determine the relative amounts of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to adjust the pH to ~2.5). A typical starting gradient could be:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 272 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity should be demonstrated by showing that the this compound peak is resolved from all degradation product peaks and any excipients present in a formulation. Peak purity analysis using a PDA detector is recommended.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl) prep->acid base Base Hydrolysis (0.1M & 1M NaOH) prep->base neutral Neutral Hydrolysis (Water) prep->neutral thermal Thermal Stress (Solid State) prep->thermal temp1 40°C acid->temp1 temp2 60°C acid->temp2 temp3 80°C acid->temp3 base->temp1 base->temp2 base->temp3 neutral->temp1 neutral->temp2 neutral->temp3 thermal->temp2 thermal->temp3 sampling Sample at 0, 24, 48, 72h temp1->sampling temp2->sampling temp3->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data

Forced Degradation Experimental Workflow

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_extra_peaks Unexpected Peaks start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention extra_peaks Unexpected Peaks? start->extra_peaks tailing Tailing/Fronting peak_shape->tailing Yes adjust_ph Adjust Mobile Phase pH (<< pKa of 4.44) tailing->adjust_ph change_column Use High Purity Column tailing->change_column buffer Check Mobile Phase Buffer retention->buffer Yes temp Use Column Oven retention->temp degradation Degradation Product extra_peaks->degradation Yes contamination Contamination extra_peaks->contamination pda Use PDA for Peak Purity degradation->pda check_blank Run Blank Injection contamination->check_blank

HPLC Troubleshooting Logical Flow

References

Troubleshooting low yields in cinnamic acid esterification reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in cinnamic acid esterification reactions.

Troubleshooting Guide

Low yields in this compound esterification can arise from several factors, from reaction equilibrium to procedural losses. This guide addresses the most common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My this compound esterification reaction has a consistently low yield. What are the primary causes?

Low yields in Fischer esterification of this compound are frequently due to the reversible nature of the reaction.[1] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the formation of the desired ester.[1][2] Other common causes include:

  • Presence of Water: Any water present in the reactants or solvent can inhibit the reaction.[1]

  • Insufficient Catalyst: An inadequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will result in a slow or incomplete reaction.[1]

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow, and if it's too high, it can lead to side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction's progress is crucial.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction and purification steps.

Q2: How can I improve the yield of my esterification reaction?

To drive the reaction towards the product and improve the yield, several strategies can be employed:

  • Use of Excess Alcohol: Applying a large excess of the alcohol reactant shifts the equilibrium to favor the ester product, in accordance with Le Châtelier's principle. Often, the alcohol can also serve as the reaction solvent.

  • Removal of Water: Actively removing water as it is formed is a highly effective method. This can be accomplished by:

    • Using a Dean-Stark apparatus for azeotropic removal of water.

    • Adding a dehydrating agent, like molecular sieves, to the reaction mixture.

  • Optimize Catalyst Loading: Ensure an effective catalytic amount of a strong acid is used. While traditionally excess acid was used, studies have shown that catalytic amounts can lead to high conversion rates.

  • Maintain Appropriate Temperature: Heating the reaction to reflux is typically necessary to achieve a sufficient reaction rate.

Q3: My reaction mixture turned dark brown or black. What does this indicate and what should I do?

A dark brown or black reaction mixture often suggests the occurrence of side reactions, such as polymerization or addition reactions involving the double bond of this compound. This is more likely to happen under harsh acidic conditions and at elevated temperatures.

To mitigate this, consider using milder reaction conditions, such as a lower temperature or an alternative, less harsh acid catalyst. Ensure the reaction is not being overheated and is maintained at a gentle reflux.

Q4: How can I monitor the progress of the reaction to ensure it has gone to completion?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the esterification. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the consumption of the acid and the formation of the ester. The ester product is less polar and will have a higher Rf value than the carboxylic acid. For example, in a hexane/ethyl acetate solvent system, ethyl cinnamate will travel further up the plate than this compound.

Frequently Asked Questions (FAQs)

Q5: What are the typical reaction times for this compound esterification?

Reaction times can vary depending on the specific alcohol used, the reaction temperature, and the catalyst. They can range from 1 to 12 hours. It is always recommended to monitor the reaction by TLC to determine the optimal reaction time for your specific conditions.

Q6: What is a standard work-up procedure for a this compound esterification reaction?

A typical work-up procedure involves the following steps:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Neutralize the excess acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This also removes any unreacted this compound by converting it to its water-soluble salt.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the crude ester.

Q7: What are common impurities in the final product and how can they be removed?

The most common impurity is unreacted trans-cinnamic acid. This can be effectively removed during the work-up by washing the organic layer with a saturated sodium bicarbonate solution. Residual solvents from the extraction process can also be present and can be removed by sufficient drying under reduced pressure. For higher purity, column chromatography can be employed to separate the ester from any remaining starting materials or byproducts.

Quantitative Data Summary

ParameterRecommended Condition/ValueExpected Outcome/YieldReference(s)
Reactant Ratio
This compound : Alcohol1 : large excess (alcohol as solvent)Drives equilibrium towards product formation
This compound : Menthol2 : 1Larger mole of carboxylic acid can give a larger % yield
Catalyst Loading
H₂SO₄ or pTSA5-10 mol%Catalytic amounts are effective
H₂SO₄50 mol%High conversion rates
Reaction Time
General Range1 - 12 hoursVaries with conditions
Menthol Esterification4, 5, and 6 hours95.83%, 96.38%, and 91.79% yield respectively
Reaction Temperature
General Fischer EsterificationRefluxSufficient reaction rate
Menthol Esterification60°CAvoids hydrolysis which is favored at >60°C
Yields
Simple Condenser42% - 55%Dean-Stark apparatus recommended for higher yields
Enzymatic (Lipozyme TLIM)up to 99%High yield under optimized enzymatic conditions

Key Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol

This protocol provides a representative example for the synthesis of ethyl cinnamate.

  • Reaction Setup: In a round-bottom flask, dissolve trans-cinnamic acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.

  • Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid and remove unreacted this compound.

  • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl cinnamate.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the crude this compound ester.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Loading: Dissolve the crude ester in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar ester will elute before the more polar this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure ester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound ester.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Alcohol, and Acid Catalyst B Reflux Reaction Mixture A->B C Monitor by TLC B->C D Cool and Dilute with Organic Solvent C->D Reaction Complete E Wash with NaHCO3 (aq) and Brine D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography (Optional) G->H I Characterize Product G->I H->I

Caption: General experimental workflow for this compound esterification.

troubleshooting_yield cluster_solutions1 cluster_solutions2 start Low Yield in Esterification q1 Is unreacted This compound present? start->q1 s1a Increase reaction time q1->s1a Yes q2 Is the reaction mixture dark/polymerized? q1->q2 No s1b Increase reaction temperature s1c Increase catalyst amount s1d Use excess alcohol s1e Remove water (Dean-Stark) s2a Lower reaction temperature q2->s2a Yes q3 Was there potential loss during work-up? q2->q3 No s2b Use milder catalyst s3 Careful extraction and separation of layers q3->s3 Yes

Caption: Troubleshooting logic for low yields in this compound esterification.

References

Preventing photodegradation of cinnamic acid during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cinnamic Acid Photodegradation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the photodegradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is a process where a molecule is chemically altered by absorbing light energy. This compound, an unsaturated carboxylic acid, is susceptible to photodegradation, primarily through two mechanisms:

  • cis-trans Isomerization: The naturally occurring trans-cinnamic acid can convert to its cis-isomer upon exposure to UV light.[1] This can alter its biological activity and physicochemical properties.

  • [2+2] Cycloaddition: In the solid state and in concentrated solutions, this compound molecules can undergo dimerization to form cyclobutane derivatives like truxillic and truxinic acids when exposed to UV light.[2]

These changes can lead to inaccurate experimental results, loss of product potency, and the formation of unintended byproducts.

Q2: What are the main factors that influence the photodegradation of this compound?

A2: Several factors can affect the rate and extent of this compound photodegradation:

  • Light Exposure: The intensity and wavelength of the light source are critical. UV radiation, particularly in the 300-500 nm range, is a primary driver of photodegradation.[3]

  • pH of the Solution: The stability of this compound is pH-dependent. An increase in pH generally decreases the rate of photodegradation.[4]

  • Solvent/Medium: The polarity and composition of the solvent can influence the stability of this compound.[5] Formulations such as micelles and emulsions can offer a protective effect.

  • Presence of Other Substances: Photocatalysts like titanium dioxide (TiO₂) can significantly accelerate photodegradation. Conversely, antioxidants and photostabilizers can inhibit it.

Q3: How can I visually inspect for potential degradation?

A3: While visual inspection is not a definitive method, a change in the appearance of your this compound solution, such as a color change or the formation of a precipitate, may indicate degradation. However, significant degradation, such as isomerization, can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for accurate assessment.

Q4: What are the recommended storage conditions for this compound and its solutions?

A4: To minimize photodegradation, store solid this compound and its solutions in a cool, dark place. Use amber glass vials or containers wrapped in aluminum foil to protect them from light. For solutions, it is also advisable to degas the solvent to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Loss of this compound Concentration in Solution

If you observe a decrease in the concentration of this compound in your samples over time, consult the following troubleshooting guide.

Potential Cause Recommended Solution
Light Exposure Work under amber or UV-filtered light. Use amber glassware and autosampler vials for all experiments and analyses. When not in use, store samples in the dark.
pH of the Medium If your experimental conditions permit, adjust the pH of the solution to be neutral or slightly alkaline, as higher pH can reduce the rate of photodegradation.
Solvent Effects Consider the polarity of your solvent. If feasible, test the stability of this compound in different solvents to find one that minimizes degradation.
Thermal Degradation Although less common than photodegradation, avoid exposing this compound solutions to high temperatures for extended periods.
Oxidative Degradation Degas your solvents before preparing solutions. Consider adding an antioxidant if compatible with your experimental design.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram

The presence of extra peaks in your HPLC analysis can indicate the formation of degradation products.

Potential Cause Identification and Solution
Cis-Trans Isomerization An unexpected peak eluting close to the trans-cinnamic acid peak may be the cis-isomer. Confirm by running a standard of cis-cinnamic acid if available, or by analyzing the sample with a mass spectrometer. To prevent this, minimize light exposure during sample preparation and analysis.
Dimer Formation In cases of high concentration or solid-state experiments, broader, later-eluting peaks could be cyclobutane dimers. These are less common in dilute solutions.
Solvent Impurities or Contamination Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks. Use high-purity, HPLC-grade solvents.
Co-eluting Impurities Optimize your HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve the resolution between your analyte and any impurities.

Data Presentation: this compound Stability

The following tables summarize quantitative data on the photodegradation of this compound under various conditions.

Table 1: Effect of pH on Photocatalytic Degradation of this compound

This table shows the percentage conversion (degradation) of this compound after 90 minutes of UV irradiation in the presence of a Fe-TiO₂ photocatalyst at different pH values.

pHCatalystIrradiation Time (minutes)This compound Conversion (%)Reference
3.8Fe-TiO₂9080.4
5.0Fe-TiO₂9075.9
7.0Fe-TiO₂9017.0

Table 2: Quantum Yield of this compound Isomerization

The quantum yield represents the efficiency of a photochemical process. This table shows the quantum yield for the trans to cis and cis to trans isomerization of ethyl cinnamate (a derivative of this compound) in ethanol.

ProcessSolventQuantum Yield (φ)Reference
trans → cisEthanol0.26
cis → transEthanol0.29

Experimental Protocols

Protocol 1: General Handling of this compound to Prevent Photodegradation

This protocol provides standard operating procedures for handling this compound in a laboratory setting to minimize light-induced degradation.

  • Preparation of Workspace:

    • Whenever possible, conduct experiments in a room with minimal natural light.

    • Use a workbench that is not in direct sunlight.

    • Utilize amber or UV-filtered lighting if available.

  • Glassware and Containers:

    • Use amber glass volumetric flasks, beakers, and vials for preparing and storing all this compound solutions.

    • If amber glassware is not available, wrap standard clear glassware completely in aluminum foil.

  • Sample Preparation:

    • Prepare solutions as quickly as possible to minimize the duration of light exposure.

    • Keep solutions covered with a light-blocking material (e.g., aluminum foil) when not actively being used.

  • Storage:

    • Store solid this compound in a dark, cool, and dry place.

    • Store this compound solutions at a low temperature (2-8 °C) and protected from light.

  • Analytical Procedures (e.g., HPLC):

    • Use amber autosampler vials.

    • If possible, use an autosampler with a cover to protect samples from ambient light.

    • Analyze samples promptly after preparation.

Protocol 2: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade this compound to study its degradation pathway and validate the stability-indicating properties of an analytical method, following ICH Q1B guidelines.

  • Sample Preparation:

    • Prepare a stock solution of trans-cinnamic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

    • Transfer aliquots of the stock solution into clear quartz or borosilicate glass vials.

    • Prepare a control sample by wrapping a vial in aluminum foil to keep it in the dark.

  • Light Exposure:

    • Place the clear vials and the control vial in a photostability chamber.

    • Expose the samples to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Analyze the samples and the control using a validated stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point relative to the control sample.

    • Identify and quantify the major degradation products.

Visualizations

Photodegradation_Pathway trans_CA trans-Cinnamic Acid cis_CA cis-Cinnamic Acid trans_CA->cis_CA UV Light (Isomerization) dimer Cyclobutane Dimers (e.g., Truxillic Acid) trans_CA->dimer UV Light ([2+2] Cycloaddition) (Solid State / High Conc.) cis_CA->trans_CA UV Light / Heat

Caption: Primary photodegradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Results in This compound Experiment check_conc Is this compound Concentration Lower Than Expected? start->check_conc check_peaks Are There Unexpected Peaks in HPLC Chromatogram? check_conc->check_peaks No light Review Light Protection (Amber Vials, Low Light) check_conc->light Yes isomer Identify cis-Isomer Peak (Compare with Standard) check_peaks->isomer Yes end Problem Resolved check_peaks->end No ph Check and Optimize Solution pH light->ph solvent Evaluate Solvent Effects and Stability ph->solvent solvent->end dimers Check for Dimer Peaks (High Concentration?) isomer->dimers blank Run Solvent Blank (Check for Contamination) dimers->blank blank->end

References

Removal of unreacted benzaldehyde from cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the purification of cinnamic acid, specifically focusing on the removal of unreacted benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzaldehyde from a this compound synthesis reaction mixture?

A1: The most prevalent and effective methods for purifying this compound from unreacted benzaldehyde include:

  • Steam Distillation: This technique is highly effective for separating volatile compounds like benzaldehyde from non-volatile substances like this compound salts.[1][2][3][4] The reaction mixture is typically made alkaline to convert this compound to its non-volatile salt, and then steam is passed through the mixture to carry away the volatile benzaldehyde.[1]

  • Recrystallization: This is a standard purification technique for solid compounds. Crude this compound can be recrystallized from various solvents, such as hot water, ethanol, or a mixture of ethanol and water, to obtain pure crystals, leaving impurities like residual benzaldehyde in the solvent.

  • Solvent Extraction: This method utilizes the differing solubilities of this compound and benzaldehyde in immiscible solvents. By making the reaction mixture alkaline, this compound is converted to its water-soluble salt, while the unreacted benzaldehyde remains soluble in an organic solvent and can be extracted.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the scale of your reaction, the equipment available, and the desired purity of the final product.

  • Steam distillation is excellent for large-scale reactions where benzaldehyde is a significant impurity.

  • Recrystallization is a versatile and widely used technique suitable for most scales and can yield high-purity this compound.

  • Solvent extraction is a relatively simple and quick method for removing benzaldehyde, often used as a preliminary purification step before recrystallization.

Q3: What is the expected yield of pure this compound after purification?

A3: The yield of pure this compound can vary depending on the synthesis method and the efficiency of the purification process. Reported yields after purification are typically in the range of 75-85%.

Troubleshooting Guides

This section addresses specific issues that may arise during the removal of unreacted benzaldehyde.

Problem 1: Incomplete Removal of Benzaldehyde

Symptoms:

  • The characteristic almond-like smell of benzaldehyde persists in the final product.

  • The melting point of the purified this compound is lower than the literature value (133°C) and has a broad range.

  • Spectroscopic analysis (e.g., NMR) shows the presence of benzaldehyde signals.

Possible Causes and Solutions:

CauseTroubleshooting Step
Insufficient Steam Distillation Ensure the distillation is continued until the distillate is clear and free of oily droplets of benzaldehyde. The reaction mixture should be made sufficiently alkaline (pH 9-10) to ensure the complete conversion of this compound to its non-volatile salt.
Inefficient Extraction Perform multiple extractions with the organic solvent (e.g., two to three times) to ensure complete removal of benzaldehyde from the aqueous layer. Ensure thorough mixing of the aqueous and organic layers during extraction.
Improper Recrystallization Choose an appropriate solvent where this compound has high solubility at high temperatures and low solubility at low temperatures. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before allowing it to cool slowly. If the product crashes out too quickly, reheat the solution, add more solvent, and allow it to cool more slowly.
Problem 2: Low Yield of this compound After Purification

Symptoms:

  • The final mass of the purified this compound is significantly lower than theoretically expected.

Possible Causes and Solutions:

CauseTroubleshooting Step
Loss of Product During Extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after extraction to precipitate all the this compound.
Loss of Product During Recrystallization Avoid using an excessive amount of solvent for recrystallization, as this will lead to a significant amount of the product remaining dissolved in the mother liquor. Ensure the solution is sufficiently cooled to maximize crystal formation.
Premature Precipitation During Hot Filtration If performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the this compound from crystallizing prematurely on the filter paper.

Experimental Protocols

Protocol 1: Removal of Benzaldehyde by Steam Distillation
  • After the reaction is complete, allow the mixture to cool.

  • Transfer the reaction mixture to a larger flask suitable for steam distillation and add water.

  • Make the solution alkaline by adding a saturated solution of sodium carbonate or a 10% sodium hydroxide solution until the pH is basic. This converts the this compound into its non-volatile sodium salt.

  • Set up the apparatus for steam distillation.

  • Pass steam through the mixture. The unreacted benzaldehyde will co-distill with the water.

  • Continue the distillation until the distillate is clear and no more oily droplets of benzaldehyde are observed.

  • The remaining solution in the distillation flask contains the sodium salt of this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a 3:1 mixture of water and ethanol.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the crystallization of this compound.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in an oven at a moderate temperature (e.g., 80-100°C).

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unreacted Benzaldehyde

MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Solvents/Reagents
Steam Distillation Difference in volatility between benzaldehyde and the non-volatile this compound salt.Highly effective for volatile impurities; suitable for larger scales.Requires specialized glassware; can be time-consuming.Water, Sodium Carbonate/Hydroxide.
Recrystallization Difference in solubility of this compound and impurities in a given solvent at different temperatures.Can achieve high purity; widely applicable.Potential for product loss in the mother liquor; requires careful solvent selection.Ethanol, Water, Ethanol/Water mixtures.
Solvent Extraction Differential solubility of benzaldehyde and the this compound salt in immiscible solvents.Simple and rapid procedure; good for initial cleanup.May not achieve very high purity alone; requires use of organic solvents.Ether, Ethyl Acetate, Sodium Hydroxide/Carbonate solution.

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Options cluster_steam Steam Distillation cluster_extraction Solvent Extraction cluster_recrystallization Recrystallization cluster_final Final Product start Reaction Mixture (this compound, Benzaldehyde, Byproducts) steam1 Make Alkaline (e.g., Na2CO3) start->steam1 ext1 Make Alkaline & Add Organic Solvent start->ext1 steam2 Steam Distill steam1->steam2 steam3 Collect Aqueous Residue steam2->steam3 recry1 Dissolve in Hot Solvent steam3->recry1 Optional Further Purification ext2 Separate Layers ext1->ext2 ext3 Acidify Aqueous Layer ext2->ext3 ext3->recry1 Proceed to Recrystallization recry2 Cool to Crystallize recry1->recry2 recry3 Filter and Dry recry2->recry3 end Pure this compound recry3->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Benzaldehyde Impurity Detected cause1 Incomplete Steam Distillation issue->cause1 cause2 Inefficient Extraction issue->cause2 cause3 Poor Recrystallization issue->cause3 sol1 Prolong Distillation / Check pH cause1->sol1 sol2 Increase Extraction Repeats cause2->sol2 sol3 Re-dissolve and Cool Slowly cause3->sol3

References

Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize catalyst selection for the Knoevenagel synthesis of cinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the Knoevenagel synthesis of this compound?

A1: The classical and most frequently used catalytic system is a combination of pyridine, which often serves as both the solvent and a base, with a catalytic amount of piperidine.[1][2][3] This is known as the Doebner modification.[4][5] Other common organic bases used as catalysts include triethylamine (TEA), β-alanine, and 1,4-diazabicyclo[2.2.2]octane (DABCO).

Q2: Are there "greener" or more environmentally friendly catalyst options?

A2: Yes, significant research has focused on developing greener alternatives to pyridine. These include using benign inorganic ammonia salts like ammonium bicarbonate, phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) in water, and organocatalysts like L-proline in ethanol. Some methods also employ solid acid catalysts or solvent-free conditions to reduce environmental impact.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a critical role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred because they effectively dissolve reactants and stabilize intermediates. In the classical Doebner modification, pyridine is used in large quantities as both the solvent and catalyst. However, greener protocols have demonstrated high yields using ethanol or even water, particularly in microwave-assisted reactions. Toluene has been investigated as a less toxic replacement for benzene and pyridine.

Q4: What is the typical temperature range for this synthesis?

A4: The optimal temperature depends on the specific reactants and catalyst system. Many Knoevenagel condensations for this compound are performed at elevated temperatures, often under reflux, with a typical range of 80-120°C. Higher temperatures generally increase the reaction rate but can also promote the formation of unwanted by-products. Conversely, lower temperatures (e.g., 40°C) may be used to favor the formation of intermediate diacids over the final decarboxylated this compound.

Q5: What is the "Doebner modification" mentioned in the literature?

A5: The Doebner modification of the Knoevenagel condensation specifically refers to the reaction between an aldehyde (like benzaldehyde) and malonic acid, typically using pyridine and a catalytic amount of piperidine. A key feature of this modification is the spontaneous decarboxylation (loss of CO2) of the initially formed α,β-unsaturated dicarboxylic acid intermediate to yield the final this compound product.

Troubleshooting Guide

Q: My reaction yield is consistently low. What are the potential causes and solutions?

A: Low yields in the Knoevenagel synthesis of this compound can stem from several factors. Common issues include incomplete reactant conversion, side reactions, and product decomposition.

Potential Causes & Solutions:

  • Insufficient Catalyst: The amount of catalyst should be carefully controlled. Too little may lead to a slow or incomplete reaction.

    • Solution: Try incrementally increasing the catalyst loading. For the pyridine/piperidine system, ensure the optimal ratio is used.

  • Suboptimal Temperature: The reaction may be too slow at low temperatures, while high temperatures can cause decomposition or side reactions.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Incorrect Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction by TLC to determine the point at which the starting material (benzaldehyde) is fully consumed. An experiment found that with pyridine as the catalyst, a 90-minute reaction time gave the optimal yield of 90%.

  • Impure Reagents: Benzaldehyde is prone to oxidation to benzoic acid, which will not participate in the reaction.

    • Solution: Use freshly distilled benzaldehyde for best results.

Q: I am observing significant amounts of by-products. How can I improve the selectivity?

A: The formation of undesired by-products, such as dimers or polymers, can complicate purification and reduce the purity of the final product.

Potential Causes & Solutions:

  • Excessive Temperature: High temperatures can promote side reactions.

    • Solution: Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Excessive Catalyst: Too much catalyst, particularly strong bases, can lead to unwanted side reactions.

    • Solution: Reduce the amount of catalyst used. Screen different catalysts, as some may offer higher selectivity. For example, milder bases or organocatalysts might be more selective than strong inorganic bases.

  • Reaction Concentration: High concentrations of reactants can sometimes favor polymerization or dimerization.

    • Solution: Try running the reaction under more dilute conditions.

Catalyst Performance Data

The selection of a catalyst system has a profound impact on reaction time and yield. The table below summarizes quantitative data for various catalysts used in the synthesis of this compound from benzaldehyde and malonic acid.

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Pyridine / PiperidineEthanol (95%)Reflux6-8 hours75-85
PyridineNoneNot Specified90 min90
Triethylamine (TEA) / PiperidineTolueneReflux2-3 hoursPyridine-comparable
TBAB / K₂CO₃WaterMicrowave (900W)5 min85
Ammonium BicarbonateEthyl Acetate140°C2 hours73
DABCODMF100-110°C60-90 min98
L-ProlineEthanol40°C16 hours68 (diacid)

Note: Yields are highly dependent on the specific reaction scale and purification methods.

Experimental Protocols

Protocol 1: Classical Knoevenagel-Doebner Synthesis

This protocol is a standard method using pyridine and piperidine.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.1-1.2 equivalents).

  • Reagent Addition: Add pyridine to dissolve the malonic acid, followed by freshly distilled benzaldehyde (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.05 equivalents).

  • Reaction: Heat the reaction mixture to a gentle reflux and stir for 2-8 hours. The evolution of CO₂ gas indicates the reaction is proceeding. Monitor the disappearance of benzaldehyde by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid until the pH is acidic. This will precipitate the this compound.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any remaining pyridine hydrochloride.

  • Drying & Recrystallization: Dry the crude product. For higher purity, recrystallize the this compound from a suitable solvent, such as an ethanol/water mixture.

Protocol 2: Microwave-Assisted Green Synthesis

This protocol utilizes a phase-transfer catalyst in water for a rapid and environmentally friendlier synthesis.

  • Setup: In a 50 mL borosilicate beaker suitable for microwave use, combine benzaldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (TBAB, 2.5 mmol), and potassium carbonate (K₂CO₃, 2.5 mmol).

  • Solvent Addition: Add 10 mL of distilled water to the mixture.

  • Mixing: Stir the mixture thoroughly with a glass rod for about 5 seconds.

  • Reaction: Place the beaker in a household microwave oven (e.g., 900 W) and irradiate for an appropriate time (e.g., 3-5 minutes), as monitored by TLC. It is advisable to use short bursts of irradiation (e.g., 5 seconds on, 10 seconds off) to control the evolution of CO₂.

  • Workup: After irradiation, allow the mixture to cool. Acidify the solution with dilute HCl to precipitate the product.

  • Purification: Isolate the solid product by filtration and wash it thoroughly with water.

  • Drying & Recrystallization: The product is often pure enough after washing. If needed, it can be further purified by recrystallization from an ethanol/petroleum ether mixture.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents 1. Combine Benzaldehyde & Malonic Acid solvent 2. Add Solvent (e.g., Pyridine, EtOH) reagents->solvent catalyst 3. Add Catalyst (e.g., Piperidine, Proline) solvent->catalyst react 4. Heat & Stir (e.g., Reflux) catalyst->react monitor 5. Monitor Progress (TLC) react->monitor workup 6. Quench & Acidify (Precipitates Product) monitor->workup filtrate 7. Filter Solid workup->filtrate recrystal 8. Recrystallize filtrate->recrystal Troubleshooting problem Problem: Low Yield or Impure Product cause1 Incomplete Reaction? problem->cause1 cause2 Side Products Formed? problem->cause2 cause3 Reagent Quality? problem->cause3 sol1a Increase Reaction Time cause1->sol1a Solution sol1b Increase Temperature cause1->sol1b Solution sol1c Increase Catalyst Amount cause1->sol1c Solution sol2a Lower Temperature cause2->sol2a Solution sol2b Optimize Catalyst Choice cause2->sol2b Solution sol3a Use Freshly Distilled Benzaldehyde cause3->sol3a Solution Knoevenagel_Mechanism start Benzaldehyde + Malonic Acid step1 Step 1: Enolate Formation Malonic acid deprotonated by basic catalyst (e.g., Piperidine) start->step1 Catalyst step2 Step 2: Nucleophilic Addition Enolate attacks aldehyde carbonyl carbon step1->step2 step3 Step 3: Dehydration Elimination of water molecule forms C=C double bond step2->step3 step4 Step 4: Decarboxylation Loss of CO₂ from the intermediate diacid step3->step4 Heat product trans-Cinnamic Acid step4->product

References

Technical Support Center: Cinnamic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing cinnamic acid in cell culture experiments. This resource provides essential information on the stability of this compound in culture media, potential degradation products, and their impact on experimental outcomes. Troubleshooting guides and frequently asked questions are included to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in my cell culture medium?

A1: The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, temperature, pH, and exposure to light. While this compound is generally considered stable, degradation can occur over time, especially under conditions that promote oxidation. It is recommended to prepare fresh solutions of this compound for each experiment to minimize the impact of potential degradation.

Q2: What are the likely degradation products of this compound in cell culture media?

A2: In cell culture media, this compound can undergo non-enzymatic degradation, primarily through oxidation. While specific degradation products in sterile cell culture media are not extensively documented, potential products could include benzaldehyde and glyoxalic acid through oxidative cleavage. Additionally, auto-oxidation of this compound derivatives is known to generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can further contribute to its degradation and affect cellular processes.[1][2]

Q3: Can components of the cell culture medium affect this compound stability?

A3: Yes, certain components of cell culture media can influence the stability of this compound. For instance, phenol red, a common pH indicator, can participate in redox reactions and may affect the stability of phenolic compounds.[3][4][5] Riboflavin (Vitamin B2) is a known photosensitizer and can contribute to the degradation of other light-sensitive compounds in the medium.

Q4: How can I minimize the degradation of this compound in my experiments?

A4: To minimize degradation, it is best practice to:

  • Prepare fresh stock solutions of this compound before each experiment.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect media containing this compound from prolonged exposure to light.

  • Consider using phenol red-free media if you suspect interference with your assays.

Q5: My cells are showing unexpected responses. Could this be due to this compound degradation?

A5: Unforeseen cellular responses could potentially be attributed to the degradation products of this compound. For example, the generation of ROS during auto-oxidation can induce oxidative stress and trigger various signaling pathways, leading to apoptosis or altered cell proliferation. If you observe inconsistent results, it is advisable to assess the stability of your this compound solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results between batches. Degradation of this compound in stock solutions or prepared media.1. Prepare fresh this compound solutions for each experiment. 2. Perform a stability check of your this compound in the specific cell culture medium under your experimental conditions using HPLC-UV. 3. Aliquot and store stock solutions at low temperatures to prevent degradation from repeated freeze-thaw cycles.
High background in fluorescence-based assays. Interference from phenol red in the cell culture medium.1. Switch to a phenol red-free version of your cell culture medium. 2. If phenol red-free medium is not an option, run appropriate controls with medium alone to determine the background fluorescence.
Observed cytotoxicity is higher than expected. Formation of cytotoxic degradation products or generation of reactive oxygen species (ROS).1. Ensure the this compound solution is freshly prepared. 2. Measure ROS levels in your cell culture system to assess oxidative stress. 3. Test the effect of the vehicle control (e.g., ethanol or DMSO) on cell viability.
Difficulty dissolving this compound. This compound has limited solubility in aqueous solutions.1. Prepare a concentrated stock solution in an appropriate solvent such as ethanol or DMSO before diluting it in the cell culture medium. 2. Gently warm the solution and use sonication to aid dissolution. Ensure the final solvent concentration in the culture medium is non-toxic to the cells.

Degradation Products and Cellular Effects

The degradation of this compound in cell culture media, although not exhaustively characterized, is presumed to occur primarily through oxidative pathways. The formation of these degradation products can have significant biological consequences.

Potential Degradation Products

While the primary focus of many studies has been on the cellular metabolism of this compound, non-enzymatic degradation in the media can also occur.

Degradation ProductPotential Formation PathwayReference
BenzaldehydeOxidation of the double bond
Glyoxalic AcidOxidation of the double bond
Hydrogen Peroxide (H₂O₂)Auto-oxidation of this compound derivatives
Impact on Cellular Signaling Pathways

The degradation products of this compound, as well as the parent compound itself, can modulate various cellular signaling pathways, which may lead to unintended experimental outcomes.

  • NF-κB Signaling Pathway: this compound and its derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition can occur through the prevention of IκBα phosphorylation and subsequent nuclear translocation of NF-κB.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cell proliferation, differentiation, and apoptosis. This compound has been reported to modulate these pathways, which could be a mechanism for its observed biological effects.

  • Akt/PI3K Signaling Pathway: This pathway is crucial for cell survival and growth. Some studies suggest that cinnamic aldehyde, a related compound, can activate the PI3K/Akt pathway, thereby promoting cell survival.

  • p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in cell cycle arrest and apoptosis. Cinnamic aldehyde has been shown to induce apoptosis in a p53-dependent manner in some cancer cell lines.

Experimental Protocols

Protocol 1: Analysis of this compound Stability by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in a cell culture medium over time.

Materials:

  • Cell culture medium (e.g., DMEM)

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: Acetonitrile and 0.1% acetic acid in water (gradient or isocratic elution may be optimized)

  • Standard solutions of this compound of known concentrations

Procedure:

  • Prepare a solution of this compound in the cell culture medium at the desired concentration.

  • Incubate the solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • At various time points (e.g., 0, 6, 12, 24, 48 hours), collect an aliquot of the medium.

  • Centrifuge the aliquot to remove any debris.

  • Inject a known volume of the supernatant into the HPLC system.

  • Monitor the elution of this compound using a UV detector at a wavelength of approximately 272-280 nm.

  • Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve generated from the this compound standards.

  • Plot the concentration of this compound versus time to determine its stability.

Expected Results:

A decrease in the peak area corresponding to this compound over time would indicate its degradation. The appearance of new peaks may suggest the formation of degradation products.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels, which may be generated due to this compound degradation.

Materials:

  • Cells of interest

  • This compound

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations for the specified duration. Include a positive control (e.g., H₂O₂) and an untreated control.

  • After treatment, remove the medium and wash the cells with warm PBS.

  • Load the cells with DCFH-DA solution (e.g., 10-20 µM in serum-free medium or PBS) and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

Expected Results:

An increase in fluorescence intensity in cells treated with this compound compared to the control would suggest an increase in intracellular ROS levels.

Visualizations

Experimental_Workflow_for_Cinnamic_Acid_Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound in Cell Culture Medium B Incubate at 37°C, 5% CO2 A->B C Collect Aliquots at Different Time Points B->C D HPLC-UV Analysis C->D E Quantify this compound D->E F Assess Stability E->F

Caption: Workflow for assessing the stability of this compound in cell culture media.

Cinnamic_Acid_Degradation_and_Signaling cluster_pathways Cellular Signaling Pathways CA This compound in Cell Culture Medium DP Degradation Products (e.g., Benzaldehyde, ROS) CA->DP Degradation (Oxidation) NFKB NF-κB Pathway DP->NFKB MAPK MAPK Pathway (ERK, JNK, p38) DP->MAPK AKT Akt/PI3K Pathway DP->AKT p53 p53 Pathway DP->p53

Caption: Potential degradation of this compound and its impact on key cellular signaling pathways.

References

Minimizing byproducts in the sonochemical synthesis of cinnamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sonochemical synthesis of cinnamic acid. Our focus is on minimizing byproduct formation to enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using sonochemistry for the synthesis of this compound compared to conventional heating methods?

A1: The application of ultrasound in the Perkin reaction for this compound synthesis offers several key advantages over traditional heating methods. Sonochemistry can lead to shorter reaction times, increased product yields, and milder reaction conditions.[1][2] The ultrasonic waves generate acoustic cavitation, which creates localized hot spots with extremely high temperatures and pressures, accelerating the reaction rate.[1] This can also help in avoiding the formation of certain side products that are common in prolonged high-temperature reactions.[1][2]

Q2: What is the fundamental reaction mechanism for the sonochemical synthesis of this compound?

A2: The sonochemical synthesis of this compound typically follows the Perkin reaction mechanism. This reaction involves the condensation of benzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. The reaction proceeds through an aldol-type condensation. The key steps involve the formation of a carbanion from acetic anhydride, which then attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration and hydrolysis yield this compound and acetic acid as a byproduct.

Q3: What are the expected byproducts in the sonochemical synthesis of this compound via the Perkin reaction?

A3: The primary and unavoidable byproduct of the Perkin reaction is acetic acid , which is formed during the hydrolysis of the intermediate. Other potential byproducts, often described as "resinous," can arise from side reactions. These may include:

  • Self-condensation products of acetic anhydride: Although less common, under certain conditions, acetic anhydride can undergo self-condensation.

  • Products of benzaldehyde side reactions: In a basic environment, benzaldehyde can potentially undergo reactions like the Cannizzaro reaction, although this is less likely under the typical Perkin reaction conditions.

  • Decarboxylation products: At very high temperatures, this compound itself could potentially decarboxylate to form styrene, though this is not a major concern under controlled sonochemical conditions.

Careful control of reaction parameters is crucial to minimize the formation of these unwanted byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential CauseRecommended Solution
Insufficient Sonication Power or Time Ensure your sonicator is functioning correctly and that the reaction vessel is positioned optimally within the ultrasonic bath or in relation to the sonicator horn for maximum energy transfer. Increase the sonication time incrementally and monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Reagent Stoichiometry The molar ratio of reactants is critical. A common protocol uses a slight excess of acetic anhydride. A typical molar ratio is approximately 1:1.5:0.6 for benzaldehyde:acetic anhydride:sodium acetate.
Inadequate Temperature Control While sonication provides the primary energy for the reaction, maintaining an optimal reaction temperature (e.g., around 70°C) is important. Too low a temperature may result in a slow reaction rate, while excessively high temperatures could promote side reactions. Use a temperature-controlled ultrasonic bath or a cooling system for high-power probe sonicators.
Poor Quality or Inactive Catalyst Use anhydrous sodium acetate for best results, as water can interfere with the reaction. Ensure the catalyst has not degraded.

Problem 2: High Levels of Impurities or "Resinous" Byproducts

Potential CauseRecommended Solution
Over-sonication or Excessive Power While sonication can enhance the reaction, excessive power or prolonged sonication times can lead to the degradation of reactants or products, forming resinous materials. Optimize the sonication power and time to find a balance between a good reaction rate and minimal byproduct formation.
Reaction Temperature is Too High High temperatures can promote side reactions. Maintain a consistent and optimized reaction temperature throughout the synthesis.
Impure Starting Materials The purity of benzaldehyde and acetic anhydride is crucial. Use freshly distilled benzaldehyde if it has been stored for a long time, as it can oxidize to benzoic acid.
Inefficient Post-Reaction Work-up After the reaction, unreacted benzaldehyde needs to be removed effectively. This is typically done by adding a sodium bicarbonate solution to the reaction mixture and then performing a steam distillation or extraction with a suitable solvent. Incomplete removal will lead to impurities in the final product.

Data Presentation: Impact of Reaction Conditions

While comprehensive quantitative data directly comparing various sonochemical parameters for this compound synthesis is limited in the literature, the following table summarizes typical conditions and expected outcomes based on available information.

ParameterConventional HeatingSonochemical MethodExpected Impact of Sonication
Reaction Time 4 - 10 hours60 minutesSignificant reduction in reaction time.
Temperature 170 - 180°C70°CLower reaction temperatures are achievable.
Yield Variable, often moderateA reported yield is 4.98%, though sonication is generally expected to improve yields over unoptimized conventional methods.Potential for increased yield under optimized conditions.
Byproduct Formation Prone to side products due to high temperatures and long reaction times.Milder conditions can help minimize the formation of thermal degradation byproducts.Improved product purity.

Experimental Protocols

Detailed Methodology for Sonochemical Synthesis of this compound

Materials:

  • Benzaldehyde (0.05 mole)

  • Acetic anhydride (0.073 mole)

  • Anhydrous sodium acetate (0.03 mole)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Erlenmeyer flask

  • Sonicator (bath or probe type)

  • Round bottom flask

  • Distillation apparatus

  • Vacuum filtration setup

Procedure:

  • In an Erlenmeyer flask, combine 0.05 mole of benzaldehyde, 0.073 mole of acetic anhydride, and 0.03 mole of anhydrous sodium acetate.

  • Place the flask in a sonicator and irradiate the mixture for 60 minutes at a controlled temperature of 70°C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a round bottom flask and add 25 mL of distilled water.

  • Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH is basic.

  • Steam distill the mixture to remove any unreacted benzaldehyde.

  • Cool the remaining residue and filter it under vacuum to remove any solid impurities.

  • Acidify the filtrate by slowly adding concentrated hydrochloric acid while stirring.

  • Cool the acidified mixture to induce the precipitation of this compound.

  • Collect the solid this compound by vacuum filtration and wash it with cold distilled water.

  • Dry the purified this compound.

Visualizations

Logical Relationship for Minimizing Byproducts

Byproduct_Minimization cluster_conditions Reaction Conditions cluster_outcomes Outcomes Reaction_Time Reaction Time Optimization Optimization Reaction_Time->Optimization Temperature Temperature Temperature->Optimization Sonication_Power Sonication Power Sonication_Power->Optimization Reagent_Purity Reagent Purity Reagent_Purity->Optimization Cinnamic_Acid_Yield This compound Yield Byproduct_Formation Byproduct Formation Optimization->Cinnamic_Acid_Yield Increases Optimization->Byproduct_Formation Decreases

Caption: Logical workflow for optimizing sonochemical synthesis to maximize this compound yield and minimize byproduct formation.

Experimental Workflow for Sonochemical Synthesis

Experimental_Workflow A 1. Mix Reactants (Benzaldehyde, Acetic Anhydride, Sodium Acetate) B 2. Sonication (60 min, 70°C) A->B C 3. Neutralization (add NaHCO3 solution) B->C D 4. Purification (Steam Distillation) C->D E 5. Precipitation (Acidify with HCl) D->E F 6. Isolation (Vacuum Filtration) E->F G Pure this compound F->G

References

Technical Support Center: Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic separation of cinnamic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving cis- and trans-cinnamic acid.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between cis and trans Isomer Peaks

  • Question: I am not getting baseline separation between my cis- and trans-cinnamic acid peaks. How can I improve the resolution?

  • Answer: Achieving baseline resolution for geometric isomers can be challenging. Here are several steps to improve separation:

    • Optimize Mobile Phase Composition:

      • For Reversed-Phase HPLC: this compound is acidic, so controlling the mobile phase pH is crucial. Working at a pH at least one to two units away from the pKa of this compound (around 4.4) can improve peak shape and resolution.[1] Acidifying the mobile phase (e.g., with 0.1% acetic acid or phosphoric acid) is a common strategy.[2][3]

      • Experiment with the organic modifier (e.g., acetonitrile vs. methanol). Acetonitrile is often preferred for its low viscosity and favorable UV transmittance.[4] Vary the percentage of the organic modifier in small increments.

    • Adjust Column Temperature: Temperature can significantly impact selectivity.[1] Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C) to see if resolution improves.

    • Change Stationary Phase: If mobile phase and temperature optimization are insufficient, consider a different column. A phenyl-based stationary phase may offer alternative selectivity for aromatic compounds like this compound compared to a standard C18 column.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Issue 2: Inconsistent Retention Times

  • Question: The retention times for my this compound isomers are shifting between runs. What is causing this?

  • Answer: Inconsistent retention times are often due to a lack of system stability. Consider the following:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Even minor variations in the organic-to-aqueous ratio or buffer concentration can cause shifts. Use a buffer to maintain a stable pH.

    • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as ambient lab temperature changes can affect retention.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This is especially important when using gradient elution.

Issue 3: Peak Tailing

  • Question: My this compound peaks are showing significant tailing. What can I do to get more symmetrical peaks?

  • Answer: Peak tailing for acidic compounds like this compound is often caused by secondary interactions with the stationary phase.

    • Adjust Mobile Phase pH: Tailing can occur if the pH of the mobile phase is too close to the pKa of this compound. Ensure the pH is low enough to keep the acid in its protonated form, which will minimize interactions with residual silanol groups on the silica support.

    • Check for Column Contamination or Degradation: A contaminated or old column can lead to peak tailing. Try flushing the column with a strong solvent or replace it if necessary.

    • Reduce Sample Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or the sample concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating cis- and trans-cinnamic acid?

A1: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acidified water/methanol or water/acetonitrile mixture is commonly used. For example, a gradient of methanol and water with 0.2% acetic acid can be effective. Detection is typically performed using a UV detector at a wavelength between 270-325 nm.

Q2: How can I confirm the identity of the cis and trans isomer peaks?

A2: The trans isomer of this compound is generally more stable and abundant. In reversed-phase chromatography, the trans isomer is typically more retained and will have a longer retention time than the cis isomer. However, the elution order can vary depending on the specific chromatographic conditions. Confirmation can be achieved by injecting a standard of pure trans-cinnamic acid. Additionally, UV irradiation can be used to convert the trans isomer to the cis isomer, which can help in peak identification.

Q3: Can I use Gas Chromatography (GC) to separate this compound isomers?

A3: Yes, GC can be used, but it often requires derivatization of the carboxylic acid group to increase volatility. GC with a capillary column can provide high-efficiency separation of isomers.

Q4: Is Thin-Layer Chromatography (TLC) suitable for separating these isomers?

A4: TLC can be used for the separation and purity verification of this compound isomers. Different mobile phase systems can be employed with silica gel or reversed-phase plates to achieve separation. For example, a mobile phase of chloroform and ethyl acetate (8:2) on a silica gel plate has been used.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the separation of cis- and trans-cinnamic acid isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatograph

    • UV-Vis or Photodiode Array (PDA) Detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Column oven

  • Reagents and Materials:

    • HPLC-grade methanol or acetonitrile

    • HPLC-grade water

    • Acetic acid or phosphoric acid

    • cis- and trans-cinnamic acid standards

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of methanol and water containing 0.2% acetic acid.

    • Gradient: 20% to 100% methanol over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 279 nm or 320 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve this compound standards and samples in methanol.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Example HPLC Retention Times for this compound Isomers

IsomerRetention Time (minutes)
cis-Cinnamic Acid23.12
trans-Cinnamic Acid41.08

Note: Data is illustrative and based on a specific reversed-phase HPLC method. Retention times will vary with different chromatographic conditions.

Table 2: Typical Performance Characteristics of an HPLC Method for this compound Analysis

ParameterTypical Value
Linearity (R²)≥ 0.999
Intra-day Precision (%RSD)≤ 5%
Inter-day Precision (%RSD)≤ 8%
Spike Recovery85–115%
Resolution (Rs) between isomers≥ 1.5

Source: Illustrative data based on typical analytical method performance.

Visualizations

Experimental_Workflow start Define Analytical Goal (e.g., Separation of cis/trans Isomers) lit_search Literature Search & Method Scouting start->lit_search col_select Column Selection (e.g., C18, Phenyl) lit_search->col_select mob_phase Mobile Phase Selection (Acidified Water/ACN or MeOH) col_select->mob_phase instrument_setup Instrument Setup (Flow Rate, Temp, Wavelength) mob_phase->instrument_setup initial_run Perform Initial Run with Standards instrument_setup->initial_run eval Evaluate Results (Resolution, Peak Shape, RT) initial_run->eval optimize Optimize Method eval->optimize optimize->col_select Not Acceptable final_method Final Validated Method optimize->final_method Acceptable

Caption: Workflow for chromatographic method development.

Caption: Troubleshooting logic for common chromatography issues.

References

Validation & Comparative

A Comparative Analysis of Perkin and Knoevenagel Reactions for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of cinnamic acid and its derivatives is a fundamental process. This compound serves as a crucial building block for a wide array of pharmaceuticals, fragrances, and other commercially significant organic compounds. Two of the most established methods for its synthesis are the Perkin reaction and the Knoevenagel condensation. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route for a given application.

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method that involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2][3] The Knoevenagel condensation, on the other hand, utilizes an active methylene compound that reacts with an aldehyde or ketone in the presence of a basic catalyst.[4] While both reactions can yield this compound, they differ significantly in terms of reaction conditions, efficiency, and environmental impact.

Comparative Performance Data

The following table summarizes key quantitative data from various experimental protocols for the synthesis of this compound using both the Perkin and Knoevenagel reactions. This data highlights the trade-offs between the two methods in terms of yield, reaction time, and temperature.

Reaction TypeMethodReactantsCatalyst/BaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Perkin ConventionalBenzaldehyde, Acetic AnhydrideSodium AcetateNone170-1803 hours64.80
Perkin ConventionalBenzaldehyde, Acetic AnhydrideSodium AcetateNoneNot Specified3 hoursNot Specified
Perkin MicrowaveBenzaldehyde, Acetic AnhydrideSodium AcetateNoneNot Applicable5 minutes70
Perkin SonochemicalBenzaldehyde, Acetic AnhydrideSodium AcetateNone7060 minutes4.98
Knoevenagel Green SynthesisBenzaldehyde, Malonic AcidPyridine95% EthanolReflux6-8 hours75-85
Knoevenagel Green Synthesis3,4,5-trimethoxybenzaldehyde, Malonic AcidAmmonium BicarbonateEthyl Acetate1402 hours73
Knoevenagel MicrowaveAromatic Aldehydes, Malonic AcidK2CO3 / TBABWaterNot Applicable3.5-8 minutes65-90

Reaction Mechanisms

The underlying chemical transformations in the Perkin and Knoevenagel reactions are distinct, which accounts for their different requirements and outcomes.

Perkin Reaction Mechanism

The Perkin reaction proceeds through the formation of an enolate from the acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. A series of condensation and elimination steps ultimately lead to the formation of this compound.

Perkin_Reaction Reactants Benzaldehyde + Acetic Anhydride Enolate Enolate of Acetic Anhydride Reactants->Enolate Base Base Sodium Acetate (Base) AldolAdd Aldol Addition Intermediate Enolate->AldolAdd Nucleophilic Attack on Benzaldehyde MixedAnhydride Mixed Anhydride Intermediate AldolAdd->MixedAnhydride Intramolecular Acyl Transfer Dehydration Dehydration Product This compound MixedAnhydride->Product Elimination & Hydrolysis Hydrolysis Hydrolysis

Caption: Perkin reaction mechanism for this compound synthesis.

Knoevenagel Condensation Mechanism

In the Knoevenagel condensation, a base deprotonates the active methylene compound (malonic acid) to form a carbanion. This carbanion then attacks the benzaldehyde in a nucleophilic addition, followed by dehydration to yield an unsaturated intermediate. Subsequent decarboxylation (in the Doebner modification) produces this compound.

Knoevenagel_Condensation Reactants Benzaldehyde + Malonic Acid Carbanion Carbanion of Malonic Acid Reactants->Carbanion Base Base Base (e.g., Pyridine) Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack on Benzaldehyde Addition Nucleophilic Addition Unsaturated Unsaturated Dicarboxylic Acid Intermediate->Unsaturated Dehydration Dehydration Dehydration Product This compound Unsaturated->Product Decarboxylation Decarboxylation Decarboxylation

Caption: Knoevenagel condensation mechanism for this compound.

Experimental Protocols

Below are detailed experimental protocols for both conventional and alternative methods for the Perkin and Knoevenagel reactions.

Perkin Reaction: Conventional Method

This protocol is adapted from a traditional approach involving thermal heating.

Materials:

  • Benzaldehyde (10.5 g, 10 ml)

  • Acetic anhydride (15 g, 14 ml)

  • Finely powdered anhydrous sodium acetate (6 g)

  • 250 ml round-bottom flask

  • Oil bath

  • Apparatus for steam distillation

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Büchner funnel and filter paper

Procedure:

  • Combine the benzaldehyde, acetic anhydride, and sodium acetate in the round-bottom flask and mix thoroughly.

  • Heat the mixture in an oil bath at 160°C for 1 hour, then increase the temperature to 170-180°C for 3 hours.

  • While still hot, pour the reaction mixture into approximately 25 ml of water in a larger flask equipped for steam distillation.

  • Add saturated sodium carbonate solution with vigorous shaking until the mixture is alkaline.

  • Steam distill the mixture to remove any unreacted benzaldehyde.

  • Cool the residual solution and filter it to remove any resinous by-products.

  • Acidify the filtrate by slowly adding concentrated hydrochloric acid with stirring.

  • Cool the mixture, and collect the precipitated crude this compound by vacuum filtration.

  • Wash the crystals with cold water and allow them to dry.

Perkin Reaction: Microwave-Assisted Method

This protocol offers a significant reduction in reaction time.

Materials:

  • Benzaldehyde (0.05 mol)

  • Acetic anhydride (7.5 g, 7 ml, 0.073 mol)

  • Freshly fused and finely powdered sodium acetate (2.5 g, 0.03 mol)

  • Unmodified domestic microwave oven (800 W)

  • Apparatus for steam distillation

  • Saturated aqueous solution of sodium carbonate

  • Concentrated HCl

Procedure:

  • Mix the benzaldehyde, acetic anhydride, and sodium acetate in a suitable vessel.

  • Irradiate the mixture with microwaves at 40% power (320 W) for 5 minutes.

  • Follow the workup procedure (steps 3-9) from the conventional Perkin reaction protocol.

Knoevenagel Condensation: Green Synthesis

This protocol employs more environmentally friendly solvents and conditions.

Materials:

  • Newly distilled benzaldehyde (0.10 mol)

  • Malonic acid (0.11 mol)

  • 95% Ethanol (25 ml)

  • Pyridine (2.5 ml)

  • Round-bottom flask with reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Place the benzaldehyde, malonic acid, 95% ethanol, and pyridine in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture at a mild reflux for 6 to 8 hours.

  • After cooling, a large crystal mass will form. Break up the mass with a spatula and then cool the reaction mixture in an ice bath.

  • Collect the solid product using a Büchner funnel and wash it with two 3 ml portions of cold 95% ethanol.

  • Recrystallize the crude this compound from ethanol and air dry the crystals.

Knoevenagel Condensation: Microwave-Assisted Aqueous Method

This protocol utilizes water as a solvent and microwave irradiation for a rapid and green synthesis.

Materials:

  • Aromatic aldehyde (5 mmol)

  • Malonic acid (5 mmol)

  • Tetrabutylammonium bromide (TBAB) (2.5 mmol)

  • Potassium carbonate (K2CO3) (2.5 mmol)

  • Distilled water (10 ml)

  • 50 ml borosilicate beaker

  • Microwave oven (900 W)

  • Dilute HCl

Procedure:

  • In a 50 ml beaker, mix the aromatic aldehyde, malonic acid, TBAB, and K2CO3.

  • Add 10 ml of distilled water and mix the contents thoroughly with a glass rod.

  • Irradiate the reaction mixture in a microwave oven at 900 W for the appropriate time (typically 3.5-8 minutes, monitored by TLC).

  • Upon cooling, acidify the mixture with dilute HCl.

  • Isolate the product by filtration and wash with water.

  • The product can be further purified by crystallization from a suitable solvent like ethyl acetate/petroleum ether.

Conclusion

Both the Perkin reaction and the Knoevenagel condensation are effective methods for the synthesis of this compound. The choice between them depends on the specific requirements of the synthesis, including desired yield, reaction time, available equipment, and environmental considerations.

The Perkin reaction is a well-established, one-pot synthesis that can be performed without a solvent. However, it typically requires high temperatures and long reaction times, which can lead to the formation of by-products. Microwave-assisted Perkin reactions can dramatically reduce the reaction time, making it a more attractive option.

The Knoevenagel condensation offers greater versatility and can be performed under milder and more environmentally friendly conditions. The use of "green" solvents like ethanol and water, coupled with microwave assistance, provides high yields in very short reaction times. The Doebner modification of the Knoevenagel condensation is particularly effective for producing cinnamic acids from aromatic aldehydes and malonic acid.

For researchers and professionals seeking high yields, short reaction times, and a greener synthetic route, the microwave-assisted Knoevenagel condensation in an aqueous medium presents a compelling alternative to the traditional Perkin reaction. However, the classical Perkin reaction remains a viable option, especially when simplicity and the avoidance of organic solvents are primary concerns.

References

Structure-Activity Relationship of Cinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives in relation to their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. The information is compiled from various scientific studies to aid researchers in the design and development of novel therapeutic agents.

Anticancer Activity

The anticancer potential of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group. Generally, the presence of hydroxyl and methoxy groups on the phenyl ring plays a crucial role in the cytotoxic activity of these compounds.

Key Structure-Activity Relationship Insights:
  • Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups on the phenyl ring are critical for anticancer activity. For instance, compounds with multiple hydroxyl groups often exhibit enhanced cytotoxicity.

  • Amide and Ester Derivatives: Conversion of the carboxylic acid moiety into amides or esters can modulate the anticancer potency. Studies have shown that certain amide derivatives exhibit potent cytotoxicity against various cancer cell lines.[1]

  • Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups on the phenyl ring can influence the anticancer activity. For example, some studies have reported that derivatives with electron-withdrawing groups show improved activity.

Comparative Anticancer Activity of this compound Derivatives (IC50 Values)
Compound/DerivativeCell LineIC50 (µM)Reference
Harmicine-Cinnamic Acid Hybrids
Compound 36dHepG23.11[2]
Compound 36eHepG22.19[2]
Compound 36fHepG20.74[2]
Cinnamic Acyl Sulfonamide Derivatives
Compound 56aMCF-70.17 µg/mL[2]
6-Cinnamoyl-4-arylaminothienopyrimidines
Compound 59eA5490.04
Compound 59eHeLa0.004
Compound 59gHeLa0.033
Methyl-substituted Amide Derivatives
Compound 1A-54911.38
Compound 5A-54910.36
Compound 9A-54911.06
Ester and Amide Derivatives
Representative DerivativesHeLa, K562, Fem-x, MCF-742 - 166
3,4,5-trihydroxycinnamate decyl ester MCF-7~3.2

Antioxidant Activity

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals. The structure-activity relationship for antioxidant activity is heavily dependent on the substitution pattern of the phenyl ring.

Key Structure-Activity Relationship Insights:
  • Hydroxyl Groups: The number and position of hydroxyl groups are the most critical factors. Dihydroxy derivatives, such as caffeic acid, generally exhibit higher antioxidant activity than monohydroxy derivatives like p-coumaric acid.

  • Methoxy Groups: The presence of methoxy groups can also influence antioxidant activity. The position of the methoxy group relative to the hydroxyl group is important.

  • Esterification: Esterification of the carboxylic acid group can either increase or decrease antioxidant activity depending on the specific ester and the assay used.

Comparative Antioxidant Activity of this compound Derivatives (DPPH Radical Scavenging Assay)
Compound/DerivativeIC50Reference
This compound0.18 µg/mL
Acetylated this compound0.16 µg/mL
Vitamin C (Standard)0.12 µg/mL
Ester Derivatives
Compound 5c56.35 µg/ml
Compound 5a26.10 mg/ml
Compound 5b47.90 mg/ml
Amide Derivatives
Compound 429 µM
Compound 830 µM
Compound 1029 µM
Compound 1329 µM
Trolox (Standard)28 µM

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi. The structural modifications that enhance this activity often involve changes to the lipophilicity of the molecule, allowing for better interaction with microbial cell membranes.

Key Structure-Activity Relationship Insights:
  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, through esterification or amidation, can enhance antimicrobial activity.

  • Substitution on the Phenyl Ring: The presence of specific substituents on the phenyl ring, such as nitro or halogen groups, can significantly impact the minimum inhibitory concentration (MIC).

  • Carboxylic Acid Group: Modification of the carboxylic acid group to amides has been shown to produce potent antimicrobial agents. For example, 1-cinnamoylpyrrolidine exhibited strong activity against several bacterial strains.

Comparative Antimicrobial Activity of this compound Derivatives (MIC Values)
Compound/DerivativeMicroorganismMIC (mg/L)Reference
This compound S. aureus500
B. subtilis500
1-Cinnamoylpyrrolidine E. coli500
P. aeruginosa500
B. subtilis500
S. aureus500
MRSA500
This compound-Carvacrol Conjugates
DM8E. faecium32
DM8E. faecalis256
General this compound Derivatives S. epidermidis2048 - 4096

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway.

Key Structure-Activity Relationship Insights:
  • COX-2 Inhibition: Selective inhibition of COX-2 is a key mechanism for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs). Certain this compound derivatives have been designed as selective COX-2 inhibitors.

  • Phenyl Ring Substitution: The presence of bulky, hydrophobic groups on the phenyl ring has been shown to contribute to selective COX-2 inhibition. Phenolic hydroxyl groups are also considered essential for both COX-1 and COX-2 inhibition.

  • NF-κB Pathway Inhibition: this compound derivatives can suppress the activation of the NF-κB pathway, a central regulator of inflammation, by inhibiting the phosphorylation of IκBα and the nuclear translocation of p65.

Comparative COX-2 Inhibitory Activity of this compound Derivatives (IC50 Values)
Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 9 (Hexylamide)3.0 ± 0.3>100>33.3
Compound 10 (Hexylamide)2.4 ± 0.6>100>41.7
Compound 23 (Hexylamide)1.09 ± 0.09>100>91.7
Pyrrole-Cinnamate Hybrid 50.55--
Pyrrole-Cinnamate Hybrid 67.0--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.

Procedure:

  • Sample Preparation: Prepare different concentrations of the this compound derivatives in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique to determine the MIC.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the peroxidase activity of COX, which is involved in the conversion of arachidonic acid to prostaglandins.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, COX-2 enzyme, and a chromogenic substrate according to the manufacturer's instructions of a commercial kit.

  • Inhibitor Addition: Add various concentrations of the this compound derivatives to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Monitor the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined.

Molecular Mechanisms of Action: Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival. This compound derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects. The canonical NF-κB pathway is depicted below, highlighting potential points of inhibition by this compound derivatives.

NF_kB_Pathway NF-κB Signaling Pathway and this compound Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα IkB->NFkB_IkB p_IkB p-IκBα NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome targets for Ub_Proteasome->IkB degrades NFkB_n NF-κB (p65/p50) DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression induces Cinnamic_Acid This compound Derivatives Cinnamic_Acid->IKK_complex inhibit Cinnamic_Acid->NFkB inhibit nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in many cancers. This compound derivatives can exert their anticancer effects by modulating the MAPK pathway, particularly by inhibiting the phosphorylation of key kinases like ERK, JNK, and p38.

MAPK_Pathway MAPK Signaling Pathway and this compound Derivatives Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates JNK JNK Ras->JNK activates (via upstream kinases) p38 p38 Ras->p38 activates (via upstream kinases) MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (c-Jun, c-Fos, etc.) ERK->Transcription_Factors activates JNK->Transcription_Factors activates p38->Transcription_Factors activates Cellular_Response Cell Proliferation, Survival, Apoptosis Transcription_Factors->Cellular_Response regulates Cinnamic_Acid This compound Derivatives Cinnamic_Acid->ERK inhibit phosphorylation Cinnamic_Acid->JNK inhibit phosphorylation Cinnamic_Acid->p38 inhibit phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

General Experimental Workflow

The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives for their biological activities.

Experimental_Workflow General Experimental Workflow for Bioactivity Screening Synthesis Synthesis of Cinnamic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary In Vitro Screening Characterization->Primary_Screening Anticancer Anticancer Assays (e.g., MTT) Primary_Screening->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Primary_Screening->Antioxidant Antimicrobial Antimicrobial Assays (e.g., MIC) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX-2) Primary_Screening->Anti_inflammatory Hit_Identification Hit Identification & SAR Analysis Anticancer->Hit_Identification Antioxidant->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Signaling_Pathways Signaling Pathway Analysis (Western Blot, etc.) Mechanism_Studies->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Studies->Enzyme_Inhibition In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for discovering and developing bioactive this compound derivatives.

References

A Comparative Analysis of the Biological Efficacy of Cinnamic Acid and Its Ester and Amide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its synthetic derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides an objective comparison of the biological efficacy of this compound versus its ester and amide derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Structure-Activity Relationship: A General Overview

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. The presence of the α,β-unsaturated carbonyl group is crucial for many of the observed effects. Modifications at the carboxylic acid group, forming esters and amides, significantly influence the lipophilicity, bioavailability, and ultimately, the biological efficacy of these compounds. Generally, esterification and amidation can enhance penetration through biological membranes, leading to improved activity. However, the specific effects vary depending on the nature of the substituent group and the biological target.

Comparative Biological Efficacy

Antimicrobial Activity

This compound and its derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The ester and amide derivatives often show enhanced potency compared to the parent acid.

Key Observations:

  • Esters vs. Amides: In some studies, ester derivatives have demonstrated stronger antibacterial activity than their corresponding amides. Conversely, certain amide derivatives have shown potent antifungal activity.

  • Substituent Effects: The nature of the alcohol or amine moiety in the ester or amide, respectively, plays a critical role. For example, increasing the alkyl chain length in esters can enhance antibacterial activity up to a certain point.

  • Gram-Positive vs. Gram-Negative Bacteria: Many this compound derivatives show greater efficacy against Gram-positive bacteria.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference
This compound>5000>5000405[1]
Methyl Cinnamate789.19 (µM)--[2]
Ethyl Cinnamate--726.36 (µM)[2]
Butyl Cinnamate--626.62 (µM)[2]
Cinnamamide20-25 (mM)--[3]
4-isopropylbenzylcinnamide458.15 (µM)--

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Antioxidant Activity

The antioxidant properties of this compound derivatives are well-documented, primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the phenyl ring significantly enhances this activity.

Key Observations:

  • Amides vs. Esters: Some studies suggest that this compound amides exhibit more potent DPPH free radical scavenging activity compared to their corresponding esters. This could be due to the stabilization of the resulting radical by the amide bond.

  • Hydroxycinnamic Acids: Derivatives of hydroxycinnamic acids (e.g., caffeic acid, ferulic acid) are generally more potent antioxidants than this compound itself.

  • Esterification Impact: Esterification of the carboxylic group in hydroxycinnamic acids can sometimes reduce their radical scavenging activity in aqueous environments.

Table 2: Comparative Antioxidant Activity (IC50, µg/mL)

CompoundDPPH Radical ScavengingReference
This compound0.18
Cinnamyl Acetate (Ester)0.16
Caffeic Acid Amides (various)50.98 - 136.8 (µM)
Ferulic Acid Morpholinamide>100 (µM)
Sinapic Acid Morpholinamide10.2 (µM)

Note: Data is compiled from various sources and experimental conditions may differ.

Anticancer Activity

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways.

Key Observations:

  • Enhanced Potency: Both ester and amide derivatives of this compound have shown significantly enhanced anticancer activity compared to the parent compound.

  • Structure-Specific Cytotoxicity: The type and position of substituents on the aromatic ring and the nature of the amide or ester group are critical determinants of cytotoxicity and cancer cell line specificity. For instance, compounds with a methyl-substituted amide group have shown potent activity against lung cancer cells.

  • Signaling Pathway Inhibition: Many derivatives exert their anticancer effects by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB and protein kinase pathways.

Table 3: Comparative Anticancer Activity (IC50, µM)

Compound/Derivative TypeA-549 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
This compound methyl-substituted amides10.36 - 11.38--
This compound ethyl-substituted amidesPotent, but less than methyl amides--
Oleanolic acid-cinnamic acid esters-1.79-
Cinnamic acyl sulfonamides-0.17 (µg/mL)-
Substituted Cinnamic Hydrazones--0.41 - 4.29

Note: This table presents a summary of findings. For specific IC50 values of individual compounds, refer to the cited literature.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its derivatives are primarily mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

Key Observations:

  • Inhibition of Inflammatory Mediators: this compound derivatives have been shown to inhibit the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and interleukins.

  • Enzyme Inhibition: They can inhibit key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • NF-κB Pathway Modulation: A crucial mechanism of anti-inflammatory action is the inhibition of the NF-κB signaling pathway, which is a central regulator of the inflammatory response. This compound derivatives can prevent the phosphorylation of IκB, thereby blocking the activation of NF-κB.

Signaling Pathways

The biological activities of this compound derivatives are underpinned by their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes Cinnamic_Acid_Derivatives This compound Derivatives Cinnamic_Acid_Derivatives->IKK Cinnamic_Acid_Derivatives->NFkB

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Anticancer Signaling Pathway (Protein Kinase Inhibition)

anticancer_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Oncogenic_Protein_Kinases Oncogenic Protein Kinases (e.g., JAK2, EGFR) Receptor_Tyrosine_Kinase->Oncogenic_Protein_Kinases Downstream_Signaling Downstream Signaling Oncogenic_Protein_Kinases->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Cinnamic_Acid_Derivatives This compound Derivatives Cinnamic_Acid_Derivatives->Oncogenic_Protein_Kinases

Caption: Inhibition of oncogenic protein kinases by this compound derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic

  • Negative control (broth and solvent)

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth with solvent and no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of this compound derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Test compounds (dissolved in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of the test compounds and ascorbic acid in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the test compounds and the positive control.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT assay to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with DMSO at the same concentration as the highest compound concentration).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Conclusion

The derivatization of this compound into its ester and amide forms presents a promising strategy for enhancing its therapeutic potential across a range of applications. While both classes of derivatives often exhibit superior biological efficacy compared to the parent molecule, the choice between an ester and an amide, and the specific substituent, will depend on the desired biological target and activity profile. The data and protocols presented in this guide offer a foundation for further research and development of novel this compound-based therapeutic agents.

References

In Vitro Antimicrobial Activity of Cinnamic Acid Isomers and Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants, exists primarily as two geometric isomers: trans-cinnamic acid and cis-cinnamic acid, with the trans form being more stable and predominant in nature[1][2]. Both isomers, along with their numerous derivatives (such as p-coumaric, caffeic, and ferulic acids), have garnered significant interest for their broad spectrum of biological activities, including potent antimicrobial properties[3][4]. This guide provides an objective comparison of the in vitro antimicrobial efficacy of these compounds, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial potency of this compound isomers and their derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize key findings from various in vitro studies.

Table 1: Comparison of cis- vs. trans-Cinnamic Acid Isomers

This table highlights the significant difference in potency observed between the two geometric isomers against Mycobacterium tuberculosis.

CompoundMicroorganismAssayConcentrationPotency ComparisonReference
cis-Cinnamic AcidM. tuberculosis (MDR strain)MBC2.5 µg/mL (16.9 µM)~120x more potent[5]
trans-Cinnamic AcidM. tuberculosis (MDR strain)MBC300 µg/mL (2.0 mM)Baseline

Table 2: MIC of trans-Cinnamic Acid and Key Derivatives Against Various Microorganisms

This table compares the activity of the common trans-isomer with its structurally related phenolic acid derivatives against a range of bacteria and fungi. Lower MIC values indicate higher antimicrobial activity.

CompoundMicroorganismMIC (µg/mL)Reference
trans-Cinnamic Acid Mycobacterium tuberculosis H37Rv40 - 100
Aspergillus niger125
Candida albicans60
Escherichia coli>7400
p-Coumaric Acid Colistin-Resistant A. baumannii128 - 256
Ferulic Acid Colistin-Resistant A. baumannii512 - 1024
p-Methoxythis compound Colistin-Resistant A. baumannii128 - 512
Caffeic Acid M. tuberculosis & K. pneumoniae64 - 512

Note: MIC values can vary significantly between studies due to differences in microbial strains, media, and experimental protocols.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of this compound and its derivatives is multifaceted, targeting several key cellular processes simultaneously rather than a single site. This broad mechanism may reduce the likelihood of microbial resistance development. Key reported mechanisms include:

  • Membrane Disruption: The compounds increase the permeability of the bacterial cell membrane, leading to a loss of structural integrity.

  • Leakage of Cellular Components: Damage to the membrane results in the leakage of essential cytoplasmic contents, such as ions and metabolites.

  • Inhibition of Cellular Processes: Evidence suggests that these acids can interfere with nucleic acid and protein synthesis. p-Coumaric acid, for instance, has been shown to bind to the DNA double helix.

  • Induction of Oxidative Stress: Some derivatives can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative damage and cell death.

dot

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of this compound Derivatives cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasmic Content (Ions, Metabolites) Membrane->Cytoplasm Leakage CellDeath Cell Death Cytoplasm->CellDeath Macromolecules DNA & Proteins Macromolecules->CellDeath Compound This compound Derivative Compound->Membrane Disrupts Integrity Compound->Macromolecules Damages

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro antimicrobial susceptibility testing methods. The Broth Microdilution method is the most common technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Reagents:

  • Microbial Culture: The target microorganism is cultured in a suitable broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth) to an exponential growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Antimicrobial Stock Solution: The this compound isomer or derivative is dissolved in a suitable solvent (like DMSO) to create a high-concentration stock solution.

2. Serial Dilution:

  • A 96-well microtiter plate is used. A two-fold serial dilution of the antimicrobial stock solution is performed across the wells using sterile broth to achieve a range of decreasing concentrations.

  • Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the standardized microbial suspension.

  • The plate is covered and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • After incubation, the wells are inspected for visible turbidity (a sign of microbial growth).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth. Growth can also be assessed by adding a metabolic indicator like resazurin or by measuring optical density with a plate reader.

dot

MIC_Workflow Workflow for MIC Determination via Broth Microdilution A 1. Prepare Serial Dilutions of this compound Derivative in 96-well plate B 2. Inoculate wells with standardized bacterial suspension (e.g., 5x10^5 CFU/mL) A->B C 3. Incubate plate (e.g., 18-24h at 37°C) B->C D 4. Assess for Growth (Visual turbidity or indicator dye) C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

References

A Comparative Guide to LC-MS and HPLC Methods for Cinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cinnamic acid is crucial for pharmacokinetic studies, quality control of herbal medicines, and various bioanalytical applications. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most appropriate technique for specific analytical needs.

Experimental Protocols

The successful analysis of this compound is fundamentally dependent on the chromatographic conditions. Below are detailed methodologies for both HPLC-UV and LC-MS/MS, derived from validated studies.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suited for the quantification of this compound in relatively high concentration samples, such as in traditional Chinese medicinal preparations.

  • Chromatographic Column: A C18 stationary phase is commonly used.[1]

  • Mobile Phase: A mixture of methanol, acetonitrile, and 2% glacial acetic acid in a ratio of 10:22:70 (v/v/v) is effective.[1]

  • Flow Rate: A standard flow rate of 1.0 mL/min is often applied.[2]

  • Detection: UV detection is typically set at a wavelength of 254 nm[1] or 292 nm.[3]

  • Column Temperature: The separation is generally performed at ambient temperature.

  • Sample Preparation: Plasma samples are typically prepared by acidification with hydrochloric acid followed by liquid-liquid extraction with ethyl acetate.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective, making it ideal for bioanalytical studies requiring low detection limits, such as pharmacokinetic analysis in plasma.

  • Chromatographic Column: A C18 column (e.g., 2.1 mm × 50 mm, 1.9 µm) is frequently used for separation.

  • Mobile Phase: Gradient elution is common, often using a binary system such as methanol and water containing 2 mmol/L ammonium acetate (45:55 v/v).

  • Flow Rate: A lower flow rate, such as 0.5 mL/min, is typical for LC-MS/MS applications.

  • Ionization: Electrospray ionization (ESI) is the standard, which can be operated in either positive or negative mode. Negative ion mode is often preferred for this compound.

  • Detection: Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound is monitored, for example, m/z 146.8 → 103.1.

  • Sample Preparation: A simple protein precipitation step with an organic solvent like acetonitrile is often sufficient for plasma samples.

Method Performance and Comparison

The choice between HPLC and LC-MS often comes down to the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the quantitative performance data from validated methods for this compound analysis.

Parameter HPLC-UV LC-MS/MS
Linearity Range 0.84 - 67.2 µg/mL0.50 - 400.00 ng/mL
0.001 - 1 µg/mL50 - 10,000 ng/mL
Correlation Coefficient (r²) > 0.9948> 0.99
Limit of Detection (LOD) 1.0 ng/mLNot explicitly stated, but LLOQ is lower
Limit of Quantification (LOQ) 0.84 µg/mL (840 ng/mL)0.5 ng/mL
1.0 ng/mL5.8 ng/mL
Precision (RSD %) 2.4% - 9.3%< 9.05%
< 4.6%< 12.0%
Accuracy / Recovery (%) ~75.1%> 76.21%
95.3% - 118.8%93% - 109%

From the data, a clear distinction in performance emerges. LC-MS/MS methods demonstrate significantly lower limits of quantification (as low as 0.5 ng/mL) compared to HPLC-UV methods (typically in the range of 1 to 840 ng/mL). This superior sensitivity makes LC-MS/MS the method of choice for applications involving trace-level quantification, such as in pharmacokinetic studies where plasma concentrations can be very low.

While both methods show excellent linearity with correlation coefficients greater than 0.99, the linear range of LC-MS/MS can be wider and at much lower concentrations. Both techniques offer good precision and accuracy, with Relative Standard Deviations (RSDs) well within acceptable limits for bioanalytical method validation.

Cross-Validation Workflow

Cross-validation is essential to ensure that an analytical method is reliable and that data can be compared across different techniques or laboratories. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS methods.

CrossValidationWorkflow cluster_dev Method Development & Optimization cluster_val Individual Method Validation cluster_comp Cross-Validation cluster_eval Evaluation & Conclusion Dev_HPLC HPLC Method Development Dev_LCMS LC-MS Method Development Val_HPLC Validate HPLC Method (Linearity, Precision, Accuracy) Dev_HPLC->Val_HPLC Val_LCMS Validate LC-MS Method (Linearity, Precision, Accuracy, LOD, LOQ) Dev_LCMS->Val_LCMS Dev_LCMS->Val_LCMS Sample_Prep Prepare Identical Sample Sets Val_LCMS->Sample_Prep Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare Quantitative Results Analysis->Data_Comp Stats Statistical Analysis (e.g., Bland-Altman plot) Data_Comp->Stats Data_Comp->Stats Conclusion Determine Method Correlation & Interchangeability Stats->Conclusion

Caption: Workflow for cross-validating HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound. The selection of the appropriate technique should be guided by the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and straightforward method, perfectly suitable for routine quality control and analysis of samples where this compound concentrations are relatively high (in the µg/mL range).

  • LC-MS/MS offers unparalleled sensitivity and selectivity. It is the gold standard for bioanalytical applications, such as pharmacokinetic studies in plasma, where trace-level detection (in the low ng/mL to pg/mL range) is mandatory. Its selectivity also allows for simpler sample preparation and reduces the likelihood of interference from complex biological matrices.

By understanding the distinct advantages and performance characteristics of each method, researchers can confidently select the optimal analytical strategy for their this compound quantification needs.

References

Microbial Metabolic Profiling: A Comparative Analysis of Cinnamic Acid Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive compounds like cinnamic acid in different microbial systems is crucial for applications ranging from the production of valuable chemicals to the assessment of gut microbiome activity. This guide provides an objective comparison of how three prominent microbial strains—Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas putida—metabolize this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Metabolism

The biotransformation of this compound by microorganisms can lead to a variety of valuable aromatic compounds. The efficiency and the specific metabolic products are highly dependent on the microbial strain and its inherent or engineered enzymatic machinery. Below is a summary of key metabolic conversions and reported product titers in genetically engineered strains of E. coli, S. cerevisiae, and P. putida.

Microbial StrainKey Enzyme(s) ExpressedSubstrateProduct(s)Titer/YieldReference
Escherichia coliPhenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinisL-Phenylalaninetrans-Cinnamic acid5 g/L[1]
Escherichia coliPhenylalanine Ammonia Lyase (PAL) from Rhodotorula glutinisL-Tyrosinep-Coumaric acid525 mg/L[1]
Escherichia coliPhenylalanine/Tyrosine Ammonia Lyase (PAL/TAL) from R. glutinis, DAHP synthase, TransketolaseGlucose, Xylose, Arabinosep-Hydroxythis compound (pHCA)974 mg/L from glucose[2]
Saccharomyces cerevisiaePhenylalanine Ammonia Lyase (PAL) from Photorhabdus luminescensGlucosetrans-Cinnamic acidNot specified[3][4]
Saccharomyces cerevisiaePhenylalanine Ammonia Lyase 2 (AtPAL2), Aryl Carboxylic Acid Reductase (acar), Phosphopantetheinyl Transferase (entD)This compound or GlucoseCinnamaldehyde, Cinnamyl alcohol, Hydrocinnamyl alcoholNot specified
Pseudomonas putidaPhenylalanine Ammonia Lyase (PAL) from Rhodosporidium toruloidesGlucosetrans-Cinnamateup to 200 mg/L
Pseudomonas putidaPhenylalanine Ammonia Lyase (pal), trans-Cinnamic Acid Decarboxylase (psc1)L-PhenylalanineStyrene> 220 mg/L
Stenotrophomonas sp. TRMK2Cinnamate reductase, 3-phenylpropionic acid hydroxylase, etc.This compound3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxybenzoic acid, Protocatechuic acid5 mM this compound completely utilized in 18h

Metabolic Pathways and Experimental Workflow

The metabolic pathways for this compound in these microorganisms can be visualized to better understand the flow of intermediates. The following diagrams, generated using Graphviz, illustrate these pathways and a general experimental workflow for their analysis.

Cinnamic_Acid_Metabolism cluster_Ecoli Escherichia coli (Engineered) cluster_Scerevisiae Saccharomyces cerevisiae (Engineered) cluster_Pputida Pseudomonas putida L-Phenylalanine_E L-Phenylalanine Cinnamic_Acid_E trans-Cinnamic Acid L-Phenylalanine_E->Cinnamic_Acid_E PAL p-Coumaric_Acid_E p-Coumaric Acid L-Tyrosine_E L-Tyrosine L-Tyrosine_E->p-Coumaric_Acid_E TAL Cinnamic_Acid_S trans-Cinnamic Acid Cinnamoyl-CoA Cinnamoyl-CoA Cinnamic_Acid_S->Cinnamoyl-CoA 4CL Cinnamaldehyde Cinnamaldehyde Cinnamoyl-CoA->Cinnamaldehyde CCR Cinnamyl_Alcohol Cinnamyl Alcohol Cinnamaldehyde->Cinnamyl_Alcohol ADH Cinnamic_Acid_P This compound Phenylpropionic_Acid Phenylpropionic Acid Cinnamic_Acid_P->Phenylpropionic_Acid p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Cinnamic_Acid_P->p-Hydroxybenzoic_Acid Styrene Styrene Cinnamic_Acid_P->Styrene Decarboxylase Experimental_Workflow Start Microbial Culture with this compound Quenching Metabolic Quenching Start->Quenching Extraction Metabolite Extraction (e.g., Ethyl Acetate) Quenching->Extraction Analysis Analytical Detection Extraction->Analysis HPLC HPLC-UV/DAD Analysis->HPLC GCMS GC-MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data Data Analysis & Profiling HPLC->Data GCMS->Data LCMS->Data

References

A Comparative Guide to the Efficacy of Catalysts in Cinnamic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of cinnamic acid is a critical reaction in the synthesis of a wide array of valuable compounds, from fragrances and food additives to pharmaceuticals. The choice of catalyst is paramount in dictating the efficiency, selectivity, and environmental impact of this transformation. This guide provides an objective comparison of various catalysts employed in the esterification of this compound, supported by experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The efficacy of different catalysts in the esterification of this compound is summarized in the table below. The data highlights key performance indicators such as reaction yield, conversion rate, and the conditions under which these results were achieved.

Catalyst TypeCatalystAlcoholSolventTemperature (°C)Time (h)Yield/Conversion (%)Reference
Homogeneous Sulfuric Acid (H₂SO₄)MentholEther60596.38 (Yield)[1]
Sulfuric Acid (H₂SO₄)Ethanol-60184.42 (Conversion)[2]
Hydrochloric Acid (HCl)Methanol-60134.40 (Conversion)[2]
p-Toluenesulfonic acid (PTSA)GlycerolSolvent-free140-160-Almost quantitative conversion[3]
Heterogeneous Preyssler Heteropolyacid (SIPWMo20)n-Butanol-90-120-Kinetic data available[4]
Biocatalyst Lipozyme TLIMBenzyl AlcoholIsooctane--97.3 (Yield)
Lipozyme TLIMEthanol--24High yield
Novozym 435Ethanol--96< 35.2 (Conversion)

Experimental Workflow

The general experimental procedure for the esterification of this compound involves the reaction of this compound with an alcohol in the presence of a catalyst, often with heating. The workflow can be visualized as follows:

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis cinnamic_acid This compound mixing Mixing of Reactants and Catalyst cinnamic_acid->mixing alcohol Alcohol alcohol->mixing catalyst Catalyst catalyst->mixing heating Heating and Stirring (Reflux) mixing->heating neutralization Neutralization (if acid catalyst is used) heating->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Column Chromatography) drying->purification characterization Product Characterization (e.g., NMR, FTIR, GC-MS) purification->characterization

General workflow for this compound esterification.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide, providing a reproducible framework for catalyst evaluation.

1. Homogeneous Catalysis: Sulfuric Acid-Catalyzed Esterification of this compound with Menthol

  • Reactants and Materials:

    • This compound

    • Menthol (in a 2:1 molar ratio of this compound to menthol)

    • Concentrated Sulfuric Acid (catalyst)

    • Ether (solvent)

  • Procedure:

    • This compound and menthol are dissolved in ether in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

    • The mixture is refluxed for a specified time (e.g., 4, 5, or 6 hours) at a controlled temperature of 60°C.

    • After cooling, the reaction mixture is worked up to isolate the menthyl cinnamate product.

    • Product identification and yield determination are carried out using techniques like FTIR and GC-MS.

2. Heterogeneous Catalysis: Esterification of trans-Cinnamic Acid with n-Butanol using a Preyssler Heteropolyacid Catalyst

  • Catalyst: Preyssler heteropolyacid anchored on a silica framework (SIPWMo20).

  • Reactants:

    • trans-Cinnamic acid

    • n-Butanol

  • Procedure:

    • The esterification reaction is carried out in a batch reactor.

    • trans-Cinnamic acid, n-butanol, and the SIPWMo20 catalyst are mixed.

    • The reaction is conducted at temperatures ranging from 90 to 120°C.

    • The progress of the reaction is monitored to obtain kinetic data.

    • The catalyst can be recovered by filtration and reused in subsequent reaction cycles.

3. Biocatalysis: Lipase-Catalyzed Synthesis of Benzyl Cinnamate

  • Biocatalyst: Immobilized lipase (e.g., Lipozyme TLIM).

  • Reactants:

    • This compound

    • Benzyl alcohol

  • Solvent: Isooctane

  • Procedure:

    • This compound and benzyl alcohol are dissolved in isooctane.

    • The immobilized lipase is added to the reaction mixture.

    • The reaction is carried out under specific conditions of temperature and water activity to optimize enzyme performance.

    • The reaction is monitored for the formation of benzyl cinnamate.

    • The immobilized enzyme can be recovered and potentially reused.

Discussion of Catalyst Efficacy

Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are highly effective and often yield high conversions in relatively short reaction times. However, their use necessitates a neutralization step during work-up, and catalyst removal can be challenging, leading to potential product contamination and corrosive waste streams.

Heterogeneous catalysts offer a significant advantage in terms of ease of separation and reusability, aligning with the principles of green chemistry. The Preyssler heteropolyacid catalyst, for example, demonstrates good stability and can be used for multiple reaction cycles. While their activity might sometimes be lower than their homogeneous counterparts, the benefits of simplified product purification and catalyst recycling often outweigh this.

Biocatalysts , particularly lipases, represent an environmentally benign alternative, operating under mild reaction conditions with high selectivity. Lipozyme TLIM has shown excellent yields in the synthesis of this compound esters. However, factors such as enzyme stability, cost, and the need for specific solvents or water activity control can be limitations. The choice of lipase is also crucial, as evidenced by the significantly lower conversion observed with Novozym 435 compared to Lipozyme TLIM under certain conditions.

References

Comparison of green synthesis methods for cinnamic acid production

Author: BenchChem Technical Support Team. Date: November 2025

Cinnamic acid and its derivatives are valuable compounds in the pharmaceutical, cosmetic, and food industries. Traditional chemical synthesis methods often rely on harsh conditions, toxic solvents, and produce significant waste. In the drive for sustainable chemistry, several green synthesis methodologies have emerged, offering environmentally benign alternatives. This guide provides a comparative overview of three prominent green synthesis methods for this compound production: biocatalysis using phenylalanine ammonia-lyase, microwave-assisted Knoevenagel condensation, and ultrasound-assisted Perkin reaction.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the three green synthesis methods, providing a clear comparison of their efficiency and reaction conditions.

ParameterBiocatalysis (Whole-Cell)Microwave-Assisted Knoevenagel CondensationUltrasound-Assisted Perkin Reaction
Starting Materials L-phenylalanineBenzaldehyde, Malonic AcidBenzaldehyde, Acetic Anhydride
Catalyst/Medium Engineered Corynebacterium glutamicum expressing Phenylalanine Ammonia Lyase (PAL)Piperidine in Dimethylformamide (DMF)Sodium Acetate
Temperature 50°C[1]90°C[2]70°C[3][4]
Reaction Time High productivity (up to 6.7 mM/h) in a bioreactor setup[1]30 minutes60 minutes
Yield 75% (molar conversion)85-97%4.98%
Solvent Aqueous bufferDimethylformamide (DMF)Solvent-free (reactants act as solvent)
Energy Source Conventional heatingMicrowave irradiationSonication

Experimental Protocols

Biocatalytic Synthesis using Phenylalanine Ammonia-Lyase (PAL)

This method utilizes whole cells of genetically engineered Corynebacterium glutamicum to convert L-phenylalanine into trans-cinnamic acid.

Materials:

  • Engineered Corynebacterium glutamicum cells expressing Phenylalanine Ammonia Lyase (PAL)

  • L-phenylalanine

  • Aqueous buffer solution (e.g., Tris-HCl buffer, pH 8.5)

  • Bioreactor with temperature and pH control

Procedure:

  • Cultivate the engineered Corynebacterium glutamicum cells to the desired cell density.

  • Harvest the cells by centrifugation and resuspend them in the aqueous buffer to create a whole-cell biocatalyst suspension.

  • Introduce the whole-cell suspension into a bioreactor.

  • Maintain the temperature at 50°C and the pH at 8.5.

  • Add L-phenylalanine to the bioreactor to initiate the bioconversion.

  • Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of this compound using techniques like HPLC.

  • Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation or filtration.

  • Extract and purify the this compound from the supernatant. A repeated bioconversion process can be employed by recycling the cell biomass.

Microwave-Assisted Knoevenagel Condensation

This method employs microwave irradiation to accelerate the Knoevenagel condensation between benzaldehyde and malonic acid.

Materials:

  • Benzaldehyde

  • Malonic acid

  • Piperidine

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (e.g., 8 mmol) and malonic acid (e.g., 24 mmol) in DMF (e.g., 5 mL).

  • Add piperidine (e.g., 4 mmol) to the reaction mixture.

  • Seal the flask and place it in a microwave reactor.

  • Apply constant microwave power (e.g., 50 W) to reach a temperature of 90°C and maintain it for 30 minutes.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Precipitate the product by adding a cold diluted aqueous solution of ammonium chloride.

  • Filter the precipitate, wash it with cold water, and dry it to obtain this compound.

Ultrasound-Assisted Perkin Reaction

This green approach utilizes ultrasonic waves to drive the Perkin reaction between benzaldehyde and acetic anhydride.

Materials:

  • Benzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Erlenmeyer flask

  • Ultrasonic bath (sonicator)

Procedure:

  • In an Erlenmeyer flask, mix benzaldehyde (e.g., 0.05 mole), acetic anhydride (e.g., 0.073 mole), and anhydrous sodium acetate (e.g., 0.03 mole).

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 60 minutes at a temperature of 70°C.

  • After sonication, add distilled water to the reaction mixture.

  • Add a saturated sodium bicarbonate solution until the mixture becomes basic (to neutralize any unreacted acetic anhydride and convert this compound to its soluble sodium salt).

  • Distill the mixture to remove any unreacted benzaldehyde.

  • Cool the remaining solution and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Filter the solid product, wash it with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizations

The following diagrams illustrate the workflows and reaction mechanisms of the described green synthesis methods for this compound.

Biocatalytic_Synthesis cluster_workflow Biocatalytic Synthesis Workflow L_Phe L-Phenylalanine Bioreactor Bioreactor (50°C, pH 8.5) L_Phe->Bioreactor Whole_Cell Engineered E. coli (Whole-Cell Biocatalyst) Whole_Cell->Bioreactor Cinnamic_Acid This compound Bioreactor->Cinnamic_Acid Separation Cell Separation Cinnamic_Acid->Separation Purification Purification Separation->Purification Final_Product Pure this compound Purification->Final_Product

Biocatalytic synthesis workflow.

Microwave_Knoevenagel cluster_workflow Microwave-Assisted Knoevenagel Condensation Reactants Benzaldehyde + Malonic Acid + Piperidine (in DMF) Microwave Microwave Irradiation (90°C, 30 min) Reactants->Microwave Intermediate Intermediate Complex Microwave->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Cinnamic_Acid This compound Decarboxylation->Cinnamic_Acid Workup Workup & Purification Cinnamic_Acid->Workup Final_Product Pure this compound Workup->Final_Product

Microwave-assisted Knoevenagel workflow.

Ultrasound_Perkin cluster_workflow Ultrasound-Assisted Perkin Reaction Reactants Benzaldehyde + Acetic Anhydride + Sodium Acetate Sonication Sonication (70°C, 60 min) Reactants->Sonication Aldol_Condensation Aldol-type Condensation Sonication->Aldol_Condensation Intermediate Intermediate Anhydride Aldol_Condensation->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Cinnamic_Acid This compound Hydrolysis->Cinnamic_Acid Purification Purification Cinnamic_Acid->Purification Final_Product Pure this compound Purification->Final_Product

Ultrasound-assisted Perkin reaction workflow.

References

The Impact of Substitution on the Cytotoxicity of Cinnamic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of potential therapeutic compounds is paramount. Cinnamic acid and its derivatives have garnered significant interest for their diverse biological activities, including their potential as anticancer agents. This guide provides an objective comparison of the cytotoxicity of substituted versus unsubstituted cinnamic acids, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

The cytotoxicity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Generally, substituted cinnamic acids tend to exhibit higher cytotoxicity against various cancer cell lines compared to the unsubstituted parent compound.

Structure-Activity Relationship: How Substituents Modulate Cytotoxicity

The addition of certain functional groups to the basic this compound structure can dramatically enhance its cytotoxic effects. For instance, the presence of electron-withdrawing groups, such as a cyano group, on the aromatic rings of this compound derivatives has been shown to increase their cytotoxic and selective effects on malignant cell lines.[1] Studies have demonstrated that hydroxyl groups on the benzene ring are also crucial for higher cytotoxicity. The replacement of a hydroxyl group with a methoxy group has been found to reduce cytotoxic activity, underscoring the importance of the hydroxyl moiety.[2]

Furthermore, the type of ester or amide derivative also plays a role. For example, this compound esters with two hydroxyl groups on the benzene ring of the phenethyl moiety showed the highest cytotoxicity against oral squamous cell carcinoma cell lines.[2] In another study, methyl-substituted amide derivatives of this compound displayed potent in vitro cytotoxicity against the A-549 lung cancer cell line.[3]

Comparative Cytotoxicity Data

To illustrate the impact of substitution on cytotoxicity, the following table summarizes the 50% inhibitory concentration (IC50) values of various substituted and unsubstituted this compound derivatives against different human cancer cell lines. Lower IC50 values indicate higher cytotoxicity.

CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
This compoundUnsubstitutedHT-144 (Melanoma)2400[4]
Compound 5Cyano group on the alcohol partHeLa, K562, Fem-x, MCF-742 - 166
This compound phenethyl esterTwo hydroxy groups on the benzene ringOSCC23.5
This compound phenethyl esterTwo hydroxy groups on the benzene ringOSCC25.1
This compound phenethyl esterTwo hydroxy groups on the benzene ringOSCC8.5
Compound 5Methyl-substituted amideA-549 (Lung)10.36
Compound 1Methyl-substituted amideA-549 (Lung)11.38
Compound 9Methyl-substituted amideA-549 (Lung)11.06
Compound 56aSubstituted cinnamic acyl sulfonamideMCF-7 (Breast)0.17 µg/mL
Compound 5a3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylaminoHCT-116 (Colon)1.89

Experimental Protocols

The cytotoxicity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a specific density (e.g., 5 × 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted and unsubstituted cinnamic acids) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative cytotoxicity study of this compound derivatives.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A-549, MCF-7) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare this compound Derivatives (Substituted & Unsubstituted) Treatment Treat Cells with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay Absorbance Measure Absorbance at 570 nm MTTAssay->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Cytotoxicity IC50->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of this compound derivatives.

Signaling Pathways of this compound-Induced Cytotoxicity

Cinnamic acids and their derivatives often exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the activation of caspase signaling cascades. Ferulic acid, a methoxy and hydroxy-substituted this compound, has been shown to trigger apoptosis by altering the expression of procaspase-3, procaspase-8, procaspase-9, and other key apoptotic proteins like Bcl-2 and Bax. Unsubstituted this compound has also been found to induce apoptosis in breast cancer cells through a pathway mediated by TNFA-TNFR1, leading to the cleavage of caspase-8 and caspase-3.

The following diagram illustrates a simplified signaling pathway for this compound-induced apoptosis.

G cluster_pathway Apoptotic Signaling Pathway CA This compound Derivative TNFR TNFA-TNFR1 CA->TNFR Extrinsic Pathway Mito Mitochondrial Pathway (Bcl-2/Bax regulation) CA->Mito Intrinsic Pathway Casp8 Caspase-8 activation TNFR->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp9 Caspase-9 activation Mito->Casp9 Casp9->Casp3

Caption: Simplified signaling pathways for this compound-induced apoptosis.

References

Head-to-head comparison of different extraction techniques for cinnamic acid from plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal extraction method for cinnamic acid, a valuable bioactive compound found in various plants, most notably cinnamon. This publication provides a detailed comparison of common and advanced extraction techniques, supported by experimental data, to facilitate informed decisions in your research and development endeavors.

This compound and its derivatives are sought after for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The efficiency of extracting this compound from plant matrices is paramount for its subsequent purification and application. This guide delves into a head-to-head comparison of various extraction methodologies, from traditional to modern, evaluating them on key performance indicators such as yield, extraction time, and solvent consumption.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is a critical step that influences the quantity and quality of the extracted this compound. The following table summarizes quantitative data from various studies, offering a clear comparison of the performance of different methods.

Extraction TechniquePlant SourceSolventYield of this compoundExtraction TimeKey Observations
Microwave-Assisted Extraction (MAE) Cinnamon (Cinnamomum cassia)59% Ethanol6.48 mg/100 mL[1][2]3.4 minutes[1][2]Reported as the most efficient green extraction method with the highest yield in a comparative study.[3]
Ultrasound-Assisted Extraction (UAE) Cinnamon72% Ethanol41 mg/g (trans-cinnamic acid)50 minutesA green extraction method with good efficiency and significantly lower solvent requirements compared to conventional methods.
Reflux Extraction (RE) Cinnamon (Cinnamomum cassia)EthanolComparable to MAE and UAELonger durationConsumes more time, energy, and solvent compared to MAE and UAE.
Maceration Cinnamon (Cinnamomum burmanii)96% Ethanol151.35 ± 1.24 mg/g dry extract (trans-cinnamic acid)3-7 daysA simple, conventional method, but time-consuming. Yield is highly dependent on solvent polarity.
Soxhlet Extraction Cinnamon (Cinnamomum burmanii)96% EthanolLower than maceration in a comparative study3-24 hoursA continuous extraction method that can be efficient but may lead to thermal degradation of heat-sensitive compounds.
Hydrodistillation CinnamonWaterGenerally low (1-2% total essential oil yield)VariablePrimarily used for extracting essential oils; this compound may be a minor component of the extract.
Supercritical Fluid Extraction (SFE) Cinnamon (Cinnamomum cassia)Supercritical CO21.6 ± 0.1% (w/w) total extract yieldVariableA green technology suitable for nonpolar to low-polarity compounds. Yield of specific compounds like this compound can be optimized by adjusting parameters.
Ultrasonic-Microwave Synergistic Extraction Cinnamon twigs75% EthanolSignificantly improved compared to traditional methods20 minutesThis hybrid technique demonstrates higher efficiency and lower environmental impact.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key extraction techniques discussed.

Microwave-Assisted Extraction (MAE)

Objective: To extract this compound from cinnamon powder using microwave energy.

Apparatus: A microwave extractor with controllable power and temperature.

Procedure:

  • Accurately weigh 2.5 g of cinnamon powder and place it into the extraction vessel.

  • Add 50 mL of 59% ethanol to the vessel.

  • Set the microwave power to 147.5 W and the extraction time to 3.4 minutes.

  • After extraction, cool the vessel to room temperature.

  • Filter the extract through Whatman No. 41 filter paper.

  • Adjust the final volume of the extract to 50 mL with the extraction solvent and store at 4 ± 1 °C for further analysis.

Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound from cinnamon powder using ultrasonic waves.

Apparatus: An ultrasonic cleaner or a probe-type sonicator.

Procedure:

  • Place a specific amount of cinnamon powder into an extraction vessel.

  • Add the chosen solvent (e.g., 72% ethanol) at a defined solid-to-liquid ratio.

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Sonication is performed at a controlled temperature (e.g., 70 °C) for a specific duration (e.g., 50 minutes).

  • After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • The extract is then ready for analysis.

Maceration

Objective: To extract this compound from plant material by soaking it in a solvent.

Procedure:

  • Coarsely powder the dried plant material.

  • Place the powdered material (e.g., 100 g of cinnamon bark) in a closed container.

  • Add a sufficient volume of the selected solvent (e.g., 1000 mL of 96% ethanol) to completely cover the plant material.

  • Allow the mixture to stand at room temperature for a period of 3 to 7 days, with occasional shaking.

  • After the maceration period, strain the liquid extract.

  • Press the solid residue (marc) to recover the remaining liquid.

  • Combine the liquid extracts and filter to clarify. The resulting liquid extract is then dried.

Soxhlet Extraction

Objective: To continuously extract this compound from a solid sample using a recycling solvent.

Apparatus: Soxhlet extractor, round-bottom flask, condenser, and heating mantle.

Procedure:

  • Place the finely ground plant material in a thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • The extraction solvent (e.g., ethanol) is placed in the round-bottom flask.

  • Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser.

  • The condensed solvent drips into the thimble containing the plant material, initiating the extraction.

  • Once the level of the solvent in the thimble chamber reaches the top of the siphon arm, the solvent and extracted compounds are siphoned back into the round-bottom flask.

  • This cycle is repeated multiple times, typically for 3 to 24 hours, to ensure thorough extraction.

Visualizing the Extraction Workflow

To better understand the general process of isolating this compound, the following diagram illustrates a typical experimental workflow from plant material to purified compound.

ExtractionWorkflow Plant Plant Material (e.g., Cinnamon Bark) Grinding Grinding/Powdering Plant->Grinding Extraction Extraction (e.g., MAE, UAE, Maceration, Soxhlet) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Concentration Solvent Evaporation (e.g., Rotary Evaporator) CrudeExtract->Concentration DryExtract Dry Crude Extract Concentration->DryExtract Purification Purification (e.g., Chromatography) DryExtract->Purification CinnamicAcid Pure this compound Purification->CinnamicAcid

Caption: General workflow for the extraction and purification of this compound.

The following diagram illustrates the logical relationship between different extraction techniques, categorizing them based on their underlying principles.

ExtractionTechniques Maceration Maceration Soxhlet Soxhlet Hydrodistillation Hydrodistillation Reflux Reflux Extraction MAE Microwave-Assisted Extraction UAE Ultrasound-Assisted Extraction SFE Supercritical Fluid Extraction Synergistic Ultrasonic-Microwave Synergistic Extraction

Caption: Classification of this compound extraction techniques.

References

Cinnamic Acid: A Natural Antifungal Agent Challenging Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer and more sustainable antifungal solutions has propelled research into naturally derived compounds. Among these, cinnamic acid, a phenylpropanoid found in various plants, has demonstrated significant potential as a viable alternative to conventional synthetic fungicides. This guide provides an objective comparison of the antifungal activity of this compound against commercial fungicides, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.

Quantitative Comparison of Antifungal Efficacy

The antifungal potency of this compound and its derivatives has been evaluated against a range of pathogenic fungi and compared with commercial fungicides. The following table summarizes the key quantitative data from these studies.

Fungal SpeciesTest CompoundCommercial FungicideEfficacy MetricThis compound/Derivative ValueCommercial Fungicide ValueReference
Sclerotinia sclerotiorumThis compoundCarbendazimEC50 (Mycelial Growth)9.37 - 42.54 µg/mL (avg. 18.77 µg/mL)Not explicitly compared in the same assay[1][2]
Sclerotinia sclerotiorumThis compoundDimethachlonCross-resistanceNo cross-resistance observedNo cross-resistance observed[1][2]
Sclerotinia sclerotiorumThis compoundCarbendazimIn-pot Efficacy (2000 µg/mL)>95% controlNot explicitly compared at the same concentration[1]
Botrytis cinereaThis compound Derivative (7n)BoscalidControl Effect (on tomato)>96%Superior or similar to Boscalid
Valsa maliThis compound Derivative (7z)-EC500.71 µg/mL-
Botrytis cinereaThis compound Derivative (7n)-EC501.41 µg/mL-

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate and compare the antifungal activity of this compound with commercial fungicides.

Mycelial Growth Inhibition Assay

This assay is a fundamental method for assessing the in vitro antifungal activity of a compound by measuring the inhibition of fungal colony growth.

1. Fungal Isolates and Culture Preparation:

  • Pathogenic fungal isolates, such as Sclerotinia sclerotiorum or Botrytis cinerea, are obtained from infected plant tissues.

  • The isolates are cultured on a suitable growth medium, typically Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 20-25°C) in the dark until sufficient mycelial growth is achieved.

2. Preparation of Test Compounds:

  • Stock solutions of this compound and the commercial fungicide (e.g., boscalid, carbendazim) are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or acetone.

  • A series of dilutions are then made to achieve the desired final concentrations for the assay.

3. Assay Procedure:

  • The prepared dilutions of this compound and the commercial fungicide are incorporated into molten PDA medium before it solidifies. A control group with only the solvent is also prepared.

  • Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing fungal culture and placed in the center of the fungicide-amended and control PDA plates.

  • The plates are incubated at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

4. Data Analysis:

  • The percentage of mycelial growth inhibition is calculated using the following formula:

    where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

  • The EC50 value (the concentration of the compound that inhibits 50% of the mycelial growth) is determined by regression analysis of the dose-response data.

Visualizing the Antifungal Mechanism

The antifungal action of this compound is multifaceted, involving the disruption of cellular structures and interference with key signaling pathways.

Experimental Workflow for Antifungal Activity Comparison

The following diagram illustrates a typical workflow for comparing the antifungal efficacy of this compound with a commercial fungicide.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal_Culture Fungal Isolate Culture (e.g., S. sclerotiorum on PDA) Inoculation Inoculation with Mycelial Plugs Fungal_Culture->Inoculation Cinnamic_Acid_Prep This compound Stock Solution & Dilutions Amended_Media Preparation of Amended PDA Plates Cinnamic_Acid_Prep->Amended_Media Fungicide_Prep Commercial Fungicide Stock Solution & Dilutions Fungicide_Prep->Amended_Media Amended_Media->Inoculation Incubation Incubation (e.g., 20-25°C, dark) Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation EC50 Determine EC50 Values Calculation->EC50 Comparison Compare Efficacy EC50->Comparison

Caption: Workflow for comparing antifungal activity.

Proposed Signaling Pathway of this compound's Antifungal Action

This compound and its derivatives exert their antifungal effects through a complex mechanism that involves both direct damage to the fungal cell and interference with cellular signaling. One of the proposed pathways involves the disruption of the cell wall integrity, leading to a cascade of downstream effects.

G Cinnamic_Acid This compound Cell_Wall Fungal Cell Wall Cinnamic_Acid->Cell_Wall Disruption Cell_Membrane Cell Membrane Cinnamic_Acid->Cell_Membrane Increased Permeability MAPK_Pathway MAPK Signaling Pathway (Cell Wall Integrity) Cell_Wall->MAPK_Pathway Stress Signal Mycelial_Distortion Mycelial Distortion & Increased Branching Cell_Membrane->Mycelial_Distortion Gene_Expression Altered Gene Expression (e.g., Sac1, Pac1, Smk1, Pka1) MAPK_Pathway->Gene_Expression Signal Transduction Oxalic_Acid Decreased Oxalic Acid Production Gene_Expression->Oxalic_Acid Sclerotia_Dev Inhibition of Sclerotia Development Gene_Expression->Sclerotia_Dev Fungal_Death Fungal Growth Inhibition & Cell Death Oxalic_Acid->Fungal_Death Sclerotia_Dev->Fungal_Death Mycelial_Distortion->Fungal_Death

Caption: Antifungal signaling pathway of this compound.

References

A Comparative Guide to the Spectroscopic Identification of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, a naturally occurring aromatic compound, exists as two geometric isomers: cis (Z) and trans (E). The distinct spatial arrangement of the substituent groups around the carbon-carbon double bond in these isomers leads to differentiable spectroscopic properties. This guide provides a comparative analysis of cis- and trans-cinnamic acid using UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data to aid in their identification and characterization.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for the cis and trans isomers of this compound.

Table 1: UV-Visible Spectroscopic Data

Isomerλmax (nm)Solvent
trans-Cinnamic Acid270Not Specified
cis-Cinnamic Acid262Not Specified

Note: The extended conjugation in the planar trans isomer generally results in a higher molar absorptivity (ε) compared to the cis isomer.

Table 2: Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Functional Grouptrans-Cinnamic Acidcis-Cinnamic AcidGeneral Expected Range (cm⁻¹)
O-H stretch (Carboxylic Acid)~2500-3300 (broad)Differences in band shape and frequency due to hydrogen bonding variations.[1][2]2500-3300 (broad)
C=O stretch (Carbonyl)~1680Significant differences are reported between isomers.[1]1680-1710
C=C stretch (Alkene)~1630Significant differences are reported between isomers.[1]1620-1680
C-H out-of-plane bend (trans)~980Absent~960-990
C-H out-of-plane bend (cis)AbsentPresent~675-730

Table 3: ¹H NMR Spectroscopic Data (in DMSO-d₆)

Protontrans-Cinnamic Acid (δ, ppm)cis-Cinnamic Acid (δ, ppm)Key Differentiating Feature
Vinyl-H (α to COOH)~6.53 (d)~5.9 (d)The coupling constant (³JHH) between the two vinyl protons is a key identifier. For the trans isomer, it is approximately 16 Hz, while for the cis isomer, it is around 12-13 Hz.[1]
Vinyl-H (β to COOH)~7.59 (d)~6.9 (d)
Aromatic-H~7.30-7.43 (m), 7.67-7.69 (m)Similar region to trans
Carboxyl-H~12.4Similar region to trans

Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data presented above.

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the wavelength of maximum absorbance (λmax) for each isomer.

  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Prepare dilute solutions (e.g., 0.01 mM) of both cis- and trans-cinnamic acid in a suitable UV-transparent solvent, such as methanol or ethanol.

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum for each isomer over a wavelength range of approximately 200-400 nm.

    • Identify the wavelength of maximum absorbance (λmax) for each sample. The trans isomer is expected to have a λmax around 270 nm, while the cis isomer's is around 262 nm.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the characteristic vibrational frequencies of functional groups and differentiate the isomers based on their fingerprint regions.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the this compound isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.

    • Place the KBr disc in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Analyze the resulting spectrum for key absorption bands corresponding to the O-H, C=O, and C=C stretching vibrations, as well as the out-of-plane C-H bending modes that are characteristic of cis and trans alkenes.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical shifts and coupling constants of the protons in each isomer, particularly the vinyl protons, for unambiguous identification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve 5-10 mg of the this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Process the spectrum to determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and the coupling constants (J-values) of the signals. The most significant differentiating feature will be the coupling constant between the two vinyl protons.

Mandatory Visualization

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Isomer UV_Prep Dilute Solution (e.g., in Methanol) Sample->UV_Prep IR_Prep KBr Pellet Sample->IR_Prep NMR_Prep Solution in Deuterated Solvent Sample->NMR_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis FTIR FT-IR Spectroscopy IR_Prep->FTIR NMR NMR Spectroscopy NMR_Prep->NMR UV_Data λmax Comparison (e.g., trans ~270 nm cis ~262 nm) UV_Vis->UV_Data IR_Data Vibrational Mode Analysis (C-H out-of-plane bend) FTIR->IR_Data NMR_Data Coupling Constant (³JHH) (trans ~16 Hz, cis ~12 Hz) NMR->NMR_Data Identification Isomer Identification UV_Data->Identification IR_Data->Identification NMR_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound isomers.

References

Safety Operating Guide

Proper Disposal of Cinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, the primary method for disposing of cinnamic acid is to engage a licensed professional waste disposal service. It is crucial to adhere to all federal, state, and local environmental regulations.

This compound, a common compound in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side-shields, gloves, and a lab coat.[1] In case of a spill, avoid dust formation.[1][2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][2] Do not let the product enter drains.

Disposal Protocol Summary

The recommended disposal method for this compound involves incineration. This process should be carried out by a licensed disposal company. The general procedure is to:

  • Offer surplus and non-recyclable solutions to a licensed disposal company.

  • The disposal company will typically dissolve or mix the material with a combustible solvent.

  • The mixture is then burned in a chemical incinerator equipped with an afterburner and scrubber.

Contaminated packaging should be disposed of as unused product.

This compound Disposal Decision Pathway

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: this compound Waste Identified assess_contamination Assess Contamination Level start->assess_contamination is_recyclable Is the material recyclable? assess_contamination->is_recyclable prepare_for_disposal Prepare for Disposal: - Securely label container - Segregate from other waste is_recyclable->prepare_for_disposal No recycle_protocol Follow Institutional Recycling Protocols is_recyclable->recycle_protocol Yes contact_disposal_service Contact Licensed Waste Disposal Service prepare_for_disposal->contact_disposal_service incineration Incineration by dissolving in a combustible solvent and burning in an incinerator with an afterburner and scrubber contact_disposal_service->incineration end End: Proper Disposal Complete recycle_protocol->end incineration->end

Caption: Decision workflow for this compound disposal.

Regulatory Compliance

It is imperative to handle all waste in accordance with local, state, and federal regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste, following guidelines such as those listed in 40 CFR 261.3 by the US EPA. Always consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable regulations.

References

Safeguarding Your Research: A Guide to Handling Cinnamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling cinnamic acid, including detailed personal protective equipment (PPE) requirements, step-by-step operational protocols, and proper disposal plans.

Personal Protective Equipment (PPE) for this compound

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be appropriate in some workplaces.Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][2][3]
Skin Protective gloves (e.g., nitrile rubber, polychloroprene, butyl rubber, fluorocaoutchouc, polyvinyl chloride).[4] Lab coat or overalls and, if necessary, a P.V.C. apron.[4]Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Protective clothing should be impervious.
Respiratory A dust respirator is recommended. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator should be used. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the chemical.

Engineering Controls:

  • Work in a well-ventilated area. Use local exhaust ventilation or process enclosures to keep airborne levels below recommended exposure limits.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.

Precautions for Safe Handling:

  • Avoid all personal contact, including inhalation of dust.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.

  • Minimize dust generation and accumulation.

Conditions for Safe Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.

Accidental Release Measures: For minor spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. For larger spills, evacuate personnel to a safe area and ensure adequate ventilation.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Product Disposal: Dispose of contents and container to an approved waste disposal plant. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. Always observe all federal, state, and local environmental regulations.

  • Contaminated Packaging: Dispose of as unused product. Empty containers may contain residual dust and should be handled with care.

Experimental Workflow for Handling this compound

To provide a clear, step-by-step guide for laboratory professionals, the following workflow outlines the safe handling of this compound from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Personal Exposure handling_weigh->emergency_exposure cleanup_decon Decontaminate Work Area handling_transfer->cleanup_decon Post-Experiment handling_transfer->emergency_spill handling_transfer->emergency_exposure cleanup_disposal Dispose of Waste cleanup_decon->cleanup_disposal cleanup_ppe Doff PPE cleanup_disposal->cleanup_ppe emergency_cleanup Follow Spill Cleanup Protocol emergency_spill->emergency_cleanup emergency_first_aid Administer First Aid emergency_exposure->emergency_first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.